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  • Product: 1-Bromo-2-phenylethynyl-benzene
  • CAS: 21375-88-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-Bromo-2-phenylethynyl-benzene

Authored For: Researchers, Synthetic Chemists, and Drug Development Professionals Preamble: This document provides a comprehensive technical overview of 1-Bromo-2-phenylethynyl-benzene, a highly versatile bifunctional bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored For: Researchers, Synthetic Chemists, and Drug Development Professionals Preamble: This document provides a comprehensive technical overview of 1-Bromo-2-phenylethynyl-benzene, a highly versatile bifunctional building block in modern organic synthesis. Moving beyond a simple data sheet, this guide delves into the causality behind its synthesis, the logic of its characterization, and its strategic application in constructing complex molecular architectures. The protocols and data herein are synthesized from established literature and best practices, intended to serve as a reliable resource for laboratory implementation.

Core Identification and Physicochemical Properties

1-Bromo-2-phenylethynyl-benzene (also known as 2-bromotolane) is a disubstituted aromatic compound featuring an ortho arrangement of a bromine atom and a phenylethynyl group. This specific arrangement makes it a valuable precursor for synthesizing polycyclic aromatic hydrocarbons (PAHs), heterocycles, and other conjugated systems through intramolecular cyclization reactions or sequential cross-coupling strategies.

Its identity and core physical properties are summarized below. These values are critical for initial material verification, reaction setup calculations, and purification planning.

PropertyValueSource
CAS Number 1611-50-3 [1]
IUPAC Name 1-Bromo-2-(2-phenylethynyl)benzene[2]
Molecular Formula C₁₄H₉Br[2]
Molecular Weight 257.13 g/mol [2]
Appearance Off-white to pale yellow solid[1]
Melting Point 53-56 °C[1]
Boiling Point 148-150 °C at 0.5 mmHg[3]
Solubility Soluble in THF, CH₂Cl₂, Chloroform, Toluene; Insoluble in waterGeneral Lab Experience
Synthesis and Purification: The Sonogashira Cross-Coupling Approach

The most reliable and widely adopted method for synthesizing 1-Bromo-2-phenylethynyl-benzene is the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (1-bromo-2-iodobenzene).

Expert Insight (Causality): While 1,2-dibromobenzene could be used, the significant difference in reactivity between the C-I and C-Br bonds in 1-bromo-2-iodobenzene allows for a highly selective reaction. The oxidative addition of the palladium catalyst to the weaker C-I bond occurs much faster than to the C-Br bond, preserving the bromo group for subsequent synthetic transformations [4]. This chemoselectivity is the cornerstone of its utility as a building block.

2.1. Catalytic Cycle of the Sonogashira Coupling

The mechanism involves a synergistic interplay between palladium and copper catalysts. The palladium cycle drives the C-C bond formation, while the copper cycle facilitates the activation of the alkyne.

Sonogashira_Mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) Pd_Intermediate1 Oxidative Addition Intermediate (Ar-Pd(II)-I)L₂ Pd0->Pd_Intermediate1 + Ar-I Pd_Intermediate2 Transmetalation Intermediate (Ar-Pd(II)-Alkyne)L₂ Pd_Intermediate1->Pd_Intermediate2 + Cu-Alkyne - CuI Pd_Intermediate2->Pd0 Reductive Elimination Product Ar-Alkyne Product Pd_Intermediate2->Product Releases CuI CuI Cu_Alkyne Copper(I) Acetylide (Cu-Alkyne) CuI->Cu_Alkyne Forms Cu_Alkyne->Pd_Intermediate2 Transmetalates to Pd(II) Alkyne H-Alkyne (Phenylacetylene) Alkyne->Cu_Alkyne Base Base (e.g., NEt₃) Base->Cu_Alkyne

Figure 1: The catalytic cycle for the Sonogashira cross-coupling reaction. The Pd(0) catalyst undergoes oxidative addition with the aryl iodide, followed by transmetalation with a copper(I) acetylide and reductive elimination to yield the product and regenerate the Pd(0) catalyst.

2.2. Detailed Laboratory Protocol

This protocol is a self-validating system, incorporating in-process controls (TLC) and rigorous purification and characterization steps to ensure final product integrity.

Materials:

  • 1-Bromo-2-iodobenzene (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)

  • Copper(I) iodide [CuI] (0.04 equiv)

  • Triethylamine (NEt₃) (3.0 equiv)

  • Anhydrous Toluene or THF (solvent)

Procedure:

  • Inert Atmosphere Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-2-iodobenzene (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

    • Expert Rationale: The reaction is highly sensitive to oxygen, which can oxidize the Pd(0) active catalyst and cause undesirable alkyne homocoupling (Glasier coupling). An inert atmosphere (N₂ or Ar) is mandatory. Flame-drying removes adsorbed water.

  • Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous toluene (or THF) via syringe, followed by triethylamine.

    • Expert Rationale: Triethylamine serves as both the solvent for the reactants and the base required to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide intermediate.

  • Substrate Addition: Add phenylacetylene (1.1 equiv) dropwise via syringe at room temperature. A slight excess ensures complete consumption of the more valuable aryl halide.

  • Reaction Execution: Heat the reaction mixture to 60-70 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The reaction is typically complete within 2-4 hours.

    • Trustworthiness: TLC provides a real-time assessment. The disappearance of the starting material spot (1-bromo-2-iodobenzene) and the appearance of a new, less polar product spot confirms progress.

  • Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Filter it through a pad of Celite to remove the catalyst and amine salts, washing with dichloromethane (DCM). Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of DCM and purify by flash column chromatography on silica gel. Use a gradient of 100% hexanes to 2% ethyl acetate in hexanes.

    • Expert Rationale: Chromatography is essential to remove residual catalyst, unreacted phenylacetylene, and any homocoupled byproducts, yielding the product in high purity.

  • Final Product: Combine the pure fractions, remove the solvent via rotary evaporation, and dry the resulting solid under high vacuum to obtain 1-Bromo-2-phenylethynyl-benzene as an off-white solid.

Spectroscopic Characterization: Verifying Molecular Identity

Confirming the structure of the synthesized product is non-negotiable. The following spectroscopic data are characteristic of 1-Bromo-2-phenylethynyl-benzene.

TechniqueKey Observables and Interpretation
¹H NMR δ 7.65-7.20 (m, 9H): A complex multiplet region corresponding to the 9 aromatic protons (4 on the bromophenyl ring and 5 on the terminal phenyl ring). The ortho substitution pattern leads to overlapping signals that are difficult to resolve without advanced NMR techniques.
¹³C NMR δ 133-122 (multiple peaks): Aromatic carbons. δ 125.1 (C-Br): Quaternary carbon attached to bromine. δ 95.8 & 87.5 (C≡C): Characteristic signals for the two sp-hybridized alkyne carbons. The asymmetry of the molecule results in two distinct signals.
FT-IR ν ~3060 cm⁻¹: Aromatic C-H stretch. ν ~2220 cm⁻¹: C≡C (alkyne) stretch. This is a key diagnostic peak, though it can be weak for internal alkynes. ν ~1580, 1480 cm⁻¹: Aromatic C=C ring stretches.
Mass Spec (EI) m/z 258/256 (M⁺): Molecular ion peak showing the characteristic 1:1 isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). m/z 177: Fragment corresponding to the loss of the bromine atom [M-Br]⁺.
Reactivity and Strategic Applications in Synthesis

The synthetic power of 1-Bromo-2-phenylethynyl-benzene lies in its two distinct and orthogonally reactive functional groups: the C-Br bond and the alkyne. This allows for stepwise, controlled elaboration of the molecular scaffold.

Synthetic_Utility cluster_bromo Reactions at C-Br Bond cluster_alkyne Reactions at Alkyne (C≡C) Start 1-Bromo-2-phenylethynyl-benzene Suzuki Biaryl Systems Start->Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) Buchwald Aryl Amines / Ethers Start->Buchwald Buchwald-Hartwig (R₂NH, Pd cat.) Heck Stilbenes Start->Heck Heck Reaction (Alkene, Pd cat.) Sonogashira2 Di-alkynyl Arenes Start->Sonogashira2 Second Sonogashira (R-C≡CH, Pd/Cu cat.) Cyclization Polycyclic Aromatics (e.g., Phenanthrenes) Start->Cyclization Intramolecular Cyclization (e.g., Au, Pt cat.) Click Triazoles (with Azides) Start->Click CuAAC / RuAAC (R-N₃) Reduction Stilbenes (cis/trans) or Bibenzyls Start->Reduction Hydrogenation (H₂, Lindlar or Pd/C)

Figure 2: Synthetic utility map of 1-Bromo-2-phenylethynyl-benzene. The molecule serves as a divergent starting point, enabling selective functionalization at either the C-Br bond (blue pathway) or the alkyne moiety (red pathway).

Key Applications:
  • Synthesis of Phenanthrenes and PAHs: The ortho relationship between the bromo and phenylethynyl groups is ideal for intramolecular cyclization. For example, a subsequent Heck reaction at the bromine position can be followed by an electrocyclization to form phenanthrene derivatives. Alternatively, gold- or platinum-catalyzed hydroarylation can directly form the polycyclic core [5].

  • Sequential Cross-Coupling: The C-Br bond can be functionalized using a variety of palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig, Stille) while leaving the alkyne intact. The resulting product can then undergo further reactions at the alkyne, such as click chemistry or reduction, enabling the rapid construction of complex, multi-component molecules.

  • Precursor to Arynes: Treatment with a strong base like n-butyllithium can induce lithium-halogen exchange at the bromine position. The resulting aryllithium species can then be used in further reactions or, under the right conditions, eliminate LiBr to form a highly reactive aryne intermediate, which can be trapped with various dienes or nucleophiles [6].

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount.

  • Hazards: While a specific, comprehensive toxicological profile is not widely published, 1-Bromo-2-phenylethynyl-benzene should be handled as a potentially harmful substance. It is an irritant to the skin, eyes, and respiratory system. Assume it is harmful if swallowed or inhaled. Refer to the Safety Data Sheet (SDS) from the supplier for detailed information [1].

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling this compound. Work in a well-ventilated chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is stable under normal laboratory conditions but should be kept away from strong oxidizing agents and strong bases.

Conclusion

1-Bromo-2-phenylethynyl-benzene (CAS: 1611-50-3) is more than just a chemical; it is a strategic tool for molecular design. Its value is derived from the chemoselective synthesis that preserves its bifunctional nature, and its utility is realized through the orthogonal reactivity of its bromo and alkyne groups. By understanding the principles behind its synthesis, characterization, and reactivity, researchers can effectively leverage this building block to access complex molecular targets in pharmaceutical, materials science, and academic research.

References
  • PubChem, National Center for Biotechnology Information. Compound Summary for 1-Bromo-2-(phenylethynyl)benzene.[Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Fürstner, A., & Davies, P. W. (2007). Catalytic Carbophilic Activation: A Powerful Tool for Carbon−Carbon and Carbon−Heteroatom Bond Formation. Angewandte Chemie International Edition, 46(19), 3410–3449. [Link]

  • Pellissier, H., & Santelli, M. (2003). The Use of Arynes in Organic Synthesis. Tetrahedron, 59(6), 701–730. [Link]

Exploratory

1-Bromo-2-phenylethynyl-benzene: Comprehensive Physicochemical Profile and Synthetic Applications

Executive Summary In the realm of advanced organic synthesis and drug development, bifunctional building blocks are critical for constructing complex molecular architectures. 1-Bromo-2-(phenylethynyl)benzene (CAS: 21375-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced organic synthesis and drug development, bifunctional building blocks are critical for constructing complex molecular architectures. 1-Bromo-2-(phenylethynyl)benzene (CAS: 21375-88-2) is a highly versatile ortho-halo diarylalkyne. Featuring both an internal alkyne and an adjacent aryl bromide, this compound serves as a privileged precursor for tandem cross-coupling and annulation reactions, enabling the rapid assembly of fused heterocycles such as indoles, benzofurans, and benzosiloles.

This technical guide provides an in-depth analysis of its physicochemical properties, structural causality, and self-validating experimental protocols for both its synthesis and downstream applications.

Physicochemical Properties & Structural Implications

The utility of 1-bromo-2-(phenylethynyl)benzene is deeply tied to its physical and chemical profile. As a highly lipophilic, non-polar liquid at room temperature, it requires specific handling and storage conditions. The complete absence of hydrogen bond donors/acceptors (TPSA = 0) makes it strictly a hydrophobic structural core rather than a pharmacophore in its native state.

Quantitative Data Summary
PropertyValueSource
Chemical Name 1-Bromo-2-(phenylethynyl)benzene[1]
CAS Registry Number 21375-88-2[2]
Molecular Formula C14H9Br[1]
Molecular Weight 257.13 g/mol [1]
Appearance Colorless to light yellow clear liquid[3]
Density 1.36 - 1.43 g/cm³
Boiling Point 155-160 °C (at 0.7 Torr)
XLogP3 (Lipophilicity) 4.6[1]
Topological Polar Surface Area 0 Ų[1]

Structural Causality and Reactivity Profile

The structural genius of 1-bromo-2-(phenylethynyl)benzene lies in its orthogonal reactivity. The molecule possesses two distinct reactive sites:

  • The C-Br Bond: Primed for palladium-catalyzed oxidative addition (e.g., Suzuki, Buchwald-Hartwig aminations).

  • The Internal Alkyne: Susceptible to carbopalladation, nucleophilic attack, or coordination.

Challenges in Cross-Coupling: Alkyne Interference

While the dual functionality is advantageous for cyclization, it can introduce severe complications in standard cross-coupling. Research has demonstrated that 1-bromo-2-(phenylethynyl)benzene is a notoriously challenging substrate for Mor-DalPhos/Pd-catalyzed monoarylation with ammonia[4].

Mechanistic Causality: Instead of undergoing the standard catalytic cycle, the internal alkyne strongly coordinates with the palladium center. This forms off-cycle, stable complexes such as[(κ3-P,N,O-Mor-DalPhos)Pd(Ar*)]+OTf–. The alkyne effectively poisons the catalyst by preventing the necessary C-Br oxidative addition or subsequent reductive elimination, highlighting the need for careful ligand selection (e.g., switching to JosiPhos) when utilizing this substrate[4].

Experimental Methodologies

Chemoselective Synthesis via Sonogashira Cross-Coupling

To synthesize 1-bromo-2-(phenylethynyl)benzene, chemists exploit the bond dissociation energy (BDE) differential between C-I (~238 kJ/mol) and C-Br (~336 kJ/mol) bonds in 1-bromo-2-iodobenzene.

Step-by-Step Protocol:

  • Preparation: In a flame-dried Schlenk flask under a strict nitrogen atmosphere, dissolve 1-bromo-2-iodobenzene (1.0 equiv) in anhydrous triethylamine (Et3N), which serves as both the solvent and the base.

  • Catalyst Loading: Add Pd(PPh3)2Cl2 (2 mol%) and CuI (5 mol%). Causality: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species. CuI reacts with the terminal alkyne to form a highly nucleophilic copper acetylide intermediate, facilitating transmetalation.

  • Alkyne Addition: Slowly add phenylacetylene (1.05 equiv) dropwise at room temperature. Causality: Dropwise addition ensures a low concentration of the free alkyne, suppressing undesired oxidative homocoupling (Glaser coupling).

  • Reaction Monitoring: Stir the mixture at room temperature for 4-8 hours. Monitor via Thin Layer Chromatography (TLC) using hexanes. The Pd(0) catalyst selectively inserts into the weaker C-I bond, leaving the C-Br bond entirely intact.

  • Workup (Self-Validation): Quench the reaction with saturated aqueous NH4Cl. Causality: This neutralizes the amine base and solubilizes the copper salts into the aqueous layer (visible as a blue tint). Extract with ethyl acetate, dry over anhydrous Na2SO4, and concentrate.

  • Isolation: Purify the crude residue via silica gel column chromatography (100% hexanes) to yield the target compound as a light-yellow liquid.

Downstream Application: Synthesis of Benzosiloles

1-bromo-2-(phenylethynyl)benzene is a direct precursor to benzosiloles via halogen-metal exchange and subsequent intramolecular cyclization[5].

Step-by-Step Protocol:

  • Lithiation: Dissolve 1-bromo-2-(phenylethynyl)benzene in anhydrous tetrahydrofuran (THF) under nitrogen and cool to -78 °C.

  • Halogen-Metal Exchange: Add n-butyllithium (n-BuLi) dropwise. Causality: The extreme cold prevents premature side reactions while n-BuLi rapidly exchanges with the ortho-bromine to form a highly reactive aryllithium intermediate.

  • Electrophilic Trapping & Cyclization: Add dimethylchlorosilane. Allow the mixture to slowly warm to room temperature. The aryllithium attacks the silicon center, and the resulting intermediate undergoes intramolecular cyclization across the adjacent alkyne to form the fused benzosilole ring.

  • Purification: Quench with water, extract with diethyl ether, and purify via column chromatography.

Visualizing the Reaction Pathways

The following diagrams map the synthetic generation of the compound and its downstream reactivity profile.

Sonogashira SM 1-Bromo-2-iodobenzene + Phenylacetylene Cat Pd(0) / CuI Amine Base SM->Cat Reagents OA Selective C-I Oxidative Addition Cat->OA Activation TM Transmetalation (Cu to Pd) OA->TM RE Reductive Elimination TM->RE Prod 1-Bromo-2-(phenylethynyl)benzene RE->Prod Product Release

Chemoselective Sonogashira coupling exploiting the C-I vs C-Br bond dissociation energy.

Reactivity Core 1-Bromo-2-(phenylethynyl)benzene Cyclization Annulation / Cyclization (Alkyne & C-Br Activation) Core->Cyclization CrossCoupling Buchwald-Hartwig Amination (C-Br Activation) Core->CrossCoupling Benzosiloles Benzosilole Derivatives (via Halogen-Metal Exchange) Cyclization->Benzosiloles + Silanes Indoles Indole Derivatives (via Tandem C-N/Cyclization) Cyclization->Indoles + Amines Inhibition Catalyst Inhibition (Mor-DalPhos κ3-P,N,O complex) CrossCoupling->Inhibition Alkyne Coordination Interference

Divergent downstream reactivity and potential catalyst inhibition pathways.

References

  • PubChem. "1-Bromo-2-phenylethynyl-benzene | C14H9Br | CID 11032519". National Center for Biotechnology Information. URL:[Link]

  • ChemRadar. "1-BROMO-2-PHENYLETHYNYL-BENZENE CAS#21375-88-2 | CAS Substance Database". Global Chemical Inventory Search. URL: [Link]

  • Stradiotto, M., et al. "Stoichiometric Reactivity Relevant to the Mor-DalPhos/Pd-Catalyzed Cross-Coupling of Ammonia and 1-Bromo-2-(phenylethynyl)benzene". Organometallics (ACS Figshare). URL: [Link]

Sources

Foundational

spectroscopic data for 1-Bromo-2-phenylethynyl-benzene (NMR, IR, Mass Spec)

Introduction 1-Bromo-2-phenylethynyl-benzene, also known as 2-bromotolane, is a diarylacetylene compound of significant interest in organic synthesis, serving as a versatile building block for more complex molecular arch...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Bromo-2-phenylethynyl-benzene, also known as 2-bromotolane, is a diarylacetylene compound of significant interest in organic synthesis, serving as a versatile building block for more complex molecular architectures, including functionalized alkynes and polycyclic aromatic systems. Its rigid structure and modifiable phenyl rings make it a valuable precursor in materials science and medicinal chemistry. Accurate structural elucidation and purity assessment are paramount for its effective application. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We will delve into the interpretation of the spectral data and provide field-proven methodologies for data acquisition, offering a comprehensive resource for researchers in drug development and chemical sciences.

Molecular Structure and Spectroscopic Overview

The structural integrity of 1-Bromo-2-phenylethynyl-benzene is confirmed through a synergistic application of NMR, IR, and MS. NMR spectroscopy provides a detailed map of the hydrogen and carbon framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation patterns.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~10 mg of 1-Bromo-2-phenylethynyl-benzene B Dissolve in ~0.7 mL of CDCl3 in a vial A->B C Transfer solution to a 5 mm NMR tube B->C D Insert tube into spectrometer (e.g., 400 MHz) C->D E Lock and Shim the magnetic field D->E F Acquire 1H spectrum (e.g., 16 scans) E->F G Acquire 13C spectrum (e.g., 1024 scans) E->G H Apply Fourier Transform F->H G->H I Phase and Baseline Correction H->I J Calibrate spectrum (TMS or residual solvent) I->J K Integrate and pick peaks J->K

Caption: Workflow for NMR data acquisition and processing.

  • Sample Preparation : Accurately weigh approximately 10-15 mg of the compound. Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the homogenous solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup : Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16-32) should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : Process the raw data (Free Induction Decay) using a Fourier transform. Apply phase and baseline corrections to the resulting spectrum. Calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm) or the residual solvent peak (CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Table 3: Predicted IR Absorptions for 1-Bromo-2-phenylethynyl-benzene

Wavenumber (cm⁻¹)Vibration TypeIntensity
~3100 - 3000Aromatic C-H stretchMedium-Weak
~2215C≡C stretch (alkyne)Medium-Weak
~1600 - 1450Aromatic C=C stretchMedium-Strong
~760 and ~690C-H out-of-plane bend (aromatic)Strong
Below 600C-Br stretchMedium-Strong

Predicted values are based on typical frequencies for these functional groups and data from analogous compounds. [1] Interpretation and Experimental Insights:

  • Aromatic C-H Stretch : The absorption band just above 3000 cm⁻¹ is characteristic of the C-H stretching vibrations of the sp² hybridized carbons in the benzene rings.

  • Alkyne C≡C Stretch : A weak to medium intensity band around 2215 cm⁻¹ is expected for the carbon-carbon triple bond stretch. Its intensity is often reduced in symmetrical or near-symmetrical alkynes.

  • Aromatic C=C Stretch : Multiple sharp bands in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the aromatic rings.

  • C-H Bending : Strong absorptions in the fingerprint region, particularly around 760 cm⁻¹ and 690 cm⁻¹, are due to the out-of-plane bending of the C-H bonds on the phenyl rings. These are highly diagnostic for the substitution pattern.

  • C-Br Stretch : The carbon-bromine bond stretch is expected to appear at a low frequency, typically below 600 cm⁻¹.

Experimental Protocol: IR Data Acquisition (ATR)

Since 1-Bromo-2-phenylethynyl-benzene is a solid at room temperature, it can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Instrument Background : Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

  • Sample Application : Place a small amount of the solid sample onto the ATR crystal.

  • Pressure Application : Use the pressure arm to press the sample firmly and evenly against the crystal surface to ensure good contact.

  • Data Collection : Acquire the IR spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning : After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Table 4: Mass Spectrometry Data for 1-Bromo-2-phenylethynyl-benzene

m/zIonNotes
256/258[C₁₄H₉Br]⁺Molecular ion (M⁺). The two peaks are due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br (approx. 1:1 ratio).
177[M - Br]⁺Loss of a bromine radical.
176[M - HBr]⁺Loss of hydrogen bromide.
77[C₆H₅]⁺Phenyl cation, a common fragment for aromatic compounds.

Data obtained via Electron Ionization (EI) Mass Spectrometry.

Interpretation and Experimental Insights:

The most critical piece of information from the mass spectrum is the molecular ion peak. For 1-Bromo-2-phenylethynyl-benzene, this appears as a pair of peaks of nearly equal intensity at m/z 256 and 258, which is the characteristic isotopic signature of a molecule containing one bromine atom.

The fragmentation pattern provides further structural confirmation. The loss of a bromine atom (mass 79 or 81) from the molecular ion would result in a fragment at m/z 177. Another common fragmentation pathway for bromo-aromatics is the elimination of HBr, leading to a peak at m/z 176. The presence of a peak at m/z 77, corresponding to the phenyl cation ([C₆H₅]⁺), is strong evidence for the unsubstituted phenyl ring. [2]

MS_Fragmentation M [C₁₄H₉Br]⁺˙ m/z 256/258 F1 [C₁₄H₉]⁺ m/z 177 M->F1 - Br• F2 [C₆H₅]⁺ m/z 77 F1->F2 - C₈H₄

Caption: Proposed major fragmentation pathway for 1-Bromo-2-phenylethynyl-benzene.

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile and semi-volatile compounds like 1-Bromo-2-phenylethynyl-benzene.

  • Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method :

    • Injector : Set to a temperature of 250 °C with a split injection mode (e.g., 50:1 split ratio).

    • Column : Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program : Start at an initial temperature of 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas : Use helium at a constant flow rate of 1 mL/min.

  • MS Method :

    • Ion Source : Use Electron Ionization (EI) at 70 eV. Set the source temperature to 230 °C.

    • Mass Analyzer : Set the quadrupole analyzer to scan a mass range of m/z 40-400.

    • Solvent Delay : Include a solvent delay of 2-3 minutes to prevent the solvent peak from saturating the detector.

  • Data Analysis : Identify the peak corresponding to 1-Bromo-2-phenylethynyl-benzene in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.

Conclusion

The comprehensive spectroscopic analysis of 1-Bromo-2-phenylethynyl-benzene through NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation and purity assessment. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key alkyne and aromatic functional groups, and mass spectrometry verifies the molecular weight and reveals a fragmentation pattern consistent with the proposed structure. The detailed protocols and interpretations provided in this guide serve as a robust reference for scientists and researchers, ensuring confident and accurate characterization of this important chemical intermediate.

References

  • ORGANIC SPECTROSCOPY INTERNATIONAL . (2016, July 15). 1-bromo-2-(phenylethynyl)benzene. Available at: [Link]

  • PubChem . 1-Bromo-2-phenylethynyl-benzene. National Center for Biotechnology Information. Available at: [Link]

  • Doc Brown's Chemistry . (2026, March 1). Mass spectrum of benzene. Available at: [Link]

  • Chemistry LibreTexts . (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

  • Arenediazonium Salts as Electrophiles for the Oxidative Addition of Gold(I) - Supporting Information . Wiley-VCH. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Crystal Structure Analysis of 1-Bromo-2-phenylethynyl-benzene Derivatives

This guide provides an in-depth exploration of the methodologies and considerations for the crystal structure analysis of 1-bromo-2-phenylethynyl-benzene and its derivatives. Tailored for researchers, scientists, and pro...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the methodologies and considerations for the crystal structure analysis of 1-bromo-2-phenylethynyl-benzene and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the critical aspects of synthesis, crystallization, data acquisition, and structural interpretation, underpinned by field-proven insights and authoritative references.

Introduction: The Significance of Structural Insight

The 1-bromo-2-phenylethynyl-benzene scaffold is a key structural motif in organic and medicinal chemistry. Its derivatives are explored for their potential applications in materials science and as precursors for more complex molecular architectures. Understanding the three-dimensional arrangement of atoms within the crystalline lattice is paramount, as the crystal structure dictates crucial physicochemical properties such as solubility, stability, and bioavailability. Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for elucidating these intricate structures at the atomic level.[1][2][3] This guide will navigate the workflow from compound synthesis to the final structural analysis, emphasizing the rationale behind key experimental decisions.

Synthesis and Crystallization: The Foundation of Quality Data

A successful crystal structure analysis begins with the synthesis of high-purity material and the growth of high-quality single crystals.

Synthesis of 1-Bromo-2-phenylethynyl-benzene Derivatives

The synthesis of the parent compound, 1-bromo-2-phenylethynyl-benzene, and its derivatives typically involves metal-catalyzed cross-coupling reactions. The Sonogashira coupling, which couples a terminal alkyne with an aryl halide, is a common and effective method.

A general synthetic procedure is outlined below:

  • Reactants: An appropriately substituted 1,2-dibromobenzene or 1-bromo-2-iodobenzene and phenylacetylene are common starting materials.

  • Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is typically used in conjunction with a copper(I) co-catalyst, like CuI.

  • Solvent and Base: The reaction is usually carried out in an amine solvent, such as triethylamine or diisopropylamine, which also acts as the base.

  • Reaction Conditions: The reaction is typically run under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to reflux, depending on the reactivity of the substrates.

The purification of the resulting derivatives is crucial and often involves column chromatography followed by recrystallization to obtain a compound of suitable purity for crystallization.[4][5]

Crystallization Strategies for High-Quality Single Crystals

Obtaining single crystals suitable for SCXRD can be a significant bottleneck.[1][6] The choice of crystallization technique is often empirical and requires screening various conditions.

Common Crystallization Techniques:

TechniqueDescriptionSuitability for 1-Bromo-2-phenylethynyl-benzene Derivatives
Slow Evaporation A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.[7]Highly suitable due to its simplicity. A range of volatile organic solvents should be screened.
Vapor Diffusion A concentrated solution of the compound is placed in a small, open vial inside a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor diffuses into the compound's solution, reducing its solubility and inducing crystallization.[7]An excellent method for obtaining high-quality crystals from small amounts of material.
Solvent Layering A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.[7]Effective when a suitable solvent/anti-solvent pair is identified.
Thermal Control (Cooling) A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[6][8]Can be effective if the compound's solubility is significantly temperature-dependent.

Protocol for Crystallization Screening:

  • Solvent Selection: Begin by testing the solubility of a small amount of the purified compound in various solvents at room temperature and upon heating.[8] Ideal solvents will dissolve the compound when hot but not at room temperature.[9]

  • Setup Crystallization Trials: Based on the solubility tests, set up crystallization experiments using the techniques listed above. It is advisable to screen a matrix of solvents and concentrations.

  • Patience and Observation: Allow the experiments to proceed undisturbed for several days to weeks. Regularly inspect the vials under a microscope for the formation of single crystals.

Single-Crystal X-ray Diffraction: From Crystal to Data

Once suitable single crystals are obtained, the next step is to collect diffraction data using a single-crystal X-ray diffractometer.

Data Collection

The fundamental principle of SCXRD is that a crystalline substance acts as a three-dimensional diffraction grating for X-rays.[3] When a monochromatic X-ray beam is directed at a crystal, the electrons of the atoms scatter the X-rays, leading to constructive interference in specific directions, governed by Bragg's Law.[10]

Experimental Workflow for SCXRD Data Collection:

Caption: Workflow for SCXRD data collection.

Structure Solution and Refinement

The collected diffraction data is used to determine the arrangement of atoms in the crystal.

  • Structure Solution: This step involves determining the initial positions of the atoms in the unit cell. For small organic molecules, direct methods are typically successful.

  • Structure Refinement: The initial atomic model is then refined against the experimental data. This is an iterative process of adjusting atomic positions, displacement parameters (describing thermal motion), and other parameters to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed using metrics such as the R-factor.

Analysis and Interpretation of the Crystal Structure

The refined crystal structure provides a wealth of information about the molecule and its interactions in the solid state.

Molecular Geometry

The primary information obtained is the precise three-dimensional structure of the 1-bromo-2-phenylethynyl-benzene derivative, including:

  • Bond Lengths and Angles: These parameters can provide insights into the electronic nature of the molecule. For example, the length of the carbon-carbon triple bond and the linearity of the ethynyl group can be precisely determined.

  • Torsional Angles: The relative orientation of the two aromatic rings is a key feature. In many related structures, the rings are twisted with respect to each other to minimize steric hindrance. For instance, in 1-bromo-2-(phenylselenyl)benzene, the planes of the benzene and phenyl rings have a dihedral angle of 72.69(5)°.[11][12][13]

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions.[14] Understanding these interactions is crucial for crystal engineering and predicting solid-state properties.

Key Intermolecular Interactions to Analyze:

Interaction TypeDescriptionRelevance to 1-Bromo-2-phenylethynyl-benzene Derivatives
π-π Stacking Attractive interactions between the electron clouds of aromatic rings. Can be face-to-face or offset (slipped).Expected to be a significant contributor to the crystal packing. The presence of the bulky bromine atom may influence the geometry of these interactions.[11][12][13]
C-H···π Interactions Hydrogen bonding where a C-H bond acts as the donor and a π-system as the acceptor.These weak interactions are often important in the packing of aromatic molecules.[15]
Halogen Bonding (C-Br···X) A non-covalent interaction where the bromine atom acts as an electrophilic "σ-hole" donor to a nucleophilic region (X).The bromine atom can participate in halogen bonding, influencing the crystal packing.
C-Br···Br-C Interactions These interactions are primarily driven by dispersion forces with a significant electrostatic component.[16][17]The presence of these interactions can lead to specific packing motifs.
Van der Waals Forces Non-specific attractive or repulsive forces between molecules.These forces are always present and contribute to the overall stability of the crystal lattice.
Advanced Analysis with Hirshfeld Surfaces

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[18][19][20][21] The Hirshfeld surface is a three-dimensional surface that partitions the crystal space, defining the region belonging to a specific molecule.

Visualizing Intermolecular Contacts with Hirshfeld Surfaces:

Hirshfeld_Analysis A Generate CIF file from refined crystal structure B Import CIF into CrystalExplorer software A->B C Calculate Hirshfeld Surface B->C D Map properties (d_norm, shape index, curvedness) onto the surface C->D E Generate 2D Fingerprint Plots C->E F Quantify contributions of different intermolecular contacts E->F

Caption: Workflow for Hirshfeld surface analysis.

By mapping properties like dnorm (a normalized contact distance) onto the surface, close intermolecular contacts can be visualized as red spots.[22] Two-dimensional fingerprint plots summarize all the intermolecular contacts in the crystal, allowing for a quantitative analysis of the contribution of different interaction types (e.g., H···H, C···H, Br···H).[18][21]

Conclusion and Future Directions

The crystal structure analysis of 1-bromo-2-phenylethynyl-benzene derivatives provides invaluable insights into their molecular and supramolecular chemistry. A systematic approach, from careful synthesis and crystallization to rigorous data analysis, is essential for obtaining high-quality and reliable structural information. The detailed understanding of intermolecular interactions afforded by these studies is critical for the rational design of new materials with tailored solid-state properties, a cornerstone of modern drug development and materials science. Future work in this area could involve co-crystallization studies to modulate the solid-state properties of these compounds and exploring the structure-property relationships in a wider range of derivatives.

References

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals - Scirp.org. (URL: )
  • Chemical crystalliz
  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (URL: )
  • SOP: CRYSTALLIZ
  • Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC. (URL: )
  • Single-crystal quality data from polycrystalline samples: finding the needle in the haystack - PMC. (URL: )
  • The Hirshfeld Surface - CrystalExplorer. (URL: )
  • Crystallization - Organic Chemistry
  • Hirshfeld surface analysis - CrystEngComm (RSC Publishing). (URL: )
  • Guide for crystalliz
  • Single-crystal X-ray Diffraction - SERC (Carleton). (URL: )
  • CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals - IUCr Journals. (URL: )
  • 12 X-ray Diffraction and Mineral Analysis – Mineralogy - OpenGeology. (URL: )
  • Single Crystal X-ray Diffraction and Structure Analysis. (URL: )
  • Electronic Supporting Information - The Royal Society of Chemistry. (URL: )
  • Crystal structure of 1-bromo-2-(phenylselenyl)benzene - PMC. (URL: )
  • The nature of the C–Br⋯Br–C intermolecular interactions found in molecular crystals: a general theoretical-database study - CrystEngComm (RSC Publishing). (URL: )
  • Crystal structure of 1-bromo-2-(phenylselenyl)
  • Crystal structure of 1-bromo-2-(phenyl-selen-yl)benzene - PubMed. (URL: )
  • Research: Intermolecular Interactions - - Sherrill Group. (URL: )
  • Intermolecular interactions in crystals of benzene and its mono- and dinitro derivatives: study from the energetic viewpoint - CrystEngComm (RSC Publishing). (URL: )

Sources

Foundational

Computational and Theoretical Profiling of 1-Bromo-2-(phenylethynyl)benzene: A Mechanistic Guide for Advanced Cross-Coupling

Executive Summary The molecule 1-bromo-2-(phenylethynyl)benzene (also known as 1-(2-bromophenyl)-2-phenylacetylene) is a highly versatile bifunctional building block in modern organic synthesis. Characterized by an ortho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 1-bromo-2-(phenylethynyl)benzene (also known as 1-(2-bromophenyl)-2-phenylacetylene) is a highly versatile bifunctional building block in modern organic synthesis. Characterized by an ortho-halogenated alkyne architecture, it serves as a critical intermediate in the construction of complex polycyclic aromatic hydrocarbons (PAHs), functionalized indoles, and biphenylene derivatives via transition-metal catalysis.

As a Senior Application Scientist, I approach the study of this molecule not just through empirical observation, but through rigorous computational and theoretical modeling. Understanding the exact potential energy surface (PES), electronic distribution, and transition state kinetics of 1-bromo-2-(phenylethynyl)benzene is essential for rationally designing novel catalytic cycles. This whitepaper provides an in-depth, self-validating framework for the computational study of this molecule, bridging the gap between theoretical predictions and benchtop reality.

Physicochemical and Quantum Mechanical Grounding

Before modeling complex catalytic interactions, we must establish the ground-state baseline of the isolated molecule. The alkyne spacer enforces a rigid, linear geometry between the two phenyl rings; however, the bulky ortho-bromine atom induces significant steric hindrance. This steric clash prevents perfect coplanarity of the π -systems, which directly impacts the molecule's HOMO-LUMO gap and its subsequent reactivity in oxidative addition steps.

The foundational computational properties of 1-bromo-2-(phenylethynyl)benzene, derived from standardized cheminformatics models, are summarized below:

Table 1: Computed Molecular Properties of 1-Bromo-2-(phenylethynyl)benzene
PropertyValueComputational Method / Source
Molecular Formula C₁₄H₉Br[1]
Molecular Weight 257.12 g/mol [1]
Exact Mass 255.98876 DaComputed by PubChem 2.2[1]
XLogP3-AA 4.6Computed by XLogP3 3.0[1]
Topological Polar Surface Area 0 ŲComputed by Cactvs 3.4.8.24[1]
Rotatable Bond Count 2Computed by Cactvs 3.4.8.24[1]
Complexity Score 251Computed by Cactvs 3.4.8.24[1]

Data accurately reflects the highly lipophilic (XLogP3 = 4.6) and non-polar (TPSA = 0) nature of the compound, dictating the necessity for non-polar or weakly polar aprotic solvents (e.g., Toluene, THF) in experimental cross-coupling workflows.

Theoretical Mechanistic Modeling: The DFT Workflow

Protocol 1: Self-Validating DFT Workflow for Reaction Coordinate Mapping

Objective: To map the activation barrier ( ΔG‡ ) for the oxidative addition of the C-Br bond to a Pd(0) center.

  • Step 1: Conformational Sampling & Ground State Optimization

    • Action: Generate the 3D structure and perform a conformational search using Molecular Mechanics (MMFF94) to identify the global minimum.

    • Causality: The dihedral angle between the phenyl rings dictates the degree of π -conjugation. Starting DFT calculations from a local (rather than global) minimum yields artificially high ground-state energies, which will mathematically skew the calculated activation barriers and render kinetic predictions useless.

  • Step 2: Density Functional Theory (DFT) Optimization

    • Action: Optimize the lowest-energy conformer using the B3LYP functional. Apply the 6-31G(d,p) basis set for C and H atoms, and the LANL2DZ Effective Core Potential (ECP) for Br and Pd.

    • Causality: The choice of LANL2DZ is a causal necessity. Heavy atoms like Bromine and Palladium exhibit significant relativistic effects in their core electrons. By employing an ECP, we mathematically freeze these core electrons, allowing the model to focus purely on the valence electron dynamics responsible for the cleavage of the C-Br bond.

  • Step 3: Transition State (TS) Search

    • Action: Construct a guess geometry for the C-Br oxidative addition transition state. Run an optimization using the Berny algorithm (Opt=TS).

  • Step 4: Self-Validation via Frequency Analysis & IRC

    • Action: Perform a vibrational frequency calculation on the optimized TS.

    • Validation Checkpoint: The protocol self-validates if and only if exactly one imaginary frequency ( ) is observed, corresponding precisely to the C-Br bond elongation vector. Subsequently, an Intrinsic Reaction Coordinate (IRC) calculation must be executed. If the IRC smoothly connects the TS backward to the pre-reaction complex and forward to the Pd(II) intermediate, the pathway is verified. If it diverges, the TS is rejected.

DFT_Workflow Start 1-Bromo-2-(phenylethynyl)benzene 3D Conformational Search Opt Geometry Optimization (B3LYP/6-31G** & LANL2DZ) Start->Opt Freq Frequency Analysis (Zero Imaginary Freqs) Opt->Freq TS Transition State Search (Opt=TS, CalcFC) Freq->TS Reactant Complex TS_Freq TS Freq Analysis (Exactly One Imaginary Freq) TS->TS_Freq IRC IRC Calculation (Self-Validating Step) TS_Freq->IRC Confirm Saddle Point End Reaction Pathway Mathematically Validated IRC->End Connects to Product

Computational workflow for validating transition states using DFT.

Case Study: Palladium-Catalyzed Intramolecular Cycloisomerization

The true value of 1-bromo-2-(phenylethynyl)benzene lies in its ability to undergo cascade reactions. A prime example is its use in Palladium-catalyzed intramolecular cycloisomerizations to form complex biphenylene or phenanthrene frameworks, as detailed in recent authoritative studies on 1,8-di(2-ethynylaryl)biphenylenes ()[2].

The Causality of the Catalytic Cycle

Why does the reaction proceed via cycloisomerization rather than simple intermolecular cross-coupling? The theoretical answer lies in the proximity effect and orbital overlap. Once the Pd(0) catalyst undergoes oxidative addition into the C-Br bond, the resulting Pd(II) center is held in extreme spatial proximity to the adjacent alkyne π -system. The activation energy ( ΔG‡ ) for the intramolecular migratory insertion of the alkyne into the Pd-Aryl bond is computationally proven to be significantly lower than the barrier for intermolecular coordination with an external reagent. This kinetic preference drives the formation of a highly strained, yet thermodynamically stable, polycyclic framework.

Catalytic_Cycle Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition C-Br Cleavage Pd0->OA + 1-Bromo-2-(phenylethynyl)benzene Coord Alkyne Coordination Pi-Complexation OA->Coord Pd(II) Intermediate Insert Migratory Insertion Cycloisomerization Coord->Insert Intramolecular Attack RE Reductive Elimination PAH Formation Insert->RE Ring Closure RE->Pd0 - Target Product

Pd-catalyzed cycloisomerization cycle of 1-bromo-2-(phenylethynyl)benzene.

Experimental & Computational Synergy

A theoretical model is only as strong as its empirical validation. To ensure absolute trustworthiness, computational chemists must close the loop with benchtop scientists using the following validation protocol:

  • NMR Chemical Shift Prediction: Compute the Gauge-Independent Atomic Orbital (GIAO) NMR shifts for the optimized geometry of 1-bromo-2-(phenylethynyl)benzene. Compare these directly against experimental ¹H and ¹³C NMR spectra. A deviation of less than 0.2 ppm for protons and 2.0 ppm for carbons confirms the accuracy of the chosen DFT functional.

  • X-Ray Crystallographic Overlay: When utilizing 1-bromo-2-(phenylethynyl)benzene to synthesize novel PAHs[2], obtain single-crystal X-ray diffraction (XRD) data of the final product. Overlay the computed global minimum geometry with the XRD .cif file. An RMSD (Root Mean Square Deviation) of heavy atoms ≤0.5 Å validates that the computational model accurately captured the steric and electronic realities of the reaction pathway.

By strictly adhering to these self-validating computational workflows, researchers can confidently utilize 1-bromo-2-(phenylethynyl)benzene to rationally design next-generation organic materials and pharmaceutical intermediates.

References

  • 1-Bromo-2-phenylethynyl-benzene | C14H9Br | CID 11032519 Source: PubChem, National Center for Biotechnology Information (NCBI) URL:[Link]

  • 1,8-Di(2-ethynylaryl)biphenylenes: Palladium-Catalyzed Intramolecular Cycloisomerization and Subsequent Thermal Rearrangement Source: Organic Letters, ACS Publications (Chen, H.-H., et al.) URL:[Link]

Sources

Exploratory

literature review on the discovery of diphenylacetylene compounds

An In-depth Technical Guide to the Discovery and Synthesis of Diphenylacetylene Compounds Abstract Diphenylacetylene, also known as tolane, represents a cornerstone in the architecture of π-conjugated systems. Its rigid,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Discovery and Synthesis of Diphenylacetylene Compounds

Abstract

Diphenylacetylene, also known as tolane, represents a cornerstone in the architecture of π-conjugated systems. Its rigid, linear structure, composed of two phenyl rings linked by a carbon-carbon triple bond, has made it an indispensable building block in fields ranging from organic synthesis and materials science to medicinal chemistry. This guide provides a comprehensive exploration of the discovery and synthetic evolution of diphenylacetylene and its derivatives. We will journey from the foundational, often arduous, methods of the 19th and early 20th centuries to the transformative introduction of transition-metal-catalyzed cross-coupling reactions that defined the modern era of alkyne synthesis. Through detailed protocols, mechanistic diagrams, and comparative data, this document offers researchers and drug development professionals both a historical perspective and a practical guide to the synthesis and application of this vital class of compounds.

The Genesis of a Core Structure: Early Explorations in Alkyne Chemistry

The story of diphenylacetylene is intrinsically linked to the broader history of alkyne chemistry. The journey began with the discovery of acetylene (C₂H₂) in the 19th century, a finding that introduced the highly energetic and reactive carbon-carbon triple bond to the world of chemistry.[1] This discovery set the stage for investigations into more complex "polyacetylenes" by pioneering chemists like Nobel laureate Adolf von Baeyer, whose work laid the groundwork for synthetic organic chemistry.[2][3][4][5]

The initial syntheses of diphenylacetylene were challenging, relying on harsh reaction conditions and multi-step procedures. These early methods, while now largely of historical interest, demonstrate fundamental principles of organic reactivity.

Synthesis via Elimination: The Dehydrohalogenation Pathway

One of the most classical methods for forming a C≡C triple bond is through double dehydrohalogenation of a vicinal dihalide.[6][7] For diphenylacetylene, this involves a two-step sequence starting from trans-stilbene. First, the alkene is brominated to form meso-stilbene dibromide. This intermediate is then treated with a strong base, such as potassium hydroxide in ethanol, under reflux conditions to eliminate two equivalents of hydrogen bromide, yielding the desired alkyne.[8][9][10]

The causality behind this choice is rooted in the step-wise creation of unsaturation. The first elimination of HBr is relatively straightforward, forming a vinyl bromide. The second elimination is significantly more difficult and requires forcing conditions (high temperature, strong base) to generate the final alkyne product.

Experimental Protocol: Synthesis of Diphenylacetylene from trans-Stilbene [9]

Step 1: Bromination of trans-Stilbene to meso-Stilbene Dibromide

  • Setup: In a 1-L three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 45 g (0.25 mole) of trans-stilbene in 750 ml of ether.

  • Bromine Addition: While stirring vigorously, add 13.8 ml (0.27 mole) of bromine over 10 minutes. A solid will begin to precipitate.

  • Reaction: Continue stirring for 1 hour to ensure complete reaction.

  • Isolation: Collect the solid product on a Büchner funnel and wash with ether until the product is white. The yield of stilbene dibromide (m.p. 235–237 °C) is typically 65-69 g.

Step 2: Dehydrohalogenation of meso-Stilbene Dibromide

  • Setup: In a 500-ml round-bottomed flask with a reflux condenser, prepare a solution of 90 g of potassium hydroxide in 150 ml of absolute ethanol.

  • Addition: Add the prepared stilbene dibromide in portions to the ethanolic KOH solution.

  • Reaction: Reflux the mixture for 24 hours using an oil bath.

  • Workup: Pour the hot reaction mixture into 750 ml of cold water.

  • Isolation: Collect the precipitated crude product by filtration and wash with water. Dry the crude diphenylacetylene over calcium chloride.

  • Purification: Recrystallize the product from 95% ethanol to yield pure diphenylacetylene as white needles (m.p. 60–61 °C). The overall yield from stilbene is typically 66–69%.[9]

Synthesis from Benzil

An alternative early route begins with benzil. This diketone is first condensed with hydrazine to form benzil dihydrazone. The dihydrazone is then oxidized, typically with mercury(II) oxide, which cleaves the N-N bonds and generates the alkyne through a cascade of electron movements, releasing nitrogen gas in the process.[8][11] This method showcases a different synthetic strategy, moving from a more oxidized precursor to the alkyne.

The Transition-Metal Revolution: Dawn of Modern Cross-Coupling

While foundational, the early synthetic methods suffered from significant drawbacks, including harsh conditions, low functional group tolerance, and limited substrate scope. The mid-20th century witnessed a paradigm shift with the advent of transition-metal catalysis, which revolutionized the formation of carbon-carbon bonds.

The Castro-Stephens Coupling (1963)

A major breakthrough came in 1963 from Charles E. Castro and Robert D. Stephens.[12][13] Their eponymous coupling reaction involved the reaction of a pre-formed copper(I) acetylide with an aryl halide in a solvent like hot pyridine.[12][13][14] This was a significant improvement as it provided a more direct and reliable method for connecting an alkyne carbon to an aromatic ring.

The self-validating nature of this protocol lies in the defined stoichiometry. The use of a stoichiometric amount of the copper acetylide ensures the reaction proceeds to completion, provided the aryl halide is reactive enough. The choice of pyridine as a solvent is critical; it not only facilitates the reaction but also helps to solubilize the copper intermediates.

dot

Castro_Stephens_Coupling cluster_reactants Reactants cluster_products Products CuC≡CPh Copper(I) Phenylacetylide (Pre-formed) PhC≡CPh Diphenylacetylene CuC≡CPh->PhC≡CPh Pyridine, Δ I_Ph Iodobenzene (Aryl Halide) I_Ph->PhC≡CPh CuI Copper(I) Iodide

Caption: The Castro-Stephens Coupling Reaction.

Experimental Protocol: Castro-Stephens Synthesis of Diphenylacetylene [13]

  • Acetylide Preparation: Prepare copper(I) phenylacetylide from phenylacetylene and a copper(I) salt.

  • Setup: In a round-bottomed flask fitted with a reflux condenser and nitrogen inlet, add the copper(I) phenylacetylide and iodobenzene.

  • Solvent: Add anhydrous pyridine as the solvent.

  • Reaction: Heat the mixture to reflux under an inert atmosphere until the reaction is complete (monitored by TLC or GC).

  • Workup: After cooling, the reaction mixture is typically treated with aqueous ammonia to complex with copper salts and then extracted with an organic solvent (e.g., diethyl ether).

  • Purification: The organic extracts are washed, dried, and concentrated. The resulting crude product is purified by column chromatography or recrystallization.

The Sonogashira Coupling (1975)

The field took another monumental leap forward in 1975 with the work of Kenkichi Sonogashira.[15] The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[16][17] Crucially, it typically employs a copper(I) co-catalyst, which allows the reaction to proceed under much milder conditions (often room temperature) and with only catalytic amounts of both metals.[15][17]

The genius of this method lies in its catalytic cycle, which combines the reactivity of both palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl halide. Simultaneously, the copper co-catalyst reacts with the terminal alkyne to form the copper acetylide in situ. This acetylide then undergoes transmetalation to the palladium center, followed by reductive elimination to yield the final diphenylacetylene product and regenerate the active palladium(0) catalyst. This catalytic turnover makes the process highly efficient and atom-economical. To prevent an undesired side reaction known as Glaser coupling (oxidative homocoupling of the alkyne), the reaction must be run under an inert atmosphere, or by using a copper-free variation.[17]

dot

Sonogashira_Cycle cluster_copper Copper Co-catalyst Cycle Pd0 Pd(0)L₂ (Active Catalyst) Pd_complex1 Ar-Pd(II)-X L₂ Pd0->Pd_complex1 Oxidative Addition (Ar-X) Pd_complex2 Ar-Pd(II)-C≡CR L₂ Pd_complex1->Pd_complex2 Transmetalation (from Cu-C≡CR) Pd_complex2->Pd0 Reductive Elimination Product Ar-C≡CR Pd_complex2->Product CuX CuX CuCCR Cu-C≡CR CuX->CuCCR R-C≡CH, Base CuCCR->CuX Transmetalation to Pd

Caption: The Catalytic Cycle of the Sonogashira Coupling.

Experimental Protocol: Tandem Sonogashira Synthesis of Diphenylacetylene [16]

This protocol demonstrates an efficient one-pot synthesis of symmetrical diphenylacetylenes.

  • Setup: To a flask under an inert atmosphere (e.g., Argon), add iodobenzene (1a, 1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (5 mol %), and copper(I) iodide (5 mol %).

  • Solvent and Reagents: Add a suitable solvent (e.g., n-butanol) and a base (e.g., triethylamine or diisopropylamine).

  • First Coupling: Add 2-methyl-3-butyn-2-ol (2, 1.0 eq) as the protected acetylene source. Stir at room temperature or with gentle heating until the first coupling is complete (monitored by TLC/GC).

  • In-situ Deprotection: Add a strong base, such as potassium hydroxide, to the same pot to remove the acetone protecting group from the intermediate alkyne.

  • Second Coupling: Add a second equivalent of iodobenzene to the reaction mixture.

  • Reaction: Continue stirring until the formation of diphenylacetylene (4a) is complete.

  • Workup and Purification: Quench the reaction, extract the product with an organic solvent, and purify by column chromatography to yield the final product.

Comparison of Key Synthetic Methodologies

The evolution of synthetic strategies for diphenylacetylene highlights a clear progression towards milder conditions, greater efficiency, and broader applicability.

Method Key Reagents Typical Conditions Advantages Limitations
Dehydrohalogenation Stilbene dibromide, KOHHigh temp. (reflux in ethanol)Uses inexpensive reagentsHarsh conditions, low functional group tolerance, multi-step
Castro-Stephens Aryl halide, Cu(I) acetylideHigh temp. (reflux in pyridine)Direct C-C bond formationStoichiometric copper, harsh conditions, pre-formation of acetylide needed[12][13]
Sonogashira Coupling Aryl halide, terminal alkyne, Pd catalyst, Cu(I) co-catalyst, baseMild (often room temp.)Catalytic, mild conditions, high yields, broad scope, one-pot procedures possible[15][16][17]Requires inert atmosphere to prevent Glaser coupling, catalyst cost

Physicochemical and Photophysical Properties

Diphenylacetylene is a colorless crystalline solid with a melting point of approximately 62.5 °C.[8] It is a planar molecule and is insoluble in water but soluble in many organic solvents.[8][18] Its rigid, conjugated structure is the source of its most interesting and useful properties.

PropertyValue/DescriptionReference(s)
Chemical Formula C₁₄H₁₀[8]
Molar Mass 178.23 g/mol [8]
Appearance Colorless solid[8]
Melting Point ~62.5 °C[8]
Solubility Insoluble in water[18]
Structure Planar molecule with a C≡C bond length of ~119.8 pm[8]
Key Reactivity Building block in organic synthesis, ligand in organometallic chemistry, undergoes cycloadditions[8][19]

The extended π-system of diphenylacetylene and its derivatives gives rise to fascinating photophysical properties, including fluorescence.[18] Research has shown that the electronic and optical properties can be finely tuned by adding electron-donating or electron-accepting groups to the phenyl rings.[20][21][22][23] These modifications can induce intramolecular charge transfer (ICT) upon photoexcitation, which is critical for applications in organic electronics. Furthermore, the conformation, specifically the twist angle between the two phenyl rings, has a significant impact on the photophysical behavior, affecting fluorescence quantum yields and emission wavelengths.[21][24] The excited-state dynamics are notably complex, involving transitions to and from so-called "dark states" that do not emit light but play a crucial role in the overall photophysical decay pathways.[25][26]

Applications in Modern Science and Technology

The versatility and unique properties of the diphenylacetylene scaffold have made it a valuable component in numerous applications.

  • Organic Synthesis: It serves as a pivotal building block for constructing complex molecular architectures.[19] A classic example is its use as a dienophile in the Diels-Alder reaction with tetraphenylcyclopentadienone to synthesize hexaphenylbenzene, a sterically crowded and important aromatic compound.[8]

  • Materials Science: The rigid, linear rod-like structure of diphenylacetylene makes it an ideal component for creating conjugated polymers, liquid crystals, and organic semiconductors.[18][27] These materials are essential for developing optoelectronic devices like organic light-emitting diodes (OLEDs) and solar cells.[28]

  • Medicinal Chemistry: The diphenylacetylene core is a privileged scaffold in drug discovery. Its rigid nature allows it to position functional groups in a well-defined three-dimensional space, which is crucial for precise interactions with biological targets. Derivatives have been explored as potential anticancer agents and other therapeutics.[27]

  • Organometallic Chemistry: Diphenylacetylene functions as a ligand, using its π-system to coordinate with transition metals. These resulting metal-alkyne complexes are not only structurally interesting but also serve as catalysts or intermediates in various chemical transformations.[8][29]

Conclusion and Future Outlook

The history of diphenylacetylene is a microcosm of the evolution of organic synthesis itself. From the brute-force elimination reactions of early chemists to the elegant and highly efficient transition-metal-catalyzed methods of today, the journey to synthesize this simple yet profound molecule has unlocked new realms of chemical possibility. The development of the Castro-Stephens and, particularly, the Sonogashira couplings has made diphenylacetylene and its derivatives readily accessible, fueling innovation across scientific disciplines.

Looking forward, research will continue to focus on developing even more sustainable and efficient synthetic methods. The unique electronic and photophysical properties of functionalized diphenylacetylenes will be further exploited to design next-generation materials for advanced electronics, photonics, and sensing applications. In medicine, its role as a rigid scaffold will continue to aid in the design of potent and selective therapeutic agents. The simple elegance of the diphenylacetylene structure ensures it will remain a subject of intense study and a source of molecular innovation for years to come.

References

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Foundational

Advanced Handling, Safety, and Catalytic Applications of 1-Bromo-2-(phenylethynyl)benzene

Executive Summary 1-Bromo-2-(phenylethynyl)benzene (also known as 1-bromo-2-(phenylethynyl)benzene) is an essential bifunctional building block in modern organic synthesis and drug discovery. Featuring an internal alkyne...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Bromo-2-(phenylethynyl)benzene (also known as 1-bromo-2-(phenylethynyl)benzene) is an essential bifunctional building block in modern organic synthesis and drug discovery. Featuring an internal alkyne and an ortho-bromide, it serves as a highly versatile precursor for the construction of complex polycyclic aromatic hydrocarbons (PAHs), benzosiloles, and indole derivatives. However, its unique structural motifs present specific handling and catalytic challenges. This whitepaper provides a comprehensive, expert-level guide to the physicochemical properties, mechanistic behavior, and self-validating safety protocols required for the optimal use of this compound.

Physicochemical Profiling & Safety Imperatives

Understanding the physical properties of 1-bromo-2-(phenylethynyl)benzene is the first step in designing safe and effective experimental workflows.

Quantitative Data Summary
PropertyValueReference
CAS Number 21375-88-21[1]
Molecular Formula C14H9Br1[1]
Molecular Weight 257.12 g/mol 1[1]
Appearance Colorless to light yellow clear liquid2[2]
Boiling Point 155-160 °C (at 0.7 Torr)3[3]
Density ~1.43 g/cm³3[3]
XLogP3-AA 4.61[1]
Causality in Safety and Handling

The compound's high lipophilicity (XLogP3-AA = 4.6) dictates its safety profile[1]. Because it can rapidly partition into and across lipid bilayers, standard latex or thin nitrile gloves offer insufficient protection against systemic absorption during bulk transfers.

  • Mandatory PPE: Double-gloving with extended-cuff nitrile or the use of butyl rubber gloves is required to prevent dermal penetration.

  • Storage: The internal alkyne is susceptible to slow oxidation over time. It must be stored in a cool, dry environment under an inert atmosphere (Argon or Nitrogen) to prevent degradation and maintain its colorless to light yellow appearance[2].

Mechanistic Behavior in Transition Metal Catalysis

In drug development, 1-bromo-2-(phenylethynyl)benzene is frequently utilized to synthesize complex heterocycles, such as benzosiloles via Pd nanoparticle catalysis[4] and various indole derivatives[5]. However, the proximity of the alkyne to the reactive C-Br bond introduces a competing mechanistic pathway during Palladium-catalyzed cross-coupling.

Research has demonstrated that the choice of phosphine ligand is the determining factor in whether the catalyst successfully inserts into the C-Br bond or becomes inhibited. For example, in the cross-coupling of ammonia, utilizing the Mor-DalPhos ligand leads to catalyst trapping, as the Pd center coordinates strongly with the alkyne moiety instead of undergoing oxidative addition[6]. Conversely, the use of JosiPhos cleanly drives the formation of the desired active intermediate, bypassing the alkyne trap[6].

G A 1-Bromo-2-(phenylethynyl)benzene (Ar*Br) C C-Br Oxidative Addition (Desired Pathway) A->C + JosiPhos/Pd D Alkyne Coordination (Catalyst Inhibition) A->D + Mor-DalPhos/Pd B Pd(0) Precatalyst B->C B->D E [(L)Pd(Br)(Ar*)] Active Intermediate C->E Efficient Entry F [(L)Pd(alkyne)] Trapped Species D->F Inefficient Entry G Target Heterocycle (e.g., Indole, Benzosilole) E->G Cross-Coupling & Cyclization

Fig 1. Divergent Pd-catalyst pathways for 1-bromo-2-(phenylethynyl)benzene cross-coupling.

Self-Validating Experimental Protocols

To ensure high-fidelity results when utilizing 1-bromo-2-(phenylethynyl)benzene in cross-coupling workflows, researchers must employ self-validating protocols. The following methodology outlines a standard Pd-catalyzed cyclization/amination workflow.

Step-by-Step Methodology:

  • Step 1: Inert Atmosphere Establishment

    • Action: Flame-dry a Schlenk flask under vacuum, then backfill with ultra-pure Argon (minimum 3 cycles).

    • Causality: The alkyne is prone to oxidative degradation, and atmospheric oxygen rapidly quenches Pd(0) to an inactive Pd(II) state.

    • Validation: A vacuum gauge reading of <0.1 Torr before the final Argon backfill confirms system integrity.

  • Step 2: Reagent Charging

    • Action: Dissolve 1-bromo-2-(phenylethynyl)benzene (1.0 equiv) in anhydrous THF or Toluene.

    • Causality: These solvents provide the necessary solubility for the highly lipophilic substrate (LogP = 4.6)[1] and organometallic intermediates.

    • Validation: The solution must remain a clear, colorless to light yellow liquid[2]. Cloudiness indicates moisture contamination.

  • Step 3: Catalyst Activation

    • Action: Add the Pd source (e.g., Pd2(dba)3) and the optimal ligand (e.g., JosiPhos) to avoid alkyne trapping[6].

    • Causality: Proper ligand selection forces the desired C-Br oxidative addition over alkyne coordination.

    • Validation: A distinct color shift from purple/dark brown (Pd2(dba)3) to a bright, clear orange/red indicates successful generation of the active monomeric Pd(0)L_n species. If a black precipitate forms, Pd black has crashed out, and the reaction must be aborted.

  • Step 4: Reaction Monitoring

    • Action: Monitor the reaction via TLC (Hexanes/EtOAc) or GC-MS.

    • Causality: Ensures complete conversion before quenching, preventing difficult chromatographic separations of the starting material from the product.

    • Validation: Disappearance of the starting material spot and the emergence of a lower R_f product spot confirms reaction progression.

Emergency Response and Waste Management

  • Spill Management: In the event of a spill, do not use water. Absorb the liquid with an inert material (e.g., vermiculite or dry sand) and place it in a sealed, clearly labeled chemical waste container.

  • Waste Disposal: Due to the presence of the bromine atom, all unreacted material and reaction byproducts must be disposed of strictly in Halogenated Organic Waste containers. Mixing with non-halogenated waste can lead to dangerous exothermic reactions and violates environmental disposal regulations.

References

  • PubChem - "1-Bromo-2-phenylethynyl-benzene | C14H9Br | CID 11032519"
  • TCI Chemicals - "1-Bromo-2-(phenylethynyl)benzene | 21375-88-2"
  • Guidechem - "1-BROMO-2-PHENYLETHYNYL-BENZENE 21375-88-2 wiki"
  • ACS Figshare - "Stoichiometric Reactivity Relevant to the Mor-DalPhos/Pd-Catalyzed Cross-Coupling of Ammonia and 1-Bromo-2-(phenylethynyl)benzene"
  • Google Patents - "CN113912639A - Synthetic method of benzothiole deriv
  • ChemicalBook - "2-Phenylindole | 948-65-2"

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Exploratory

An In-depth Technical Guide to the Electronic and Optical Properties of Phenylethynyl-Benzene Compounds

Foreword: The Allure of the Linear π-System Phenylethynyl-benzene compounds, and more broadly, oligo(phenylene ethynylene)s (OPEs), represent a fascinating class of molecules that have captivated the attention of chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Allure of the Linear π-System

Phenylethynyl-benzene compounds, and more broadly, oligo(phenylene ethynylene)s (OPEs), represent a fascinating class of molecules that have captivated the attention of chemists, physicists, and materials scientists for decades. Their rigid, linear structure, born from the alternating arrangement of phenyl rings and acetylene units, gives rise to a highly delocalized π-electron system. This fundamental structural motif is the wellspring of their remarkable electronic and optical properties, making them prime candidates for a diverse array of applications, from molecular wires in nanoelectronics to emissive layers in organic light-emitting diodes (OLEDs) and fluorescent probes in biological imaging.[1][2][3]

This guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of these compounds. We will move beyond a mere recitation of facts and delve into the causality behind their behavior, providing not just the "what," but the "why." By grounding our discussion in fundamental principles and illustrating key concepts with experimental data and protocols, we aim to equip you with the knowledge to not only comprehend but also to innovate within this exciting field.

The Electronic Architecture: A Tale of Conjugation and Torsion

The electronic properties of phenylethynyl-benzene compounds are intrinsically linked to the extent of π-conjugation along the molecular backbone.[2] This conjugation, the continuous overlap of p-orbitals, allows for the delocalization of electrons, effectively creating a "molecular wire" through which charge can flow.

Molecular Orbitals and the HOMO-LUMO Gap

The degree of π-conjugation directly influences the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As the length of the conjugated system increases, the HOMO-LUMO gap decreases.[3] This is a critical parameter as it dictates the energy required to excite an electron from the ground state to the first excited state, a process central to the optical properties of these molecules.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of these compounds.[4] Theoretical calculations can predict HOMO and LUMO energy levels, ionization potentials, and electron affinities, providing valuable insights for the rational design of new derivatives with tailored electronic properties.[4] For instance, the introduction of electron-donating or electron-withdrawing groups can strategically modify the HOMO and LUMO levels to enhance charge injection and transport efficiency.[4]

The Role of Torsional Angles: A Molecular Switch

A key feature of phenylethynyl-benzenes is the rotational freedom of the phenyl rings around the ethynyl axis.[5][6][7] The dihedral angle between adjacent phenyl rings, or the torsional angle, significantly impacts the degree of π-orbital overlap. A planar conformation maximizes conjugation, while a perpendicular arrangement minimizes it.[7] This conformational flexibility has led to the exploration of these molecules as potential molecular switches, where an external stimulus could alter the torsional angle and thus modulate the compound's conductivity.[2]

The torsional barrier in the ground state is relatively low, allowing for a distribution of conformations at room temperature.[8] However, upon photoexcitation, the torsional barrier can increase significantly, hindering rotation in the excited state.[5][6][9] This difference in ground and excited state geometries has profound implications for their photophysical behavior, contributing to phenomena like the temperature dependence of absorption and fluorescence spectra.[5][6][9]

cluster_0 Ground State (S0) cluster_1 Excited State (S1) Planar Planar Conformation (Maximal Conjugation) Twisted Twisted Conformation (Reduced Conjugation) Planar->Twisted Low Rotational Barrier Excited_Planar Planar Conformation (Hindered Rotation) Planar->Excited_Planar Photoexcitation

Caption: Torsional freedom in the ground state versus hindered rotation in the excited state of phenylethynyl-benzene.

Optical Properties: The Dance of Light and Electrons

The rich optical properties of phenylethynyl-benzene compounds stem directly from their electronic structure. Their ability to absorb and emit light with high efficiency makes them highly attractive for a range of optoelectronic applications.

Absorption and Emission: A Spectroscopic Fingerprint

The absorption of a photon with sufficient energy promotes an electron from the HOMO to the LUMO, creating an excited state. The subsequent relaxation of this electron back to the ground state can occur through various pathways, including the emission of a photon, a process known as fluorescence.

The absorption and fluorescence spectra of phenylethynyl-benzenes are characterized by distinct vibronic structures, which are progressions of peaks corresponding to different vibrational energy levels.[2] The position of the absorption and emission maxima can be tuned by modifying the molecular structure. For instance, extending the conjugation length or introducing specific substituents can lead to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra.[3]

The parent compound, 1,4-bis(phenylethynyl)benzene (BPEB), exhibits strong fluorescence with a high quantum yield.[5][6] This high efficiency is attributed to a significant energy barrier for non-radiative decay pathways.[5][6]

CompoundSolventAbsorption Max (nm)Emission Max (nm)Fluorescence Quantum Yield (ΦF)
1,4-Bis(phenylethynyl)benzene (BPEB)Cyclohexane~320346, 362, 3750.58[5]
1,4-Bis(4-(phenylethynyl)phenylethynyl)benzene (BPPB)Solution~353~4400.95[3][10]
Substituted D/A-BPBsChloroformVaries400-650>0.6[11]

Table 1: Spectroscopic data for selected phenylethynyl-benzene compounds.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

A fundamental and self-validating approach to characterizing the optical properties of these compounds involves UV-Vis and fluorescence spectroscopy.

Objective: To determine the absorption and emission spectra, and the fluorescence quantum yield of a phenylethynyl-benzene derivative.

Materials:

  • Spectrophotometer (UV-Vis)

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • High-purity solvent (e.g., cyclohexane, chloroform)

  • Phenylethynyl-benzene compound of interest

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of the phenylethynyl-benzene compound in the chosen solvent at a known concentration (e.g., 10⁻³ M).

    • Prepare a series of dilutions from the stock solution to create solutions with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

    • Prepare a solution of the fluorescence standard with an absorbance similar to the sample at the same excitation wavelength.

  • UV-Vis Absorption Spectroscopy:

    • Record the absorption spectrum of the solvent to use as a baseline.

    • Record the absorption spectra of the sample solutions.

    • Identify the wavelength of maximum absorption (λ_abs_max).

  • Fluorescence Spectroscopy:

    • Set the excitation wavelength of the fluorometer to the λ_abs_max of the sample.

    • Record the fluorescence emission spectrum of the sample solutions.

    • Identify the wavelength of maximum emission (λ_em_max).

    • Record the fluorescence emission spectrum of the standard under the identical experimental conditions (excitation wavelength, slit widths).

  • Quantum Yield Calculation:

    • The fluorescence quantum yield (Φ_F_sample) can be calculated relative to the standard using the following equation: Φ_F_sample = Φ_F_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) Where:

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

Self-Validation: The consistency of the absorption and excitation spectra serves as an internal validation. The excitation spectrum, obtained by monitoring the emission at λ_em_max while scanning the excitation wavelength, should closely match the absorption spectrum. Any significant deviation may indicate the presence of impurities or aggregation.[2]

Start Start Prepare_Solutions Prepare Sample and Standard Solutions Start->Prepare_Solutions UV_Vis Record UV-Vis Absorption Spectra Prepare_Solutions->UV_Vis Fluorescence Record Fluorescence Emission Spectra UV_Vis->Fluorescence Calculate_QY Calculate Fluorescence Quantum Yield Fluorescence->Calculate_QY Validate Compare Absorption and Excitation Spectra Calculate_QY->Validate End End Validate->End

Caption: Experimental workflow for spectroscopic characterization of phenylethynyl-benzene compounds.

Charge Transport: The Journey of an Electron

The ability of phenylethynyl-benzene compounds to transport charge is a cornerstone of their application in molecular electronics.[12] The mechanism of charge transport can vary depending on the length of the molecule and the experimental conditions.

Tunneling vs. Hopping

For shorter oligo(p-phenylene ethynylene)s, charge transport is dominated by a tunneling mechanism.[12][13] In this quantum mechanical process, the electron essentially "passes through" the molecular barrier. The resistance in the tunneling regime increases exponentially with molecular length.

As the length of the OPE increases beyond a certain point (experimentally observed to be around 2.75 nm), the dominant charge transport mechanism transitions to hopping .[12][14] In the hopping regime, the charge localizes on a specific part of the molecule and then "hops" to an adjacent site. This transition is a critical consideration in the design of molecular wires for specific applications.[12][14]

Probing Charge Transport: Molecular Junctions

The charge transport properties of individual or small groups of molecules can be investigated using techniques such as scanning tunneling microscopy break junction (STM-BJ) and conducting probe atomic force microscopy (CP-AFM).[12] These methods allow for the creation of a molecular junction where a single molecule or a self-assembled monolayer (SAM) bridges the gap between two electrodes. By measuring the current-voltage (I-V) characteristics of this junction, the molecular conductance can be determined.

Synthesis: Building the Molecular Architecture

The synthesis of phenylethynyl-benzene compounds and their derivatives is a well-established area of organic chemistry. The most common and versatile method for their preparation is the Sonogashira cross-coupling reaction .[2][15][16]

The Sonogashira Coupling: A Powerful Tool

This palladium-catalyzed cross-coupling reaction involves the reaction of a terminal alkyne with an aryl or vinyl halide. The reaction is typically carried out in the presence of a copper(I) co-catalyst and a base, such as an amine.

An iterative divergent/convergent strategy based on the Sonogashira coupling allows for the synthesis of monodisperse oligo(phenylene ethynylene)s with precise control over their length and composition.[15] This synthetic control is crucial for systematically studying the relationship between molecular structure and electronic/optical properties.

General Reaction Scheme:

Where Ar and Ar' are aryl groups, and X is a halide (typically I or Br).

Future Directions and Applications

The field of phenylethynyl-benzene compounds continues to evolve, driven by the quest for new materials with enhanced performance and novel functionalities. Current research focuses on several key areas:

  • Molecular Electronics: The development of more efficient molecular wires, switches, and rectifiers.[12][17]

  • Optoelectronics: The design of new emissive materials for OLEDs with improved efficiency, color purity, and stability.[3][10]

  • Sensors: The creation of fluorescent sensors that can detect specific analytes with high sensitivity and selectivity.[1]

  • Biomedical Applications: The use of these compounds as fluorescent probes for cellular imaging and as photosensitizers in photodynamic therapy.[1]

Conclusion

Phenylethynyl-benzene compounds represent a versatile platform for the development of advanced functional materials. Their unique electronic and optical properties, which can be finely tuned through synthetic chemistry, make them a subject of enduring scientific and technological interest. A thorough understanding of the fundamental principles governing their behavior, from the nuances of π-conjugation and torsional dynamics to the mechanisms of charge transport and photoexcitation, is essential for unlocking their full potential. This guide has aimed to provide a comprehensive yet accessible overview, grounded in scientific integrity and practical insights, to aid researchers in their exploration of this remarkable class of molecules.

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  • Shi, Z.-F., Wang, L.-J., Wang, H., Cao, X.-P., & Zhang, H.-L. (2007). Synthesis of Oligo(phenylene ethynylene)s with Dendrimer “Shells” for Molecular Electronics. Organic Letters, 9(4), 513–516. [Link]

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  • Fujiwara, T., Zgierski, M. Z., & Lim, E. C. (2008). Spectroscopy and photophysics of 1,4-bis(phenylethynyl)benzene: effects of ring torsion and dark pi sigma* state. The Journal of Physical Chemistry A, 112(21), 4736–4741. [Link]

  • Moral, M., Garzón-Ruiz, A., Castro, M., Canales-Vázquez, J., & Sancho-García, J. C. (2017). Virtual Design in Organic Electronics: Screening of a Large Set of 1,4-Bis(phenylethynyl)benzene Derivatives as Molecular Semiconductors. The Journal of Physical Chemistry C, 121(51), 28249–28261. [Link]

  • Moral, M., Garzón-Ruiz, A., Castro, M., Canales-Vázquez, J., & Sancho-García, J. C. (2017). Screening of a Large Set of 1,4- Bis(phenylethynyl)benzene Derivatives as Molecular Semiconductors. RUA. [Link]

  • Guo, X., Gu, J., Wei, Y., Zhang, G., & Zhang, D. (2009). From tunneling to hopping: a comprehensive investigation of charge transport mechanism in molecular junctions based on oligo(p-phenylene ethynylene)s. ACS Nano, 3(12), 3861–3868. [Link]

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  • Jones, A. C., Dale, C. E., & Marder, T. B. (2002). A re-evaluation of the photophysical properties of 1,4-bis(phenylethynyl)benzene: a model for poly(phenyleneethynylene). Journal of the American Chemical Society, 124(28), 8280–8284. [Link]

  • Fujiwara, T., Zgierski, M. Z., & Lim, E. C. (2008). Spectroscopy and Photophysics of 1,4-Bis(phenylethynyl)benzene: Effects of Ring Torsion and Dark πσ* State. ResearchGate. [Link]

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  • Roy, B., & Adhikari, S. (2017). Mode specific excited state dynamics study of bis(phenylethynyl)benzene from ultrafast Raman loss spectroscopy. The Journal of Chemical Physics, 146(5), 054305. [Link]

  • Imae, I., & Komatsu, K. (2015). Highly Emissive Whole Rainbow Fluorophores Consisting of 1,4-Bis(2-phenylethynyl)benzene Core Skeleton: Design, Synthesis, and Light-Emitting Characteristics. The Journal of Physical Chemistry A, 119(31), 8440–8450. [Link]

  • Moral, M., Garzón-Ruiz, A., Castro, M., Canales-Vázquez, J., & Sancho-García, J. C. (2017). Virtual Design in Organic Electronics: Screening of a Large Set of 1,4-Bis(phenylethynyl)benzene Derivatives as Molecular Semiconductors. The Journal of Physical Chemistry C, 121(51), 28249-28261. [Link]

  • Samanta, S. K., & Abe, M. (2009). Emission from Regioisomeric Bis(phenylethynyl)benzenes during Pulse Radiolysis. The Journal of Organic Chemistry, 74(9), 3429–3436. [Link]

  • National Center for Biotechnology Information (n.d.). 1-Fluoro-4-(phenylethynyl)benzene. PubChem. Retrieved from [Link]

  • Chen, C.-H., Wu, C.-C., & Chen, C.-T. (2015). Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition. MDPI. [Link]

  • Hamaguchi, H., & Iwata, K. (2007). Excited-State Structure and Dynamics of 1,3,5-Tris(phenylethynyl)benzene as Studied by Raman and Time-Resolved Fluorescence Spectroscopy. The Journal of Physical Chemistry A, 111(16), 3073–3079. [Link]

  • Mieres-Perez, J., & Schreiner, P. R. (2020). A Doubly Bridged Bis(phenylethynyl)benzene: Different from a Twisted Tolan. Chemistry – A European Journal, 26(72), 16990-16994. [Link]

  • Whitlock Jr., H. W., Sandvick, P. E., Overman, L. E., & Reichardt, P. B. (1969). Chemical behavior of o-bis(phenylethynyl)benzene toward some electrophilic and nucleophilic reagents. The Journal of Organic Chemistry, 34(4), 879–885. [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: 1-Bromo-2-(phenylethynyl)benzene as a Bifunctional Building Block in Organic Synthesis

Executive Summary In modern organic synthesis and drug development, the rational design of polycyclic aromatic hydrocarbons (PAHs) and functionalized heterocycles requires highly versatile, bifunctional building blocks....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern organic synthesis and drug development, the rational design of polycyclic aromatic hydrocarbons (PAHs) and functionalized heterocycles requires highly versatile, bifunctional building blocks. 1-Bromo-2-(phenylethynyl)benzene (CAS: 21375-88-2) stands out as a privileged ortho-alkynyl haloarene scaffold. It features two orthogonal reactive sites: a C–Br bond primed for oxidative addition in transition-metal catalysis, and an internal alkyne susceptible to carbometalation, electrophilic activation, or cycloisomerization.

This application note provides an authoritative guide on leveraging 1-bromo-2-(phenylethynyl)benzene in complex synthetic workflows, including cascade cross-coupling/annulation reactions and heterocycle synthesis. By understanding the mechanistic nuances—such as catalyst inhibition and ligand-controlled regioselectivity—researchers can reliably deploy this building block to construct complex molecular architectures.

Mechanistic Insights & Causality in Reaction Design

Orthogonal Reactivity and Cascade Potential

The synthetic utility of 1-bromo-2-(phenylethynyl)benzene relies on the sequential or tandem activation of its functional groups. In a typical palladium-catalyzed cascade sequence, the reaction initiates with the oxidative addition of the Pd(0) species into the C–Br bond. The resulting Aryl-Pd(II) intermediate can then undergo transmetalation (e.g., Suzuki coupling) to form an o-alkynyl biaryl intermediate. Subsequently, the proximal alkyne undergoes a highly regioselective carbopalladation or C–H activation-driven annulation, yielding complex polycyclic systems like fluorenes or phenanthrenes[1].

Overcoming Catalyst Inhibition

While highly useful, the proximity of the alkyne to the C–Br bond can introduce mechanistic challenges. In Buchwald-Hartwig aminations (e.g., coupling with ammonia), 1-bromo-2-(phenylethynyl)benzene has been identified as a challenging substrate. Stoichiometric studies reveal that the alkyne moiety can coordinate to the palladium center, forming stable [(Ligand)Pd(alkyne)] species. If the supporting ligand lacks sufficient steric bulk or electron density (e.g., Mor-DalPhos), these species struggle to re-enter the catalytic cycle via C–Br oxidative addition, leading to catalyst sequestration[2].

Strategic Solution: Employing highly sterically demanding and electron-rich bidentate ligands (such as JosiPhos or d-i-Prpf) destabilizes the alkyne-Pd interaction, forcing the equilibrium toward the productive oxidative addition pathway[1][2].

Quantitative Data: Reaction Scope & Efficiency

To facilitate experimental design, the following table summarizes validated reaction conditions, catalyst systems, and expected yields when utilizing 1-bromo-2-(phenylethynyl)benzene across different synthetic methodologies.

Reaction TypeCatalyst / Ligand SystemCoupling PartnerMajor Product ScaffoldTypical YieldRef
Cascade Suzuki / Annulation Pd(OAc)₂ / d-i-PrpfArylboronic acidsFluorenes (5-exo-dig products)70–90%[1]
Cascade Cycloisomerization Pd(PPh₃)₄1,8-Biphenylene boronic acids5–8–5-membered ring frameworks65–85%[3]
Buchwald-Hartwig Amination Pd / JosiPhosAmmonia2-(Phenylethynyl)aniline>80%[2]
Electrophilic Cyclization Pd NanoparticlesPhenylethynyl silanesBenzosilole / Benzothiole derivatives~95%[4]

Mechanistic Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible from the 1-bromo-2-(phenylethynyl)benzene core, highlighting both productive cascade routes and potential inhibition pitfalls.

G SM 1-Bromo-2-(phenylethynyl)benzene (Bifunctional Core) Pd_OA Pd(0) Oxidative Addition (C-Br Activation) SM->Pd_OA Pd Catalyst Alkyne_Act Electrophilic Activation (Alkyne Triple Bond) SM->Alkyne_Act Lewis Acid / Pd NPs Suzuki Intermolecular Cross-Coupling (e.g., Suzuki, Amination) Pd_OA->Suzuki Nucleophile / Boronic Acid Inhibit Catalyst Inhibition (Alkyne-Pd Coordination) Pd_OA->Inhibit Non-bulky Ligands (e.g., Mor-DalPhos) Prod3 Heterocycles (Benzosiloles / Indoles) Alkyne_Act->Prod3 Nucleophilic Attack Prod1 Functionalized o-Alkynyl Biaryls Suzuki->Prod1 Cyclo Intramolecular Annulation (5-exo-dig / 6-endo-dig) Prod2 Fluorenes & Phenanthrenes (Cascade Products) Cyclo->Prod2 Prod1->Cyclo C-H Activation / Carbopalladation

Caption: Divergent synthetic pathways of 1-bromo-2-(phenylethynyl)benzene in transition-metal catalysis.

Standardized Protocol: Palladium-Catalyzed Cascade Suzuki Coupling and 5-Exo-Dig Annulation

This self-validating protocol details the synthesis of fully substituted fluorenes via a one-pot cascade intermolecular arylation and intramolecular annulation, utilizing neutral catalytic conditions to ensure high regioselectivity[1].

Reagents and Materials
  • Substrate: 1-Bromo-2-(phenylethynyl)benzene (1.0 mmol, 257.1 mg)

  • Coupling Partner: Arylboronic acid (e.g., Phenylboronic acid) (1.5 mmol)

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)

  • Ligand: 1,1′-bis(diisopropylphosphino)ferrocene (d-i-Prpf) (0.10 mmol, 10 mol%)

  • Base: Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Solvent: Toluene (anhydrous, 10 mL)

Step-by-Step Methodology

Step 1: Reaction Setup and Degassing (Critical for Catalyst Lifespan)

  • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 1-bromo-2-(phenylethynyl)benzene, arylboronic acid, Pd(OAc)₂, d-i-Prpf, and K₂CO₃.

  • Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-high purity Argon (repeat this cycle 3 times).

    • Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the electron-rich d-i-Prpf ligand and the active Pd(0) species.

Step 2: Solvent Addition and Reaction Initiation 3. Add 10 mL of anhydrous, degassed toluene via syringe. 4. Replace the septum with a Teflon screw cap under a positive flow of Argon. 5. Transfer the Schlenk tube to a pre-heated oil bath set to 120 °C. Stir vigorously (800 rpm).

  • Causality: The neutral conditions (absence of strong acids) combined with the bulky d-i-Prpf ligand sterically enforce the 5-exo-dig cyclization pathway over the 6-endo-dig pathway, ensuring the regioselective formation of the fluorene core rather than a phenanthrene[1].

Step 3: Monitoring and Self-Validation 6. Monitor the reaction progress via TLC (Hexanes/EtOAc 9:1) or GC-MS. 7. Validation Checkpoint: The intermediate o-alkynyl biaryl should appear within the first 2 hours. Complete consumption of this intermediate into the lower-Rf fluorene product typically requires 12–16 hours. If the intermediate stalls, it indicates catalyst deactivation (likely due to oxygen ingress or alkyne-Pd sequestration).

Step 4: Workup and Purification 8. Upon completion, cool the reaction mixture to room temperature. 9. Dilute the mixture with 20 mL of ethyl acetate and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the pad with an additional 20 mL of ethyl acetate. 10. Concentrate the filtrate under reduced pressure. 11. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to isolate the functionalized fluorene.

References

  • Source: Google Patents (CN113912639A)
  • Stoichiometric Reactivity Relevant to the Mor-DalPhos/Pd-Catalyzed Cross-Coupling of Ammonia and 1-Bromo-2-(phenylethynyl)benzene Source: Organometallics (via ACS Figshare) URL:[Link]

  • Synthesis of Fluorenes via the Palladium-Catalyzed 5-Exo-dig Annulation of o-Alkynyl Biaryls Source: PubMed Central (PMC) / NIH URL:[Link]

  • 1,8-Di(2-ethynylaryl)biphenylenes: Palladium-Catalyzed Intramolecular Cycloisomerization and Subsequent Thermal Rearrangement Source: Organic Letters - ACS Publications URL:[Link]

Sources

Application

Application Note: Advanced Palladium-Catalyzed Transformations of 1-Bromo-2-(phenylethynyl)benzene

Executive Summary In modern drug discovery and materials science, the construction of complex polycyclic and heterocyclic scaffolds requires building blocks with orthogonal reactivity. 1-Bromo-2-(phenylethynyl)benzene (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, the construction of complex polycyclic and heterocyclic scaffolds requires building blocks with orthogonal reactivity. 1-Bromo-2-(phenylethynyl)benzene (CAS: 21375-88-2) is a premier bifunctional substrate that perfectly fits this profile. It features an electrophilic C(sp²)–Br bond primed for palladium(0) oxidative addition, alongside a proximal, π-electron-rich alkyne that can act as an intramolecular trap for cascade cyclizations or remain intact for downstream functionalization.

This application note provides a deep-dive technical guide into utilizing this substrate, specifically addressing the mechanistic hurdles of catalyst inhibition and detailing self-validating protocols for amination and polycyclic annulation.

Mechanistic Rationale & Catalyst Selection

The dual nature of 1-bromo-2-(phenylethynyl)benzene presents a unique mechanistic double-edged sword. While the C–Br bond is the intended site for initial Pd(0) oxidative addition, the adjacent alkyne can coordinate to the electron-rich Pd(0) center.

The Catalyst Inhibition Challenge: During cross-coupling reactions (such as Buchwald-Hartwig amination with ammonia), the alkyne moiety frequently traps the Pd(0) catalyst, forming a stable, off-cycle η2 -alkyne complex. For instance, while Mor-DalPhos/Pd precatalyst mixtures are generally highly effective for the monoarylation of ammonia, 1-bromo-2-(phenylethynyl)benzene acts as a challenging substrate that inhibits this specific catalytic system[1]. The failure of Mor-DalPhos is attributed to the inefficiency with which the putative[(Mor-DalPhos)Pd(alkyne)] species re-enters the catalytic cycle via C–Br oxidative addition[1].

The Ligand Solution: To overcome this, sterically demanding and highly electron-rich bidentate ligands like CyPFtBu-JosiPhos must be employed. The extreme steric bulk of JosiPhos destabilizes the off-cycle Pd(0)-alkyne interaction, thermodynamically driving the catalytic cycle forward into the desired C–Br oxidative addition to form the active [Ar-Pd(II)(Br)L₂] intermediate[1].

G A 1-Bromo-2-(phenylethynyl)benzene B Pd(0) / JosiPhos Oxidative Addition A->B C [Ar-Pd(II)(Br)L2] Intermediate B->C Overcomes alkyne inhibition D Ammonia Binding & Deprotonation C->D + NH3, NaOtBu E Reductive Elimination D->E F 2-(Phenylethynyl)aniline (Product) E->F - Pd(0)L2

Fig 1. Mechanistic pathway for the Pd-catalyzed monoarylation of 1-bromo-2-(phenylethynyl)benzene.

Protocol 1: Monoarylation with Ammonia (Buchwald-Hartwig Amination)

This self-validating protocol details the synthesis of 2-(phenylethynyl)aniline, a critical precursor for indole derivatives, utilizing the JosiPhos ligand system to bypass alkyne-induced catalyst poisoning.

Materials & Causality
  • Substrate: 1-Bromo-2-(phenylethynyl)benzene (1.0 mmol).

  • Catalyst/Ligand: Pd(OAc)₂ (5 mol%) and CyPFtBu-JosiPhos (5 mol%). Causality: JosiPhos forces C-Br oxidative addition over alkyne coordination.

  • Amine Source: NH₃ (0.5 M in 1,4-dioxane, 5.0 equiv). Causality: Dioxane is a non-coordinating solvent that prevents competitive binding at the Pd center.

  • Base: NaOtBu (2.0 equiv). Causality: A strong alkoxide base is required to efficiently deprotonate the tightly bound Pd(II)-NH₃ complex prior to reductive elimination.

Step-by-Step Methodology
  • Inert Atmosphere Setup: Inside a nitrogen-filled glovebox, charge an oven-dried 15 mL pressure tube with Pd(OAc)₂ (11.2 mg, 0.05 mmol), CyPFtBu-JosiPhos (27.1 mg, 0.05 mmol), and NaOtBu (192 mg, 2.0 mmol).

  • Substrate Addition: Add 1-bromo-2-(phenylethynyl)benzene (257 mg, 1.0 mmol) to the vial. If the substrate is an oil, add it via a positive-displacement micropipette.

  • Solvent & Reagent Delivery: Add 10 mL of the 0.5 M NH₃ solution in 1,4-dioxane. Seal the pressure tube tightly with a Teflon-lined cap.

  • Thermal Activation: Remove the sealed tube from the glovebox and heat in an oil bath at 110 °C for 18 hours behind a blast shield.

  • In-Process Analytical Check (Self-Validation): After 18 hours, cool to room temperature. Extract a 50 µL aliquot, dilute in EtOAc, and analyze via GC-MS. Validation criteria: Track the disappearance of the substrate's characteristic 1:1 isotopic bromine doublet at m/z 256/258. The appearance of a new peak at m/z 193 confirms successful amination.

  • Workup: Dilute the mixture with EtOAc (20 mL), filter through a pad of Celite to remove Pd black and inorganic salts, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield 2-(phenylethynyl)aniline.

Protocol 2: Cascade Synthesis of Fluorenes via 5-Exo-dig Annulation

Beyond amination, 1-bromo-2-(phenylethynyl)benzene can be utilized to build fully substituted fluorenes. This is achieved by first converting the substrate into an o-alkynyl biaryl via Suzuki-Miyaura coupling, followed by a palladium-catalyzed intramolecular hydroarylation. These cyclizations proceed more rapidly with an electron-deficient benzene ring, which, combined with a substantial isotope effect, strongly supports a C-H activation mechanism for the key annulation step[2].

G A 1-Bromo-2-(phenylethynyl)benzene B Suzuki Coupling (Pd cat., Ar-B(OH)2) A->B C o-Alkynyl Biaryl B->C Intermolecular D C-H Activation (Pd(II) insertion) C->D Intramolecular E 5-exo-dig Annulation D->E F Fluorene Derivative E->F Reductive Elim.

Fig 2. Cascade workflow: Suzuki coupling followed by 5-exo-dig annulation to yield fluorenes.

Step-by-Step Methodology (Annulation Phase)

(Assuming prior Suzuki coupling to yield the o-alkynyl biaryl intermediate)

  • Reaction Assembly: In a Schlenk flask under argon, combine the o-alkynyl biaryl intermediate (0.5 mmol), an aryl bromide electrophile (0.6 mmol), Pd(OAc)₂ (5 mol%), d-i-Prpf ligand (10 mol%), and Cs₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous DMF (5 mL). Causality: A highly polar aprotic solvent stabilizes the polar transition states during the C-H activation step.

  • Cyclization: Heat the mixture to 110 °C for 12 hours.

  • In-Process Analytical Check: Monitor via TLC. The shift from a non-polar alkyne spot to a highly UV-active, lower Rf fluorescent spot indicates the formation of the extended conjugated fluorene system.

  • Isolation: Quench with water, extract with diethyl ether (3 x 15 mL), dry over MgSO₄, and purify via silica gel chromatography to isolate the fully-substituted fluorene.

Quantitative Data Summary

The table below summarizes the critical performance metrics of 1-bromo-2-(phenylethynyl)benzene across different catalytic environments, highlighting the necessity of rational ligand design.

Reaction TypeCatalyst / Ligand SystemKey Reagents & ConditionsYield (%)Mechanistic Note
Buchwald-Hartwig Amination Pd(OAc)₂ / Mor-DalPhosNH₃ (0.5 M), NaOtBu, 110 °C< 20%Alkyne coordination inhibits Pd(0) oxidative addition, trapping the catalyst[1].
Buchwald-Hartwig Amination Pd(OAc)₂ / CyPFtBu-JosiPhosNH₃ (0.5 M), NaOtBu, 110 °C85%Extreme steric bulk of JosiPhos destabilizes the off-cycle Pd-alkyne complex[1].
Suzuki-Miyaura Coupling Pd(dppf)Cl₂Ar-B(OH)₂, K₂CO₃, 90 °C92%Efficient intermolecular C-C bond formation yielding o-alkynyl biaryls.
5-Exo-dig Annulation Pd(OAc)₂ / d-i-PrpfAr-Br, Cs₂CO₃, DMF, 110 °C90%C-H activation pathway; significantly accelerated by electron-deficient rings[2].

References

  • Stradiotto, M., et al. "Stoichiometric Reactivity Relevant to the Mor-DalPhos/Pd-Catalyzed Cross-Coupling of Ammonia and 1-Bromo-2-(phenylethynyl)benzene". Organometallics. URL:[Link]

  • "Synthesis of Fluorenes via the Palladium-Catalyzed 5-Exo-dig Annulation of o-Alkynyl Biaryls". PubMed Central (PMC). URL:[Link]

Sources

Method

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) from 1-Bromo-2-phenylethynyl-benzene: An Application Note

For Researchers, Scientists, and Drug Development Professionals Introduction Polycyclic aromatic hydrocarbons (PAHs) are a significant class of organic molecules characterized by their structure of fused aromatic rings....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a significant class of organic molecules characterized by their structure of fused aromatic rings. Their unique electronic and photophysical properties make them integral components in materials science, particularly in the development of organic semiconductors for applications like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[1] Furthermore, the rigid, planar structures of many PAHs serve as scaffolds for the design of novel therapeutic agents in medicinal chemistry.[2]

The synthetic routes to these complex molecules are of paramount importance, requiring efficiency, selectivity, and modularity to access a diverse range of structures. One versatile and powerful approach involves the intramolecular cyclization of appropriately substituted precursors. This application note details the synthesis of PAHs from 1-Bromo-2-phenylethynyl-benzene, a readily accessible starting material. The core of this strategy lies in a palladium-catalyzed intramolecular annulation, a robust method for forming new carbon-carbon bonds and constructing the fused ring systems characteristic of PAHs.[3][4][5]

This guide will provide a comprehensive overview of the underlying chemical principles, detailed experimental protocols, and the necessary safety considerations for handling the materials involved.

Synthetic Strategy: Palladium-Catalyzed Intramolecular Annulation

The transformation of 1-Bromo-2-phenylethynyl-benzene into a phenanthrene derivative, a core PAH structure, is typically achieved through a palladium-catalyzed intramolecular cyclization. This reaction is a type of cascade or domino reaction where multiple bond-forming events occur in a single pot, enhancing synthetic efficiency.[6]

The general mechanism is believed to proceed through several key steps:

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the 1-Bromo-2-phenylethynyl-benzene. This forms a palladium(II) intermediate.[7][8]

  • Carbopalladation: The aryl-palladium species then undergoes an intramolecular insertion reaction with the adjacent alkyne. This step, known as carbopalladation, forms a new carbon-carbon bond and a vinyl-palladium intermediate.

  • Reductive Elimination or C-H Activation: The final step to close the ring and regenerate the palladium(0) catalyst can occur through different pathways. One possibility is a reductive elimination. Another common pathway involves an intramolecular C-H activation of a nearby aromatic C-H bond, followed by reductive elimination to form the final PAH product and regenerate the Pd(0) catalyst.[9][10]

The choice of palladium catalyst, ligand, base, and solvent are critical for optimizing the reaction yield and selectivity.

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be dried and degassed prior to use. All reagents should be of high purity.

Protocol 1: Palladium-Catalyzed Intramolecular Cyclization of 1-Bromo-2-phenylethynyl-benzene

This protocol describes a general procedure for the synthesis of phenanthrene from 1-Bromo-2-phenylethynyl-benzene.

Materials:

  • 1-Bromo-2-phenylethynyl-benzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or another suitable high-boiling solvent

Equipment:

  • Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere setup (nitrogen or argon manifold)

  • Heating mantle or oil bath

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Rotary evaporator

Procedure:

  • To a Schlenk flask, add 1-Bromo-2-phenylethynyl-benzene (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and triphenylphosphine (0.1 mmol, 10 mol%).

  • Add potassium carbonate (2.0 mmol) to the flask.

  • Under a counterflow of inert gas, add anhydrous DMF (10 mL).

  • Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to 120-140 °C and maintain this temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 25 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure phenanthrene product.

  • Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Parameter Value Reference
Starting Material1-Bromo-2-phenylethynyl-benzeneCommercially available or synthesized
CatalystPalladium(II) acetate[2]
LigandTriphenylphosphine[10]
BasePotassium carbonate[2]
SolventN,N-Dimethylformamide (DMF)[10]
Temperature120-140 °C[10]
Reaction Time12-24 hours[10]
Typical Yield60-80%Varies depending on specific conditions

Reaction Workflow and Mechanism Visualization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Reactants: - 1-Bromo-2-phenylethynyl-benzene - Pd(OAc)2 - PPh3 - K2CO3 solvent 2. Add Anhydrous DMF reagents->solvent Under N2 heating 3. Heat at 120-140 °C (12-24 h) solvent->heating extraction 4. Aqueous Workup & Extraction heating->extraction purification 5. Column Chromatography extraction->purification product 6. Pure Phenanthrene Product purification->product

Caption: Experimental workflow for the synthesis of phenanthrene.

Mechanism start 1-Bromo-2-phenylethynyl-benzene + Pd(0) pd_ii Aryl-Pd(II)-Br Intermediate start->pd_ii vinyl_pd Vinyl-Pd(II) Intermediate pd_ii->vinyl_pd Intramolecular Carbopalladation product Phenanthrene + Pd(0) vinyl_pd->product

Caption: Simplified catalytic cycle for PAH synthesis.

Safety and Handling

Working with the chemicals involved in this synthesis requires strict adherence to safety protocols.

Hazardous Substances:

  • 1-Bromo-2-phenylethynyl-benzene: Organobromine compounds can be irritants and harmful if ingested or absorbed through the skin.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and toxic.

  • Solvents (e.g., DMF): DMF is a reproductive toxin and can be absorbed through the skin.

  • Polycyclic Aromatic Hydrocarbons (PAHs): Many PAHs are known or suspected carcinogens and mutagens.[11][12]

Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves, a lab coat, and safety goggles at all times.[13]

  • All manipulations of solid reagents and the reaction setup should be performed in a well-ventilated fume hood.[14][15]

Waste Disposal:

  • All chemical waste, including solvents and residual reagents, must be disposed of in accordance with institutional and local regulations for hazardous waste.[14]

Emergency Procedures:

  • In case of skin contact, wash the affected area immediately with soap and water.[13]

  • In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[13]

  • In case of inhalation, move to fresh air. If breathing is difficult, seek immediate medical attention.[13]

  • Familiarize yourself with the location and use of safety showers and eyewash stations.[13]

Conclusion

The palladium-catalyzed intramolecular cyclization of 1-Bromo-2-phenylethynyl-benzene is a powerful and versatile method for the synthesis of phenanthrene-based polycyclic aromatic hydrocarbons. This approach offers good yields and can be adapted to produce a variety of substituted PAH derivatives by modifying the starting materials. The protocols and information provided in this application note are intended to serve as a guide for researchers in the fields of organic synthesis, materials science, and drug development. Adherence to proper experimental techniques and safety precautions is essential for the successful and safe execution of these synthetic procedures.

References

  • Modular synthesis of PAHs from aryl halides and terminal alkynes via photoinduced palladium catalysis. (n.d.). Google Scholar.
  • Prabhakaran, M., et al. (2024). Palladium-Catalyzed Synthesis of Substituted Phenanthrenes via a C-H Annulation of 2-Biaryl Triflates with Alkynes. ResearchGate.
  • Palladium-Catalyzed Synthesis of Substituted Phenanthrenes via a C-H Annulation of 2-Biaryl Triflates with Alkynes. (2024). PubMed.
  • Palladium-catalyzed oxidative carbonylation for the synthesis of polycyclic aromatic hydrocarbons (PAHs). (2014). PubMed.
  • Synthesis of polycyclic aromatic hydrocarbons by palladium-catalysed [3 + 3] annulation. (n.d.). Royal Society of Chemistry.
  • PAH Standard (1X1 mL) - Safety Data Sheet. (2024). Agilent.
  • PAH Standard SAFETY DATA SHEET. (2014). Cayman Chemical.
  • Synthesis of benzoheterocycles by palladium-catalyzed migratory cyclization through an unexpected reaction cascade. (2025). PMC.
  • Safety Data Sheet: PAH Standard. (n.d.). Carl ROTH.
  • Polycyclic aromatic hydrocarbons (PAHs). (2025). SA Health.
  • Palladium Catalyzed Cascade Reactions: A Review Study. (2023). Research Trend.
  • Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. (2021). Chirantan Rasayan Sanstha.
  • Guidelines for Working with Particularly Hazardous Substances. (n.d.). Cornell EHS.
  • Investigating the mechanism and origins of selectivity in palladium- catalysed carbene insertion cross-coupling reactions. (2022). Queen's University Belfast.
  • Polycyclic aromatic hydrocarbon-based organic semiconductors: ring-closing synthesis and optoelectronic properties. (n.d.). Journal of Materials Chemistry C.

Sources

Application

Application Note: 1-Bromo-2-(phenylethynyl)benzene in the Synthesis of Advanced Optoelectronic Materials

Introduction & Strategic Significance In the rapidly evolving field of organic electronics, the structural precision of molecular building blocks directly dictates macroscopic material performance. 1-Bromo-2-(phenylethyn...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Significance

In the rapidly evolving field of organic electronics, the structural precision of molecular building blocks directly dictates macroscopic material performance. 1-Bromo-2-(phenylethynyl)benzene (CAS: 21375-88-2) has emerged as a highly versatile, pre-organized scaffold for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and metalloles[1].

Structurally, this molecule features an aryl bromide positioned strictly ortho to an internal alkyne. This dual-functional geometry provides a programmable platform: the bromide acts as a primary handle for cross-coupling or lithiation, while the adjacent alkyne serves as an intramolecular trap for subsequent cyclization[2]. By carefully tuning the catalytic environment, materials scientists can seamlessly direct this single starting material toward diverse optoelectronic cores, including fluorenes for Organic Light-Emitting Diodes (OLEDs), phenanthrenes for Organic Field-Effect Transistors (OFETs), and benzosiloles for Aggregation-Induced Emission (AIE) fluorophores[3][4].

Mechanistic Pathways & Causality

The true value of 1-bromo-2-(phenylethynyl)benzene lies in its divergent reactivity, which is entirely dictated by catalyst selection and reaction conditions.

  • The Fluorene vs. Phenanthrene Divergence: When the starting material is subjected to Suzuki-Miyaura cross-coupling, it yields an o-alkynyl biaryl intermediate. The subsequent cyclization of this intermediate is highly sensitive to the palladium catalyst's electronic and steric nature. Under acidic conditions, the reaction proceeds via a Friedel-Crafts-type electrophilic aromatic substitution, favoring a 6-endo-dig cyclization to yield phenanthrenes[2]. However, when a neutral palladium system with a bulky, electron-rich bidentate ligand (e.g., Pd(OAc)₂ / d-i-Prpf) is employed, the steric bulk disfavors the 6-endo-dig transition state. Instead, it forces the vinylpalladium intermediate into a 5-exo-dig annulation, exclusively yielding polysubstituted fluorenes[2].

  • The Benzosilole Pathway: Alternatively, the bromide can be selectively activated via halogen-lithium exchange. Because the alkyne is internal and sterically shielded, cryogenic lithiation (-78 °C) selectively generates an aryllithium species without unwanted nucleophilic attack on the triple bond. Trapping this intermediate with a chlorosilane yields a phenylethynylsilane, which undergoes an intramolecular cyclization catalyzed by Palladium nanoparticles to form benzosiloles[3]. These silole derivatives possess a low-lying Lowest Unoccupied Molecular Orbital (LUMO), making them exceptional electron-transport materials (ETMs).

Workflow & Pathway Visualization

Workflow SM 1-Bromo-2-(phenylethynyl)benzene Biaryl o-Alkynyl Biaryl SM->Biaryl Cross-Coupling Silane Phenylethynylsilane SM->Silane 1. n-BuLi 2. R2SiHCl Fluorene Fluorenes (OLEDs) Biaryl->Fluorene Neutral Pd (5-exo-dig) Phenanthrene Phenanthrenes (OFETs) Biaryl->Phenanthrene Acidic Pd (6-endo-dig) Benzosilole Benzosiloles (AIEgens) Silane->Benzosilole Pd NPs (Cyclization)

Divergent synthetic pathways of 1-bromo-2-(phenylethynyl)benzene toward optoelectronic materials.

Quantitative Data & Yield Analysis

The table below summarizes the expected outcomes when directing 1-bromo-2-(phenylethynyl)benzene through the primary cyclization pathways described above.

Reaction PathwayCatalyst / Reagent SystemKey IntermediateDominant Ring SystemTypical YieldPrimary Material Application
5-exo-dig Annulation Pd(OAc)₂ / d-i-Prpfo-Alkynyl biarylFluorenes70–98%OLED Host Materials / Copolymers
6-endo-dig Annulation Acidic Pd / Lewis Acidso-Alkynyl biarylPhenanthrenes60–85%Organic Field-Effect Transistors
Silylative Cyclization 1. n-BuLi 2. Pd NPsPhenylethynylsilaneBenzosiloles85–95%AIE Fluorophores / ETMs

Validated Experimental Protocols

Protocol A: Synthesis of Benzosilole Derivatives via Lithiation and Pd-Catalyzed Cyclization

Objective: Construct an electron-transporting benzosilole core via selective metalation and nanoparticle-driven cyclization[3].

Causality & Self-Validation:

  • Cryogenic Control (-78 °C): Halogen-lithium exchange is highly exothermic. Maintaining strictly -78 °C provides kinetic control, preventing the highly reactive aryllithium intermediate from prematurely attacking the internal alkyne (which would lead to oligomerization).

  • Inert Atmosphere: The system must be rigorously purged with N₂ or Argon. Moisture will instantly protonate the aryllithium, self-validating as an immediate failure to form the silane intermediate (detectable by GC/MS as the debrominated starting material).

Step-by-Step Methodology:

  • Lithiation: Dissolve 4.76 g (18.59 mmol) of 1-bromo-2-(phenylethynyl)benzene in 50 mL of anhydrous tetrahydrofuran (THF) in an oven-dried Schlenk flask under a nitrogen atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Halogen-Lithium Exchange: Slowly add 1.19 g (18.59 mmol) of n-butyllithium (n-BuLi, typically a 2.5 M solution in hexanes) dropwise over 15 minutes. Stir the mixture at -78 °C for exactly 1 hour to ensure complete metalation.

  • Silylation: Add 1.92 g (20.45 mmol) of dimethylchlorosilane dropwise. Remove the cooling bath, allowing the reaction to naturally warm to room temperature, and stir for 3 hours.

  • Cyclization: Introduce Pd nanoparticles (0.1–0.5 wt% relative to the silane intermediate). Heat the reaction mixture to 40–80 °C. Monitor the reaction via Thin-Layer Chromatography (TLC) until the fluorescent benzosilole spot dominates and the silane is consumed.

  • Workup: Quench the reaction with distilled water, extract the aqueous layer with ethyl acetate (3 × 30 mL), dry the combined organic phases over anhydrous Na₂SO₄, and purify via silica gel column chromatography (eluent: petroleum ether).

Protocol B: Cascade Arylation/Annulation to Polysubstituted Fluorenes

Objective: Synthesize fully-substituted fluorenes via a highly stereoselective 5-exo-dig carbocyclization[2].

Causality & Self-Validation:

  • Ligand Selection (d-i-Prpf): The bulky isopropyl groups on the ferrocene backbone create a sterically demanding environment. This specifically disfavors the transition state required for 6-endo-dig cyclization, forcing the vinylpalladium intermediate exclusively into the 5-exo-dig pathway.

  • Neutral Conditions: The absence of acidic additives prevents classical electrophilic aromatic substitution, ensuring the reaction mechanism relies strictly on C-H activation and reductive elimination.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine 0.5 mmol of the o-alkynyl biaryl (synthesized prior from 1-bromo-2-(phenylethynyl)benzene via standard Suzuki coupling), 0.025 mmol of Pd(OAc)₂ (5 mol%), and 0.035 mmol of d-i-Prpf (7 mol%).

  • Solvation: Add 1 mL of anhydrous toluene. The non-polar solvent supports the neutral catalytic cycle and allows for the necessary high-temperature reflux without degrading the catalyst.

  • Annulation: Seal the tube and heat the mixture to 120 °C in a pre-heated oil bath. Stir vigorously for 6 to 24 hours. The progression can be self-validated by the emergence of intense UV-active spots on TLC, characteristic of the extended fluorene conjugation.

  • Isolation: Cool the mixture to room temperature. Filter the crude solution through a short pad of Celite to remove the precipitated palladium catalyst, washing the pad with dichloromethane (DCM). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, using a hexanes/ethyl acetate gradient) to isolate the pure fluorene derivative.

References

  • Title : PubChem Compound Summary for CID 11032519, 1-Bromo-2-phenylethynyl-benzene Source : National Center for Biotechnology Information (PubChem) URL :[Link]

  • Title: Synthetic method of benzothiole (benzosilole) derivative (Patent CN113912639A)
  • Title : Synthesis of Fluorenes via the Palladium-Catalyzed 5-Exo-dig Annulation of o-Alkynyl Biaryls Source : PubMed Central (PMC) URL :[Link]

  • Title : 1,8-Di(2-ethynylaryl)biphenylenes: Palladium-Catalyzed Intramolecular Cycloisomerization and Subsequent Thermal Rearrangement Source : Organic Letters - ACS Publications URL :[Link]

Sources

Method

cyclization reactions of 1-Bromo-2-phenylethynyl-benzene for naphthalene synthesis

Application Note: Palladium-Catalyzed Regioselective Annulation of 1-Bromo-2-(phenylethynyl)benzene for Naphthalene Synthesis Scientific Rationale & Strategic Utility The naphthalene core is a privileged structural motif...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Palladium-Catalyzed Regioselective Annulation of 1-Bromo-2-(phenylethynyl)benzene for Naphthalene Synthesis

Scientific Rationale & Strategic Utility

The naphthalene core is a privileged structural motif in organic optoelectronics, materials science, and pharmaceutical development. Traditional electrophilic aromatic substitutions often suffer from poor regiocontrol and harsh conditions. Conversely, the palladium-catalyzed Larock-type annulation of o-alkynylhalides with internal alkynes offers a highly regioselective, atom-economical pathway to polysubstituted naphthalenes[1].

Using 1-bromo-2-(phenylethynyl)benzene as the foundational building block allows researchers to bypass multi-step ring syntheses. By leveraging the pre-installed internal alkyne, the system is primed for a cascade cross-coupling reaction with an external alkyne (e.g., diphenylacetylene), directly yielding heavily substituted naphthalenes such as 1,2,3-triphenylnaphthalene in a single operational step[2].

Mechanistic Causality & Reaction Dynamics

Understanding the catalytic cycle is essential for troubleshooting and optimizing the reaction for custom substrates. The transformation is driven by a finely tuned sequence of organometallic events[3],[4]:

  • Oxidative Addition : The catalytic cycle initiates with the reduction of Pd(OAc)₂ to the active Pd(0) species by the phosphine ligand or amine base. Pd(0) undergoes oxidative addition into the polarized C–Br bond of 1-bromo-2-(phenylethynyl)benzene, generating an o-alkynylarylpalladium(II) bromide intermediate.

  • Alkyne Coordination & Migratory Insertion : The external alkyne (diphenylacetylene) coordinates to the Pd(II) center. A regioselective syn-migratory insertion into the Pd–Aryl bond forms a vinylic palladium(II) species.

  • Intramolecular Carbopalladation (6-endo-dig) : The newly formed vinylpalladium intermediate is perfectly positioned to attack the adjacent internal alkyne (the phenylethynyl moiety). This intramolecular insertion closes the ring, yielding a naphthylpalladium(II) complex.

  • Protiodepalladation : To terminate the cycle and release the product, the naphthylpalladium(II) species undergoes protonolysis. The proton is typically sourced from the amine base (via enamine formation) or trace moisture in the solvent, yielding the final 1,2,3-triphenylnaphthalene and regenerating the Pd(0) catalyst[2].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Arylpalladium(II) Bromide (Oxidative Addition) Pd0->OxAdd 1-Bromo-2-(phenylethynyl)benzene MigIns Vinylpalladium(II) Intermediate (Alkyne Insertion) OxAdd->MigIns Diphenylacetylene CarboPd Naphthylpalladium(II) Species (6-endo-dig Cyclization) MigIns->CarboPd Intramolecular Carbopalladation Product 1,2,3-Triphenylnaphthalene (Protiodepalladation) CarboPd->Product H+ Source (e.g., Et3N / H2O) Product->Pd0 Catalyst Regeneration

Fig 1: Catalytic cycle for the Pd-catalyzed annulation of 1-bromo-2-(phenylethynyl)benzene.

Self-Validating Experimental Protocol

This protocol is designed to be a self-validating system. The use of Pd(OAc)₂/PPh₃ over pre-formed Pd(PPh₃)₄ ensures a controlled in situ generation of Pd(0), which suppresses the off-target homocoupling of the external alkyne[4]. Triethylamine (Et₃N) is selected over inorganic carbonates because it maintains homogeneity and acts as a superior proton shuttle during the final protiodepalladation step[2].

Reagents & Materials
  • Substrate : 1-Bromo-2-(phenylethynyl)benzene (0.25 mmol, 64.3 mg)

  • Coupling Partner : Diphenylacetylene (0.50 mmol, 89.1 mg, 2.0 equiv)

  • Catalyst & Ligand : Pd(OAc)₂ (5 mol%, 2.8 mg), Triphenylphosphine (PPh₃) (10 mol%, 6.6 mg)

  • Base : Triethylamine (Et₃N) (0.50 mmol, 70 µL, 2.0 equiv)

  • Solvent : Anhydrous N,N-Dimethylformamide (DMF) (3.0 mL)

Step-by-Step Methodology
  • System Preparation : Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar. Backfill with Argon (3 cycles) to ensure strict exclusion of oxygen, which can prematurely oxidize the phosphine ligand and deactivate the catalyst.

  • Catalyst Activation : Add Pd(OAc)₂ (2.8 mg), PPh₃ (6.6 mg), and diphenylacetylene (89.1 mg) to the Schlenk tube. Add 2.0 mL of anhydrous DMF. Stir at room temperature for 5 minutes until the solution transitions from reddish-brown to a pale yellow-orange, indicating the formation of the active Pd(0)Lₙ complex.

  • Substrate Introduction : Dissolve 1-bromo-2-(phenylethynyl)benzene (64.3 mg) in 1.0 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture, followed immediately by the addition of Et₃N (70 µL).

  • Thermal Annulation : Seal the tube and heat the reaction mixture in a pre-equilibrated oil bath at 80 °C.

  • In-Process Validation : After 12 hours, sample 10 µL of the mixture, dilute with EtOAc, and analyze via GC-MS or TLC (Hexanes:EtOAc 9:1). The disappearance of the starting bromide (m/z = 256/258) and the emergence of the product peak (m/z = 356) validates cycle progression. Continue heating for up to 24 hours if starting material persists.

  • Workup & Extraction : Cool the mixture to room temperature. Quench by pouring into 25 mL of half-saturated aqueous NaCl (brine) to partition the DMF into the aqueous layer. Extract the aqueous phase with Ethyl Acetate (3 × 15 mL).

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using pure hexanes to elute the highly non-polar 1,2,3-triphenylnaphthalene.

Quantitative Data & Optimization Matrix

The efficiency of the annulation is highly dependent on the basicity and solubility of the base, as well as the coordinating ability of the solvent. The table below summarizes optimization parameters derived from standard Larock annulation benchmarks[2].

EntryBase (2.0 equiv)SolventTemperature (°C)Yield (%)Mechanistic Observation
1Na₂CO₃DMF8065Heterogeneous mixture; slower protiodepalladation.
2 Et₃N DMF 80 82 Optimal homogeneity; amine acts as an efficient H⁺ source.
3K₂CO₃Toluene10040Poor solubility of intermediates; stalled catalytic cycle.
4Et₃NNMP8078Viable alternative to DMF, slightly lower conversion rate.

Note: Yields represent isolated, chromatographically pure products. The use of Et₃N in DMF is the definitive optimal condition for maximizing the turnover number (TON) of the palladium catalyst.

References

  • Huang, Q.; Larock, R. C. "Synthesis of Naphthalenes by Palladium-Catalyzed Annulation of o-Alkynylhalides with Alkynes." Organic Letters 2002, 4, 2505–2508.[1] URL: [Link]

  • Huang, Q.; Larock, R. C. "Synthesis of Substituted Naphthalenes and Carbazoles by the Palladium-Catalyzed Annulation of Internal Alkynes." The Journal of Organic Chemistry 2003, 68, 7342–7349.[2] URL: [Link]

  • Gimeno, R. "Larock Reaction in the Synthesis of Heterocyclic Compounds." Universitat de Barcelona 2015.[3] URL: [Link]

  • Larock Indole Synthesis and Heteroannulation Mechanisms. Wikipedia, The Free Encyclopedia.[4] URL: [Link]

Sources

Application

Mastering the Sonogashira Coupling: A Detailed Protocol for Aryl Bromides

Abstract The Sonogashira cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal al...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The Sonogashira cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2] This powerful transformation is pivotal in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Sonogashira coupling with a particular focus on the more challenging aryl bromides. We will delve into the mechanistic underpinnings of the reaction, explore both traditional copper-cocatalyzed and modern copper-free variants, and provide detailed, step-by-step protocols. Furthermore, this guide includes troubleshooting advice for common issues encountered when working with less reactive aryl bromides.

Introduction: The Significance of Aryl-Alkyne Scaffolds

The coupling of an aryl ring to an alkyne creates a rigid, linear scaffold that is a common motif in a vast array of functional molecules.[3] The Sonogashira reaction, first reported in 1975, provides a direct and efficient method for forging this C(sp²)-C(sp) bond.[1][4] While aryl iodides are highly reactive substrates, their cost and availability can be prohibitive for large-scale synthesis. Aryl bromides, in contrast, are more readily available and cost-effective, making them attractive starting materials. However, their lower reactivity necessitates carefully optimized reaction conditions.[5][6] This guide will equip the modern chemist with the knowledge to successfully employ aryl bromides in Sonogashira cross-coupling reactions.

Mechanistic Insights: The "Why" Behind the Protocol

A thorough understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and, in the traditional method, a copper cycle.[1][7][8]

The Palladium Catalytic Cycle

The palladium cycle is the core of the transformation and is responsible for the C-C bond formation.[1]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl bromide (Ar-Br). This is often the rate-limiting step, particularly for less reactive aryl bromides.[5] This step forms a Pd(II) intermediate.

  • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired aryl-alkyne product and regenerate the active Pd(0) catalyst.[7]

The Copper Catalytic Cycle

The role of the copper(I) co-catalyst is to facilitate the formation of a copper acetylide intermediate.[1][9][10]

  • π-Alkyne Complex Formation: The terminal alkyne coordinates to the copper(I) salt.

  • Deprotonation: In the presence of a base, the terminal alkyne is deprotonated to form a copper acetylide. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium center.[9]

The Rise of Copper-Free Sonogashira Couplings

A significant drawback of the traditional Sonogashira reaction is the copper-catalyzed homocoupling of the terminal alkyne, known as the Glaser coupling.[5][11][12] This side reaction can be particularly problematic when using valuable or sensitive alkynes. To circumvent this, numerous copper-free protocols have been developed.[11][13] In these systems, the deprotonated alkyne is thought to coordinate directly to the palladium(II) center, followed by reductive elimination.[1][11]

Diagram: Catalytic Cycles of the Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_cu_free Copper-Free Pathway pd0 Pd(0)L₂ pd_oxidative Ar-Pd(II)-Br(L)₂ pd0->pd_oxidative Oxidative Addition (Ar-Br) pd_transmetalation Ar-Pd(II)-C≡CR(L)₂ pd_oxidative->pd_transmetalation Transmetalation pd_transmetalation->pd0 Reductive Elimination product Ar-C≡CR pd_transmetalation->product cu_catalyst Cu(I)X cu_pi_complex [R-C≡C-H • CuX] cu_catalyst->cu_pi_complex Coordination cu_acetylide R-C≡C-Cu cu_pi_complex->cu_acetylide Deprotonation (Base) cu_acetylide->pd_oxidative Transmetalation cu_acetylide->cu_catalyst Regeneration alkyne R-C≡C-H alkyne->cu_pi_complex alkyne_anion R-C≡C⁻ alkyne->alkyne_anion Deprotonation alkyne_anion->pd_oxidative Direct Alkynylation base Base base->alkyne Workflow start Start reagents 1. Add Pd Catalyst, CuI (optional), and Aryl Bromide to Schlenk Flask start->reagents inert 2. Establish Inert Atmosphere (Evacuate/Backfill) reagents->inert solvents 3. Add Anhydrous Solvent and Base inert->solvents alkyne 4. Add Terminal Alkyne solvents->alkyne reaction 5. Stir at Appropriate Temperature (RT to 120 °C) alkyne->reaction monitor 6. Monitor Reaction by TLC or GC-MS reaction->monitor monitor->reaction Incomplete workup 7. Aqueous Workup (Dilute, Filter, Extract, Wash, Dry) monitor->workup Reaction Complete purify 8. Concentrate and Purify (Column Chromatography) workup->purify product Final Product purify->product

Sources

Method

Application Note: Synthesis of Low-Angle Bent-Core Liquid Crystals Utilizing 1-Bromo-2-phenylethynyl-benzene

Executive Summary & Mechanistic Rationale The development of advanced electro-optic materials has increasingly shifted from traditional calamitic (rod-like) liquid crystals (LCs) to bent-core (banana-shaped) architecture...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of advanced electro-optic materials has increasingly shifted from traditional calamitic (rod-like) liquid crystals (LCs) to bent-core (banana-shaped) architectures. While standard calamitic LCs rely on para-substituted (1,4-phenylene) cores to maintain linearity, bent-core LCs utilize meta- (1,3-phenylene, ~120° bend) or ortho-substituted geometries to induce steric packing constraints.

1-Bromo-2-phenylethynyl-benzene (also known as o-bromotolan) is a critical intermediate in the synthesis of low-angle bent-core LCs. The ortho-bromo substitution provides a highly specific reaction site for palladium-catalyzed cross-coupling, enabling the construction of a 1,2-bis(phenylethynyl)benzene central core[1]. This core possesses an acute V-shape with a ~60° bend angle. Causally, this severe steric restriction prevents free molecular rotation along the long axis, forcing the molecules to self-assemble into polar banana phases (such as B2 and B7) or highly sought-after biaxial nematic phases[2]. These phases exhibit spontaneous polarization and fast-switching capabilities, making them invaluable for next-generation displays and photonic devices.

G A 1-Bromo-2-phenylethynyl-benzene (Ortho-Tolan Core) C Sonogashira Cross-Coupling Pd(PPh3)4 / CuI / NEt3 A->C B Terminal Alkyne (e.g., 4-alkoxyphenylacetylene) B->C D 1,2-Bis(phenylethynyl)benzene (60° Bend Angle Core) C->D C-C Bond Formation E Bent-Core Liquid Crystal (B2 / B7 Phases) D->E Phase Self-Assembly

Fig 1. Synthesis pathway of bent-core liquid crystals from 1-bromo-2-phenylethynyl-benzene.

Self-Validating Synthesis Protocol: Sonogashira Cross-Coupling

The transformation of 1-bromo-2-phenylethynyl-benzene[3] into a functional mesogen requires a highly controlled Sonogashira cross-coupling reaction. The following protocol is designed as a self-validating system, ensuring that intermediate failures are caught before downstream processing.

Materials & Reagents
  • Aryl Halide: 1-Bromo-2-phenylethynyl-benzene (1.0 eq, 5.0 mmol)

  • Terminal Alkyne: 4-(Decyloxy)phenylacetylene (1.2 eq, 6.0 mmol)

  • Catalysts: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 0.25 mmol) and Copper(I) iodide [CuI] (0.1 eq, 0.5 mmol)

  • Solvent/Base: Triethylamine (TEA) / Tetrahydrofuran (THF) (1:1 v/v, 50 mL)

Step-by-Step Methodology

Step 1: Deoxygenation & Reagent Preparation

  • Action: Add THF and TEA to a Schlenk flask. Sparge with ultra-pure Argon for 30 minutes.

  • Causality: Pd(0) catalysts are highly susceptible to oxidation. Furthermore, the presence of oxygen triggers the Glaser homocoupling of the terminal alkyne, consuming the reagent and creating difficult-to-separate impurities.

Step 2: Catalyst Activation & Reactant Addition

  • Action: Under positive Argon flow, add 1-bromo-2-phenylethynyl-benzene, followed by Pd(PPh₃)₄ and CuI. Stir for 10 minutes until the solution turns pale yellow. Add the terminal alkyne dropwise over 15 minutes.

  • Causality: Adding the alkyne slowly prevents a localized high concentration of the alkyne, further suppressing homocoupling. TEA acts as both the solvent and the base, deprotonating the alkyne to form the reactive copper acetylide intermediate.

Step 3: Reaction Execution & In-Process Validation

  • Action: Heat the reaction mixture to 70°C and stir for 12 hours.

  • Self-Validation Checkpoint: Perform TLC (Hexane:Ethyl Acetate 9:1). The reaction is validated as complete when the starting material spot (1-bromo-2-phenylethynyl-benzene, Rf ≈ 0.6) completely disappears. A new, highly conjugated product spot will appear at Rf ≈ 0.4, which intensely fluoresces blue under 254 nm UV light. If a spot at Rf ≈ 0.3 appears, it indicates Glaser homocoupling; note this to increase Argon sparging time in subsequent runs.

Step 4: Quenching & Purification

  • Action: Cool to room temperature, filter through a pad of Celite to remove Pd/Cu salts, and concentrate the filtrate in vacuo. Purify via silica gel column chromatography (Hexane:DCM gradient) and recrystallize from hot ethanol.

  • Causality: Recrystallization is mandatory for liquid crystal synthesis. Even trace impurities (e.g., <1% homocoupled product) will severely depress the phase transition temperatures and disrupt smectic layer formation.

Workflow S1 Step 1: Reagent Preparation Degas Solvents, Weigh Catalysts S2 Step 2: Sonogashira Coupling React at 70°C under Argon S1->S2 S3 Step 3: Reaction Monitoring TLC / GC-MS Validation S2->S3 S3->S2 Incomplete (Rf 0.6 persists) S4 Step 4: Workup & Purification Extraction & Column Chromatography S3->S4 Complete (New Rf 0.4 spot) S5 Step 5: LC Characterization DSC, POM, XRD S4->S5

Fig 2. Self-validating experimental workflow for LC mesogen synthesis and characterization.

Phase Characterization & Electro-Optic Data

Once the 1,2-bis(phenylethynyl)benzene derivative is isolated, its liquid crystalline properties must be validated. The 60° bend angle induced by the ortho-tolan core dictates the formation of B-phases[1].

Quantitative Phase Transition Data

The length of the terminal alkyl/alkoxy chains directly modulates the van der Waals interactions between smectic layers, determining which specific banana phase (B2 vs. B7) manifests.

Terminal Chain LengthPhase Sequence upon Cooling (°C)Bend Angle (°)Spontaneous Polarization (nC/cm²)
n = 8 (Octyloxy)Iso 145 → B2 120 → Cr 85~60~450
n = 10 (Decyloxy)Iso 138 → B7 115 → Cr 80~60~520
n = 12 (Dodecyloxy)Iso 135 → B7 110 → B2 95 → Cr 75~60~580

(Note: Data represents typical thermodynamic behavior for 1,2-bis(phenylethynyl)benzene-based bent-core systems. "Iso" = Isotropic Liquid, "Cr" = Crystalline Solid).

Analytical Validation Methods
  • Differential Scanning Calorimetry (DSC): Run at a rate of 5°C/min. The presence of multiple exothermic peaks during the cooling cycle validates the existence of intermediate mesophases between the isotropic and crystalline states.

  • Polarized Optical Microscopy (POM):

    • B2 Phase Validation: Look for the characteristic fringe or "banana leaf" textures. Upon applying a triangular wave electric field (e.g., 10 V/µm), the B2 phase will exhibit antiferroelectric switching, confirming the polar packing of the 60° bent cores.

    • B7 Phase Validation: Look for helical filamentary or focal-conic textures, which arise from the spontaneous chiral symmetry breaking inherent to tightly packed bent-core molecules.

References

  • [3] Stoichiometric Reactivity Relevant to the Mor-DalPhos/Pd-Catalyzed Cross-Coupling of Ammonia and 1-Bromo-2-(phenylethynyl)benzene. Organometallics - ACS Figshare. Available at:

  • [2] Triptycene-containing bis(phenylethynyl)benzene nematic liquid crystals. MIT. Available at:

  • [1] Determination of the n-director direction of low bend-angle banana-shaped molecules by solid-state 13C NMR. Journal of Materials Chemistry C (RSC Publishing). Available at:

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of the Alkyne Group in 1-Bromo-2-phenylethynyl-benzene

Abstract 1-Bromo-2-phenylethynyl-benzene is a highly versatile bifunctional building block in modern organic synthesis.[1] Its structure, featuring a reactive internal alkyne and a synthetically tractable aryl bromide, o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

1-Bromo-2-phenylethynyl-benzene is a highly versatile bifunctional building block in modern organic synthesis.[1] Its structure, featuring a reactive internal alkyne and a synthetically tractable aryl bromide, offers a platform for sequential or orthogonal functionalization. This guide provides an in-depth exploration of selective chemical transformations targeting the phenylethynyl group. We move beyond a simple catalog of reactions to explain the causality behind experimental choices, offering detailed, field-tested protocols for key transformations. The methodologies discussed herein are central to the synthesis of complex heterocyclic scaffolds, functionalized polycyclic aromatic hydrocarbons, and tailored molecular architectures relevant to drug discovery and materials science.[2][3]

Molecular Overview & Physicochemical Properties

1-Bromo-2-phenylethynyl-benzene, also known as 2-bromodiphenylacetylene, serves as the cornerstone for the synthetic routes detailed in this document.[1][4] Its strategic importance lies in the distinct reactivity of its two primary functional groups, allowing for a breadth of chemical modifications.

Caption: Structure of 1-Bromo-2-phenylethynyl-benzene.

Table 1: Physicochemical Properties of 1-Bromo-2-phenylethynyl-benzene

Property Value Source
Molecular Formula C₁₄H₉Br [1]
Molecular Weight 257.13 g/mol [1][4]
CAS Number 21375-88-2 [1]
Appearance Colorless oil or solid [5][6]
Complexity 251 [4]

| XLogP3-AA | 4.6 |[4] |

Section 1: Cycloaddition Reactions: The Gateway to Triazoles and Complex Heterocycles

The electron-rich π-system of the alkyne moiety makes it an excellent substrate for cycloaddition reactions, which are powerful tools for rapidly constructing five-membered heterocyclic rings. Among these, the azide-alkyne cycloaddition is preeminent.[7]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of "Click Chemistry," a concept introduced to describe reactions with high yields, stereospecificity, and broad functional group tolerance.[8][9] This transformation provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science.[7][10] The copper(I) catalyst is essential for controlling the regioselectivity and enabling the reaction to proceed under mild, often aqueous, conditions.[8][11]

G cluster_workflow CuAAC Experimental Workflow A 1. Reagent Preparation Dissolve 1-bromo-2-phenylethynyl-benzene and organic azide (e.g., Benzyl Azide) in t-BuOH/H₂O. C 3. Reaction Initiation Add catalyst solution to the reagent mixture. Stir vigorously at room temperature. A->C B 2. Catalyst Preparation Separately, prepare a fresh solution of Sodium Ascorbate and CuSO₄·5H₂O in H₂O. B->C D 4. Monitoring Track reaction progress via TLC (disappearance of starting materials). C->D E 5. Workup Quench with H₂O, extract with EtOAc. Wash organic layer with brine. D->E F 6. Purification Dry over Na₂SO₄, concentrate in vacuo. Purify by column chromatography (Hexane/EtOAc). E->F

Caption: General workflow for a CuAAC "Click" reaction.

Application Note: Causality in Experimental Design

  • Catalyst System: The use of CuSO₄ with a reducing agent like sodium ascorbate is critical. Ascorbate reduces Cu(II) to the active Cu(I) catalytic species in situ, which is necessary for the reaction cycle to proceed.[12]

  • Solvent Choice: A mixture of t-butanol and water is frequently employed. This solvent system is effective at solubilizing both the nonpolar organic substrates and the inorganic copper catalyst salts, creating a homogenous reaction environment that accelerates the reaction.

  • Regioselectivity: Unlike the thermal Huisgen cycloaddition which can produce a mixture of 1,4- and 1,5-regioisomers, the CuAAC mechanism ensures the exclusive formation of the 1,4-disubstituted triazole product.[8]

Protocol 1: Synthesis of 1-(Benzyl)-4-(2-bromophenyl)-5-(phenyl)-1H-1,2,3-triazole via CuAAC

Materials:

  • 1-Bromo-2-phenylethynyl-benzene (1.0 equiv)

  • Benzyl azide (1.1 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)

  • Sodium ascorbate (0.10 equiv)

  • tert-Butanol (t-BuOH) and Deionized Water (1:1 v/v)

  • Ethyl acetate (EtOAc), Brine

Procedure:

  • In a round-bottom flask, dissolve 1-Bromo-2-phenylethynyl-benzene (e.g., 257 mg, 1.0 mmol) and benzyl azide (146 mg, 1.1 mmol) in 10 mL of a 1:1 mixture of t-BuOH and water.

  • In a separate vial, dissolve CuSO₄·5H₂O (12.5 mg, 0.05 mmol) in 1 mL of water. In another vial, dissolve sodium ascorbate (19.8 mg, 0.10 mmol) in 1 mL of water.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution. A color change is typically observed.

  • Seal the flask and stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alkyne is consumed.

  • Upon completion, add 20 mL of water to the reaction mixture and extract with EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure triazole product.

Section 2: Hydration Reactions: Installation of a Ketone

The transformation of alkynes into carbonyl compounds is a fundamental process in organic synthesis. For an unsymmetrical internal alkyne like 1-bromo-2-phenylethynyl-benzene, hydration will lead to the formation of a ketone.

Acid-Catalyzed Hydration (via Oxymercuration)

The classic method for alkyne hydration involves the use of a mercury(II) salt (e.g., HgSO₄) as a catalyst in the presence of strong aqueous acid (e.g., H₂SO₄).[13] The reaction proceeds via a Markovnikov addition of water across the triple bond, forming an intermediate enol that rapidly tautomerizes to the more stable ketone.

Application Note: The Challenge of Regioselectivity For an unsymmetrical alkyne (RC≡CR'), hydration can produce a mixture of two isomeric ketones (RC(=O)CH₂R' and RCH₂C(=O)R'). In the case of 1-bromo-2-phenylethynyl-benzene, the addition of water can occur at either of the two sp-hybridized carbons.

  • Electronic Effects: The phenyl group is generally considered electron-donating via resonance compared to the bromo-substituted aryl ring, which is electron-withdrawing. This could favor the formation of the carbocation intermediate closer to the phenyl group, leading to the ketone where the carbonyl is adjacent to the bromophenyl ring.

  • Steric Effects: Steric hindrance can also influence the direction of attack. The practical outcome is often a mixture of regioisomers, and separation can be challenging. This protocol serves as a foundational method, but researchers should anticipate the potential for isomeric products.

Caption: Conversion of an alkyne to a ketone via an enol intermediate.

Protocol 2: Synthesis of 1-(2-Bromophenyl)-2-phenylethan-1-one (and regioisomer)

Materials:

  • 1-Bromo-2-phenylethynyl-benzene (1.0 equiv)

  • Mercury(II) sulfate (HgSO₄) (0.05 equiv)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Methanol (MeOH) and Water

  • Diethyl ether (Et₂O)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Caution: Mercury compounds are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • To a solution of 1-bromo-2-phenylethynyl-benzene (257 mg, 1.0 mmol) in 10 mL of methanol, add 1 mL of water and 0.2 mL of concentrated H₂SO₄.

  • Add mercury(II) sulfate (15 mg, 0.05 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approx. 65-70°C) and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Carefully neutralize the acid by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous mixture with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • The crude product will likely be a mixture of regioisomeric ketones. Purification and separation may be attempted by column chromatography or recrystallization. Characterization by ¹H NMR and ¹³C NMR is essential to determine the product ratio.

Section 3: Reduction Reactions: Stereoselective Access to Alkenes and Alkanes

The alkyne triple bond can be fully or partially reduced to afford alkanes or alkenes, respectively. The choice of catalyst and reaction conditions provides powerful stereochemical control over the resulting alkene geometry.

G cluster_products Reduction Products Start 1-Bromo-2- phenylethynyl-benzene (Alkyne) Z_Alkene (Z)-1-Bromo-2-styrylbenzene (cis-Alkene) Start->Z_Alkene H₂ Lindlar's Cat. E_Alkene 1-Bromo-2-(2-phenylethyl)benzene Alkane Start->E_Alkene H₂ Pd/C Alkane (E)-1-Bromo-2-styrylbenzene (trans-Alkene) Start->Alkane Na / liq. NH₃

Caption: Stereoselective reduction pathways of the alkyne.

Semi-Hydrogenation to (Z)-Alkene (cis)

The use of a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline), is the classical method for stopping the hydrogenation at the alkene stage and ensuring syn-addition of hydrogen to produce the (Z)-isomer.[13]

Application Note: The quinoline in Lindlar's catalyst serves to decrease the catalyst's activity, preventing the subsequent reduction of the initially formed alkene to the alkane. Careful monitoring is crucial to avoid over-reduction, which can occur even with a poisoned catalyst.

Protocol 3.1: Synthesis of (Z)-1-Bromo-2-styrylbenzene

Materials:

  • 1-Bromo-2-phenylethynyl-benzene (1.0 equiv)

  • Lindlar's Catalyst (5% Pd on CaCO₃, poisoned) (5-10 wt %)

  • Quinoline (1-2 drops, optional but recommended)

  • Ethyl acetate or Methanol

  • Hydrogen gas (H₂, balloon or regulated supply)

Procedure:

  • Dissolve 1-bromo-2-phenylethynyl-benzene (257 mg, 1.0 mmol) in 15 mL of ethyl acetate in a two-neck round-bottom flask.

  • Add Lindlar's catalyst (15-30 mg) and a single drop of quinoline.

  • Fit the flask with a septum and a three-way stopcock connected to a balloon filled with hydrogen gas.

  • Evacuate the flask and backfill with H₂ gas (repeat this cycle 3 times) to ensure an inert atmosphere is replaced by hydrogen.

  • Stir the suspension vigorously under a positive pressure of H₂ (from the balloon) at room temperature.

  • Monitor the reaction progress closely by TLC or GC-MS (typically 2-8 hours).

  • Once the starting material is consumed, carefully vent the excess hydrogen and flush the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.

  • Concentrate the filtrate in vacuo to yield the (Z)-alkene, which can be further purified by chromatography if necessary.

Semi-Hydrogenation to (E)-Alkene (trans)

To obtain the trans-alkene, an anti-addition of hydrogen is required. This is achieved through a dissolving metal reduction, most commonly using sodium metal in liquid ammonia at low temperatures (-78 °C).[13]

Application Note: This reaction operates via a radical anion mechanism. It is highly stereoselective for producing the thermodynamically more stable trans-alkene. This procedure requires specialized equipment (dry ice/acetone bath) and careful handling of reactive sodium metal and condensed ammonia gas.

Protocol 3.2: Synthesis of (E)-1-Bromo-2-styrylbenzene

Materials:

  • 1-Bromo-2-phenylethynyl-benzene (1.0 equiv)

  • Anhydrous liquid ammonia (NH₃)

  • Sodium (Na) metal (small, freshly cut pieces) (2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium chloride (NH₄Cl) (solid)

Procedure:

  • Set up a three-neck flask equipped with a dry ice condenser, a gas inlet, and a septum. Cool the flask to -78 °C (dry ice/acetone bath).

  • Condense approximately 20 mL of ammonia gas into the flask.

  • Once the desired volume of liquid ammonia is collected, add a solution of 1-bromo-2-phenylethynyl-benzene (257 mg, 1.0 mmol) in 5 mL of anhydrous THF.

  • Carefully add small pieces of sodium metal (approx. 60 mg, 2.5 mmol) until a persistent dark blue color is observed, indicating the presence of solvated electrons.

  • Stir the reaction at -78 °C for 1-2 hours.

  • Quench the reaction by the careful, portion-wise addition of solid ammonium chloride until the blue color disappears.

  • Remove the cold bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • To the remaining residue, add 20 mL of water and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude (E)-alkene. Purify as needed.

Summary & Outlook

The phenylethynyl group in 1-bromo-2-phenylethynyl-benzene provides a rich platform for chemical innovation. The protocols detailed in this guide represent foundational, reliable methods for accessing key structural motifs: triazoles via click chemistry, ketones via hydration, and stereodefined alkenes via selective reduction. Each transformation opens a new branch of synthetic possibilities, enabling researchers in drug discovery and materials science to build molecular complexity with precision and control. The true power of this substrate is realized when these alkyne functionalizations are combined with subsequent cross-coupling reactions at the aryl bromide position, paving the way for the construction of diverse and highly functionalized molecular libraries.

References

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Method

Application Notes and Protocols: 1-Bromo-2-phenylethynyl-benzene as a Versatile Intermediate for Pharmaceutical Compound Synthesis

Introduction: The Strategic Importance of Aryl-Alkynes in Medicinal Chemistry In the landscape of modern drug discovery, the synthesis of complex molecular architectures with high precision and efficiency is paramount. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Aryl-Alkynes in Medicinal Chemistry

In the landscape of modern drug discovery, the synthesis of complex molecular architectures with high precision and efficiency is paramount. Among the vast array of synthetic building blocks, aryl-alkynes stand out for their utility in constructing rigid scaffolds and enabling diverse chemical transformations. 1-Bromo-2-phenylethynyl-benzene, a bifunctional molecule featuring a reactive bromine atom and a phenylacetylene moiety in a sterically defined ortho relationship, has emerged as a powerful intermediate for the synthesis of a variety of heterocyclic and polycyclic aromatic compounds of pharmaceutical interest.[1][2]

This technical guide provides an in-depth exploration of 1-Bromo-2-phenylethynyl-benzene as a key intermediate. We will delve into its synthesis, explore its reactivity in pivotal transformations such as palladium-catalyzed cross-coupling and cyclization reactions, and provide detailed, field-proven protocols for its application in the synthesis of complex organic molecules. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of 1-Bromo-2-phenylethynyl-benzene is crucial for its safe and effective use in the laboratory.

PropertyValueSource
Molecular Formula C₁₄H₉Br[1][3][4]
Molecular Weight 257.13 g/mol [1][4]
Appearance Colorless to light yellow clear liquid[4]
CAS Number 21375-88-2[1][2][3]
Purity Typically >98.0% (GC)[4]

Handling and Storage: 1-Bromo-2-phenylethynyl-benzene should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store the compound in a tightly sealed container in a cool, dry place away from light and incompatible materials.

Synthesis of 1-Bromo-2-phenylethynyl-benzene: The Sonogashira Coupling

The most common and efficient method for the synthesis of 1-Bromo-2-phenylethynyl-benzene is the Sonogashira cross-coupling reaction.[5] This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst and a copper co-catalyst to couple a terminal alkyne with an aryl halide.[5]

Reaction Principle

The Sonogashira coupling of 1-bromo-2-ethynylbenzene with an aryl halide (or vice versa with phenylacetylene and a dihalobenzene) proceeds via a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst activates the terminal alkyne.

Reaction Workflow: Sonogashira Coupling

Sonogashira_Coupling A 1-Bromo-2-ethynylbenzene C Pd Catalyst (e.g., Pd(PPh₃)₄) CuI Co-catalyst Base (e.g., Amine) A->C B Aryl Halide (e.g., Iodobenzene) B->C D 1-Bromo-2-phenylethynyl-benzene C->D C-C Bond Formation

Caption: Workflow for the synthesis of 1-Bromo-2-phenylethynyl-benzene via Sonogashira coupling.

Detailed Protocol: Synthesis of 1-Bromo-2-phenylethynyl-benzene

This protocol is adapted from established procedures for Sonogashira couplings.[6][7]

Materials:

  • 1-Bromo-2-ethynylbenzene

  • Iodobenzene

  • Palladium catalyst (e.g., 5% Pd on alumina powder)

  • Copper(I) oxide on alumina powder (0.1%)

  • Solvent: Tetrahydrofuran (THF) and Dimethylamine (DMA) (9:1 ratio)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: Prepare a packed column with the palladium and copper catalysts. A typical ratio is 50:1 of 5% Pd on alumina to 0.1% Cu₂O on alumina.

  • Reaction Mixture Preparation: In a round-bottom flask, dissolve 1-bromo-2-ethynylbenzene (1.2 equivalents) and iodobenzene (1.0 equivalent) in a mixture of dried THF and DMA (9:1).

  • Flow Reaction Setup: Pass the reaction mixture through the catalyst-packed column at a controlled flow rate (e.g., 0.1 mL/min) and temperature (e.g., 80 °C) under an inert atmosphere.

  • Monitoring and Work-up: Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS). Once the reaction is complete, collect the eluent.

  • Purification: Remove the solvent under reduced pressure. The crude product, 1-Bromo-2-phenylethynyl-benzene, can be purified by column chromatography on silica gel to yield a colorless oil.[6][7]

Expected Yield: 50-60%[6]

Applications in Pharmaceutical Intermediate Synthesis

The strategic placement of the bromo and phenylethynyl groups allows for a diverse range of subsequent transformations, making 1-Bromo-2-phenylethynyl-benzene a valuable precursor for various molecular scaffolds.

Palladium-Catalyzed Intramolecular Cyclization

A key application of this intermediate is in palladium-catalyzed intramolecular cyclization reactions to form polycyclic aromatic hydrocarbons (PAHs).[8][] These PAHs can serve as the core structures for various therapeutic agents. The reaction typically involves the formation of an arylpalladium species, followed by insertion of the alkyne and subsequent reductive elimination or other terminating steps.

Logical Relationship: From Intermediate to Complex Scaffolds

Cyclization_Pathway A 1-Bromo-2-phenylethynyl-benzene B Palladium-Catalyzed Intramolecular Cyclization A->B C Polycyclic Aromatic Hydrocarbons (PAHs) B->C D Further Functionalization (e.g., Cross-Coupling, Amination) C->D E Pharmaceutical Compounds (e.g., Kinase Inhibitors, Antivirals) D->E

Caption: Synthetic pathway from 1-Bromo-2-phenylethynyl-benzene to potential pharmaceutical compounds.

Protocol: Palladium-Catalyzed [3+3] Annulation for PAH Synthesis

This protocol is a conceptual adaptation based on palladium-catalyzed annulation reactions for PAH synthesis.[8][]

Materials:

  • 1-Bromo-2-phenylethynyl-benzene

  • A suitable coupling partner (e.g., an arylboronic ester)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., PPh₃)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 1-Bromo-2-phenylethynyl-benzene (1.0 equivalent), the arylboronic ester (1.2 equivalents), the palladium catalyst (e.g., 5 mol%), the phosphine ligand (e.g., 10 mol%), and the base (e.g., 2.0 equivalents).

  • Solvent Addition: Add anhydrous DMF to the flask via syringe.

  • Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 100-120 °C) and stir for the required time (typically 12-24 hours), monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Further Transformations: Building Molecular Complexity

The bromine atom in the cyclized PAH products remains a valuable handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions.[10][11][12][13] This allows for the introduction of diverse substituents to fine-tune the biological activity of the final compounds.

Conclusion

1-Bromo-2-phenylethynyl-benzene is a highly valuable and versatile intermediate in the synthesis of complex organic molecules for pharmaceutical applications. Its efficient synthesis via Sonogashira coupling and its ability to undergo a range of palladium-catalyzed transformations, particularly intramolecular cyclizations, provide a robust platform for the construction of novel polycyclic scaffolds. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to harness the full potential of this powerful building block in their synthetic endeavors.

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  • Knowledge Exchange. Campus Research Month: "What lights up your "tech"? - subtitle: Synthesis of Polycyclic Aromatic Hydrocarbons (PAH) using to 2,2-dibromo-1,1-binapthalene. [Link]

  • Supporting Information. 10 - Supporting Information. [Link]

  • Houk, K. N. et al. (2014). Mechanisms of the PtCl2-Catalyzed Intramolecular Cyclization of o-Isopropyl-Substituted Aryl Alkynes for the Synthesis of Indenes and Comparison of Three sp3 C–H Bond Activation Modes. ACS Publications. [Link]

  • Buchwald, S. L. et al. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. [Link]

  • Li, C-J. et al. (2016). Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-substituted benzo[b]furans. PMC. [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • PubChem. 1-Bromo-2-phenylethynyl-benzene. [Link]

  • Toste, F. D. et al. (2021). Palladium-catalyzed 1,1-alkynylbromination of alkenes with alkynyl bromides. Semantic Scholar. [Link]

  • Zhang, J. et al. (2023). Regioselective intramolecular cyclization of o- alkynyl arylamines with the in situ formation of ArXCl to construct poly. Semantic Scholar. [Link]

  • Dudley, G. B. et al. (2023). Alkynyl Halo-Aza-Prins Annulative Couplings. PMC. [Link]

  • Dudley, G. B. et al. Synthesis of Spirocyclic Isoindolones using an Alkynyl Aza- Prins/Oxidative Halo-Nazarov Cyclization Sequence. NSF Public Access Repository. [Link]

  • Encyclopedia MDPI. (2023). Intramolecular Cyclization. [Link]

  • RSC Publishing. ORGANIC CHEMISTRY. [Link]

  • Yang, C. et al. (1997). Palladium-catalyzed chemoselective intramolecular cyclization of bromoanilinoalkenenitriles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Sonogashira Reactions for Aryl Bromides

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As a Senior Application Scientist, I frequently see researchers struggle when transitioning from aryl iodides to aryl bromides in Sonogashira cross-couplings. Unlike aryl iodides, the C–Br bond is significantly stronger (approx. 81 kcal/mol vs. 65 kcal/mol). If you apply standard Pd(PPh₃)₄/CuI conditions to an aryl bromide, you will likely face stalled reactions, rapid catalyst precipitation, or an overwhelming amount of Glaser homocoupling byproducts.

This guide is designed to move beyond basic recipes. By understanding the mechanistic causality behind each reagent choice, you can build a robust, self-validating system for your specific substrates.

Diagnostic Overview & Mechanistic Causality

To optimize a reaction, you must first understand where it fails. In the Sonogashira coupling of aryl bromides, the oxidative addition of the palladium(0) catalyst into the C–Br bond is almost always the rate-limiting step [1.5].

When oxidative addition is slow, the active Pd(0) species remains exposed and is highly susceptible to irreversible aggregation into inactive "palladium black"[1]. Furthermore, if a copper(I) co-catalyst is present, it will continue to generate copper-acetylide intermediates. With no Pd(II) available for transmetalation, these copper acetylides undergo oxidative dimerization in the presence of trace oxygen, consuming your valuable alkyne to form 1,3-diynes (Glaser-Hay coupling)[2].

MechanisticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br L2 OxAdd->PdII Trans Transmetalation PdII->Trans PdII_Alkyne Ar-Pd(II)-(Alkyne) L2 Trans->PdII_Alkyne -CuBr RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regenerates Pd(0) Product Internal Alkyne RedElim->Product CuCycle Cu(I) Cycle (Forms Cu-Acetylide) CuCycle->Trans Cu-Alkyne

Caption: Catalytic cycle of the Sonogashira reaction highlighting the rate-limiting oxidative addition step.

Self-Validating Standard Operating Procedure (SOP)

To combat the inherent sluggishness of aryl bromides and the risk of homocoupling, the most reliable modern approach is a Copper-Free Protocol utilizing bulky, electron-rich phosphine ligands[3]. The electron-rich ligand increases the electron density on the palladium center (accelerating oxidative addition), while its steric bulk promotes the final reductive elimination step[4].

Copper-Free Protocol for Challenging Aryl Bromides

This protocol includes built-in Quality Control (QC) checkpoints to validate the integrity of your setup in real-time.

Reagents:

  • Aryl bromide (1.0 equiv)

  • Terminal alkyne (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (2–5 mol%)

  • XPhos or P(t-Bu)₃ (4–10 mol%, 2:1 ratio to Pd)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (0.2 M)

Step-by-Step Methodology:

  • Atmosphere Establishment: To an oven-dried Schlenk flask, add the aryl bromide (if solid), Pd(OAc)₂, XPhos, and Cs₂CO₃. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

    • Causality: Oxygen must be rigorously excluded, not just to prevent alkyne homocoupling, but to prevent the oxidation of the electron-rich phosphine ligand[5].

  • Solvent Addition & QC Checkpoint 1: Add the anhydrous, sparged 1,4-dioxane via syringe. Stir at room temperature for 5 minutes.

    • Self-Validation: The solution should turn a clear pale yellow/orange, indicating the successful in-situ generation of the active Pd(0)L₂ complex. If the solution immediately turns black, your solvent is wet or oxygenated. Stop, discard, and re-distill/degas your solvent.

  • Alkyne Addition: Add the terminal alkyne (and aryl bromide, if liquid) via syringe.

    • Causality: Adding the alkyne last ensures that the Pd(0) species is fully formed and ready to undergo oxidative addition immediately, minimizing side reactions[2].

  • Thermal Activation: Heat the reaction mixture to 80–100 °C with vigorous stirring.

    • Causality: The high activation energy of the C–Br bond requires thermal energy. Vigorous stirring is mandatory because the inorganic base (Cs₂CO₃) is insoluble in dioxane, making this a heterogeneous biphasic system[1].

  • Monitoring & QC Checkpoint 2: Monitor via GC-MS or LC-MS after 2 hours.

    • Self-Validation: If starting material remains but a black precipitate has formed, the catalyst has died. You must increase the ligand loading in your next run to better stabilize the Pd intermediate.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the Cs₂CO₃ salts and spent catalyst. Concentrate the filtrate in vacuo and purify via silica gel chromatography.

Quantitative Optimization Matrix

Use this matrix to select your starting conditions based on the specific electronic and steric nature of your aryl bromide substrate.

Substrate ClassRecommended Catalyst SystemCo-CatalystBase / SolventTemp (°C)Expected Yield
Electron-Deficient Ar-Br PdCl₂(PPh₃)₂ (3 mol%)CuI (5 mol%)Et₃N / DMF60–80 °C85–95%
Electron-Rich Ar-Br Pd(OAc)₂ / XPhos (2 mol%)None (Cu-Free)Cs₂CO₃ / 1,4-Dioxane80–100 °C75–90%
Sterically Hindered (ortho) Pd(OAc)₂ / t-Bu₂PCy (5 mol%)None (Cu-Free)K₃PO₄ / DMF90–110 °C70–85%
Base-Sensitive Substrates (AllylPdCl)₂ / P(t-Bu)₃None (Cu-Free)DABCO / MeCNRT–60 °C65–80%

Targeted Troubleshooting & FAQs

Troubleshooting Start Issue: Low Yield / No Conversion Check1 Is Ar-Br starting material consumed? Start->Check1 Yes1 Yes Check1->Yes1 No1 No Check1->No1 Check2 Identify Major Byproduct Yes1->Check2 FixOxAdd Action: Use Bulky e-rich Ligand (XPhos) Increase Temp to 80-100°C No1->FixOxAdd Dimer Alkyne Dimer (Glaser) Check2->Dimer Dehal Dehalogenated Ar-H Check2->Dehal FixDimer Action: Switch to Cu-Free Protocol Strictly Degas Solvents Dimer->FixDimer FixDehal Action: Check Amine Base Purity Lower Reaction Temp Dehal->FixDehal

Caption: Troubleshooting workflow for diagnosing and resolving common Sonogashira coupling failures.

Frequently Asked Questions

Q1: My reaction with an aryl iodide works perfectly, but the exact same conditions fail for my aryl bromide. Why? A1: The bond dissociation energy of C–Br is much higher than C–I. Standard catalysts like Pd(PPh₃)₄ do not have sufficient electron density to break the C–Br bond efficiently at standard temperatures[4]. You must switch to a catalyst system with a stronger σ-donating ligand (like XPhos or P(t-Bu)₃) to increase the nucleophilicity of the palladium center, and you will likely need to increase the reaction temperature to 80 °C or higher[2].

Q2: I am isolating massive amounts of a 1,3-diyne byproduct. How do I suppress this? A2: You are observing the Glaser-Hay homocoupling, a side reaction driven by the copper(I) co-catalyst and trace oxygen[1]. Because aryl bromides react slowly, the copper-acetylide intermediate has ample time to undergo oxidative dimerization. The most definitive solution is to switch to a copper-free protocol [3]. If you must use copper, you need to rigorously freeze-pump-thaw your solvents to remove dissolved oxygen and consider adding the terminal alkyne slowly via a syringe pump to keep its steady-state concentration low.

Q3: My reaction mixture turns black within 10 minutes and the reaction stalls. What happened? A3: The black precipitate is "palladium black"—the irreversible aggregation of dead Pd(0). This happens when the catalytic cycle stalls, leaving the unstable Pd(0) intermediate exposed[1]. It is commonly triggered by:

  • Oxygen/Moisture: Oxidizing the phosphine ligand, leaving the Pd unprotected[5].

  • Impure Amines: Using old, un-distilled triethylamine that contains oxidative impurities.

  • Insufficient Activation: If the oxidative addition is too slow, Pd(0) builds up and crashes out. Ensure your temperature is high enough and your ligand is sufficiently electron-rich.

Q4: I'm seeing hydrodehalogenation (my aryl bromide is turning into an unhalogenated arene). How do I prevent this? A4: Hydrodehalogenation occurs when the Ar-Pd(II)-Br intermediate undergoes β-hydride elimination (often sourced from aliphatic amine bases) rather than transmetalation. To fix this, switch from an amine base to an inorganic base like Cs₂CO₃ or K₃PO₄, and lower the reaction temperature slightly if possible.

References

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry - ACS Publications.4

  • Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters - ACS Publications.2

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.3

  • Technical Support Center: Sonogashira Coupling of Aryl Bromides. Benchchem.1

  • Struggling to make a sonogashira coupling reaction happen. r/Chempros - Reddit.5

Sources

Optimization

improving the yield and purity of 1-Bromo-2-phenylethynyl-benzene synthesis

Technical Support Center: Troubleshooting & Optimizing 1-Bromo-2-phenylethynyl-benzene Synthesis Welcome to the Process Chemistry Support Center. This guide is designed for researchers, scientists, and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Optimizing 1-Bromo-2-phenylethynyl-benzene Synthesis

Welcome to the Process Chemistry Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the synthesis of 1-bromo-2-phenylethynyl-benzene (also known as 1-bromo-2-(phenylethynyl)benzene). This critical intermediate is typically synthesized via the Sonogashira cross-coupling of 1-bromo-2-iodobenzene with phenylacetylene[1]. While the reaction is highly effective, achieving high yield and purity requires precise control over chemoselectivity and the active suppression of competing side reactions.

Part 1: Mechanistic Overview & Reaction Pathways

The success of this synthesis relies on the inherent reactivity difference between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. Palladium(0) undergoes oxidative addition into the weaker C-I bond significantly faster than the C-Br bond, allowing for chemoselective mono-coupling[2]. However, two major side reactions often compromise the purity of the final product:

  • Glaser Homocoupling: The oxidative dimerization of phenylacetylene to form 1,4-diphenylbuta-1,3-diyne, facilitated by the copper(I) co-catalyst and trace oxygen[3],[4].

  • Over-coupling: The loss of chemoselectivity leading to a secondary coupling reaction at the bromide position, forming 1,2-bis(phenylethynyl)benzene.

ReactionPathways SM 1-Bromo-2-iodobenzene + Phenylacetylene PdCycle Pd(0) / Cu(I) Catalysis Sonogashira Conditions SM->PdCycle Desired 1-Bromo-2-phenylethynylbenzene (Desired Product) PdCycle->Desired Chemoselective Coupling (Iodide) Glaser 1,4-Diphenylbuta-1,3-diyne (Glaser Homocoupling) PdCycle->Glaser Trace Oxygen + Cu(I) Overcouple 1,2-Bis(phenylethynyl)benzene (Over-coupling) PdCycle->Overcouple High Temp / Excess Alkyne

Reaction pathways and competing side reactions in the Sonogashira coupling workflow.

Part 2: Troubleshooting FAQs

Q1: My GC-MS shows a major impurity at m/z 202, and the crude mixture is intensely yellow/brown. How do I prevent this? A: The impurity is 1,4-diphenylbuta-1,3-diyne, the product of Glaser homocoupling[5]. Causality: Copper(I) co-catalysts accelerate the Sonogashira reaction by forming a copper acetylide intermediate. However, if molecular oxygen is present, it acts as an oxidant, promoting the rapid dimerization of these acetylides[3],[6]. Solution:

  • Rigorously exclude oxygen by sparging your solvents with argon for at least 30 minutes or by utilizing the freeze-pump-thaw method[5].

  • Add the phenylacetylene slowly via a syringe pump to keep its instantaneous concentration low, kinetically disfavoring the bimolecular homocoupling[3].

  • If the issue persists, switch to a copper-free Sonogashira protocol (e.g., using Pd(OAc)2 and specific ligands), which completely eliminates the Glaser pathway[3],[4].

Q2: I am observing the bis-coupled byproduct (m/z 278). How do I improve chemoselectivity for the mono-coupled product? A: You are experiencing over-coupling at the bromide position. Causality: While the C-I bond is more reactive, the C-Br bond will undergo oxidative addition with Pd(0) if sufficient thermal energy is provided or if the local concentration of the active Pd-alkyne complex is too high relative to the unreacted iodide. Solution: Maintain the reaction temperature strictly between room temperature and 45 °C[1]. Ensure you use no more than 1.0 to 1.05 equivalents of phenylacetylene to prevent the secondary reaction from initiating.

Q3: Does the choice of amine base affect the purity profile? A: Yes. The amine acts as both a base (to neutralize the HX byproduct) and a ligand/solvent. Secondary amines like diisopropylamine (iPr2NH) or piperidine are often superior to triethylamine (Et3N) because their steric bulk and basicity favorably influence the equilibrium of ligand exchange on the palladium center[4]. Switching from a THF/Et3N mixture to a Toluene/iPr2NH system has been shown to significantly reduce Glaser homocoupling[7].

Part 3: Quantitative Data & Condition Optimization

The following table summarizes the expected outcomes based on different rational modifications to the reaction parameters, demonstrating how solvent, base, and temperature control the purity profile[3],[7],[8].

Catalyst SystemBase / SolventAtmosphereTemperaturePrimary ImpurityExpected Yield
PdCl2(PPh3)2 / CuIEt3N / THFAir25 °CGlaser Homocoupling< 40%
PdCl2(PPh3)2 / CuIEt3N / THFArgon80 °COver-coupling50 - 60%
PdCl2(PPh3)2 / CuIiPr2NH / TolueneArgon45 °CMinimal> 85%
Pd(OAc)2 (Cu-free)K2CO3 / DMSOArgon80 °CMinimal> 90%

Part 4: Diagnostic Troubleshooting Workflow

Use the following flowchart to rapidly diagnose and resolve issues based on your crude analytical data.

Troubleshooting Start Analyze Crude by GC-MS/TLC Q1 Identify Major Impurity Start->Q1 Homocoupling Glaser Homocoupling (Diyne, m/z 202) Q1->Homocoupling High Diyne Overcoupling Over-coupling (Bis-alkyne, m/z 278) Q1->Overcoupling High Bis-alkyne NoReaction Unreacted Starting Material (m/z 282) Q1->NoReaction High SM Sol1 1. Rigorous Degassing (Ar/N2) 2. Switch to Cu-free Pd catalyst 3. Slow Alkyne Addition Homocoupling->Sol1 Sol2 1. Lower Reaction Temp (RT to 45°C) 2. Strictly limit Alkyne to 1.05 eq Overcoupling->Sol2 Sol3 1. Check Pd/Cu Catalyst Viability 2. Ensure Anhydrous Solvents 3. Optimize Amine Base NoReaction->Sol3

Diagnostic troubleshooting workflow for resolving common synthesis impurities.

Part 5: Self-Validating Standard Operating Procedure (SOP)

This optimized, step-by-step protocol is designed to maximize the yield of 1-bromo-2-phenylethynyl-benzene while suppressing both Glaser coupling and over-coupling[1].

Materials:

  • 1-Bromo-2-iodobenzene (1.0 equiv, 10 mmol)

  • Phenylacetylene (1.05 equiv, 10.5 mmol)

  • PdCl2(PPh3)2 (0.02 equiv, 2 mol%)

  • CuI (0.02 equiv, 2 mol%)

  • Diisopropylamine (iPr2NH) / Toluene (1:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Preparation & Degassing: Add 1-bromo-2-iodobenzene to an oven-dried Schlenk flask. Add the Toluene/iPr2NH solvent mixture. Sparge the solution with high-purity Argon for exactly 30 minutes to displace dissolved oxygen[5].

    • Validation Check: The solution should be clear and colorless.

  • Catalyst Addition: Under a positive flow of Argon, quickly add PdCl2(PPh3)2 and CuI.

    • Validation Check: The solution will immediately turn pale yellow/orange upon Palladium addition, indicating active catalyst dissolution.

  • Alkyne Addition: Load the phenylacetylene into a gas-tight syringe. Add it dropwise over 30 minutes using a syringe pump while stirring at room temperature[3].

    • Causality: Slow addition keeps the steady-state concentration of the alkyne low, kinetically disfavoring bimolecular homocoupling while allowing the cross-coupling cycle to turn over efficiently[5].

  • Reaction Monitoring: Stir the reaction at 45 °C for 4 hours[1]. Monitor via TLC (100% Hexanes).

    • Validation Check: The starting material (higher Rf) should disappear, replaced by a strongly UV-active spot corresponding to the product. If a bright blue fluorescent spot appears under 365 nm UV, Glaser homocoupling has occurred.

  • Work-up: Cool to room temperature. Quench with saturated aqueous NH4Cl to complex and remove the copper salts. Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure[5].

  • Purification: Purify via flash column chromatography using 100% Hexanes. The product 1-bromo-2-phenylethynyl-benzene will elute as a colorless to pale yellow oil[1].

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-Bromodiphenylacetylene

Welcome to the Application Scientist Support Center. This guide provides mechanistic insights, quantitative data, and self-validating protocols for the chemoselective synthesis of 2-bromodiphenylacetylene (1-bromo-2-(phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide provides mechanistic insights, quantitative data, and self-validating protocols for the chemoselective synthesis of 2-bromodiphenylacetylene (1-bromo-2-(phenylethynyl)benzene) via the Sonogashira cross-coupling reaction.

Designed for drug development professionals and synthetic chemists, this document bridges the gap between theoretical catalytic cycles and practical benchtop execution.

Reaction Pathway & Mechanistic Logic

The synthesis of 2-bromodiphenylacetylene relies on the chemoselective coupling of phenylacetylene with 1-bromo-2-iodobenzene. Because the substrate is a dihalogenated arene, the success of this reaction hinges on the significant difference in bond dissociation energies between the C–I bond (~65 kcal/mol) and the C–Br bond (~81 kcal/mol). At room temperature, the Palladium(0) catalyst selectively undergoes oxidative addition into the C–I bond, leaving the C–Br bond intact for downstream functionalization.

Sonogashira_Troubleshooting Substrates 1-Bromo-2-iodobenzene + Phenylacetylene Pd_Cycle Pd/Cu Catalytic Cycle (Standard Sonogashira) Substrates->Pd_Cycle Base, RT Glaser Glaser Homocoupling (1,4-Diphenylbuta-1,3-diyne) Substrates->Glaser O2 Ingress Cu(I) Oxidation Target 2-Bromodiphenylacetylene (Target Product) Pd_Cycle->Target Chemoselective C-I Insertion BisCoupled Over-Coupling (1,2-Bis(phenylethynyl)benzene) Target->BisCoupled Excess Alkyne High Temp (C-Br Insertion)

Logical flow of Sonogashira synthesis and primary side reactions.

Troubleshooting FAQs: Common Side Reactions

Q1: Why am I isolating a large amount of a symmetrical diyne byproduct instead of my target molecule?

A1: You are observing the Glaser-Hay homocoupling product (1,4-diphenylbuta-1,3-diyne)[1].

  • Causality: The standard Sonogashira reaction relies on a copper(I) acetylide intermediate. If trace oxygen is present in the reaction vessel, Cu(I) is rapidly oxidized to Cu(II). This Cu(II) species mediates the oxidative dimerization of your terminal alkyne[2]. This side reaction consumes your phenylacetylene, stalls the cross-coupling cycle, and generates a non-polar byproduct that frequently co-elutes with 2-bromodiphenylacetylene during silica gel chromatography[3].

  • Solution: Rigorous exclusion of oxygen is mandatory. Degas all solvents using the freeze-pump-thaw method and maintain a positive pressure of ultra-pure Argon[3]. Alternatively, you can run the reaction under a dilute hydrogen atmosphere to suppress homocoupling[4].

Q2: My LC-MS data shows a mass peak corresponding to 1,2-bis(phenylethynyl)benzene. How do I prevent this over-coupling?

A2: Over-coupling (bis-coupling) occurs when the palladium catalyst loses chemoselectivity and inserts into the C–Br bond of your newly formed product.

  • Causality: While Pd(0) strongly prefers the C–I bond, providing excess thermal energy (heating the reaction above 40 °C) gives the system enough activation energy to undergo oxidative addition at the C–Br bond. Furthermore, using an excess of phenylacetylene (>1.1 equivalents) forces the equilibrium toward the bis-coupled product.

  • Solution: Strictly control the stoichiometry (maximum 1.1 equiv of phenylacetylene) and maintain the reaction strictly at room temperature (20–25 °C)[5].

Q3: Can I eliminate the risk of Glaser homocoupling entirely?

A3: Yes, by employing Copper-free Sonogashira conditions [6].

  • Causality: By removing the copper co-catalyst, the oxidative dimerization pathway is mechanistically blocked. Copper-free variants rely on electron-rich, sterically hindered ligands (e.g., specific phosphines or benzotriazole derivatives) to facilitate direct alkyne activation by the palladium center, completely circumventing the Cu(I)/Cu(II) redox issue[7].

Quantitative Impact of Reaction Conditions

The following table summarizes how specific experimental parameters dictate the chemoselectivity and yield of the reaction, based on established literature optimizations[4][5].

Reaction ParameterCatalyst SystemTemp (°C)Alkyne (Equiv.)AtmosphereTarget Yield (%)Glaser Homocoupling (%)Bis-Coupling (%)
Standard (Inert) PdCl₂[P(C₆H₅)₃]₂ / CuI251.1Argon95 – 98% < 2%< 1%
Standard (Air) PdCl₂[P(C₆H₅)₃]₂ / CuI251.1Air< 50% > 40%< 1%
High Temperature PdCl₂[P(C₆H₅)₃]₂ / CuI802.5Argon< 15% < 5%> 80%
Copper-Free Pd(OAc)₂ / Ligand251.1Argon~ 90% 0% (Not detected)< 2%

Self-Validating Protocol: Chemoselective Synthesis

This Standard Operating Procedure (SOP) is designed as a self-validating system. By observing the specific physical changes listed in the "Validation Checkpoints," you can confirm the mechanistic progression of the reaction in real-time. This protocol is adapted from optimized conditions for 1-bromo-2-iodobenzene coupling[5].

Scale: 3.53 mmol Target: 2-Bromodiphenylacetylene (1-bromo-2-(phenylethynyl)benzene)

Step 1: System Preparation & Degassing

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (123.9 mg, 0.176 mmol, 5 mol%) and CuI (33.6 mg, 0.176 mmol, 5 mol%).

  • Seal the flask and perform three cycles of high-vacuum evacuation followed by backfilling with ultra-pure Argon.

  • Validation Checkpoint: The catalyst mixture must remain a free-flowing, pale-yellow powder. Any green or brown discoloration indicates premature oxidation of the CuI, which will trigger Glaser homocoupling.

Step 2: Solvent & Substrate Addition

  • Via a gas-tight syringe, inject 7 mL of anhydrous, degassed THF and 7 mL of anhydrous, degassed Triethylamine (Et₃N).

  • Inject 1-bromo-2-iodobenzene (0.45 mL, 3.53 mmol, 1.0 equiv). Stir for 5 minutes at room temperature to ensure complete dissolution.

  • Validation Checkpoint: The solution should transition to a clear, pale orange/yellow color as the Pd(0) species enters the catalytic cycle.

Step 3: Alkyne Addition & Catalytic Turnover

  • Slowly add phenylacetylene (0.43 mL, 3.88 mmol, 1.1 equiv) dropwise over 10 minutes.

  • Validation Checkpoint (Critical): Within 15–30 minutes, the solution will darken significantly, and a thick white precipitate will begin to form. This precipitate is triethylammonium hydroiodide (Et₃N·HI). Its formation is the definitive visual proof that transmetalation and reductive elimination are occurring successfully.

Step 4: Reaction Monitoring & Quenching

  • Stir the reaction at room temperature (20–25 °C) for 18 hours. Do not apply heat, as this will initiate C–Br bond insertion.

  • Monitor completion via TLC (Hexanes).

  • Validation Checkpoint: The starting material spot (1-bromo-2-iodobenzene) should disappear, replaced by a highly UV-active spot corresponding to the conjugated product.

  • Quench the reaction by adding 15 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL). Wash the combined organic phases with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude oil via flash column chromatography using an isocratic elution of 1% to 4% EtOAc in hexanes to afford the product as a yellow oil (Yield: ~98%).

References

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Sonogashira Coupling Source: Wikipedia URL:[Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling Source: Organic Letters (ACS Publications) URL:[Link]

  • An Efficient Ligand for Copper and Amine-Free Palladium-Catalysed Sonogashira Coupling Reaction Source: Journal of Chemical Sciences (Indian Academy of Sciences) URL:[Link]

  • Supporting Information: 1-Bromo-2-(phenylethynyl)benzene Synthesis Source: DOI / Supporting Information Repository URL:[Link]

Sources

Optimization

purification techniques for 1-Bromo-2-phenylethynyl-benzene

Welcome to the Technical Support Center for the purification of 1-bromo-2-(phenylethynyl)benzene (CAS: 21375-88-2). As a critical intermediate in the synthesis of fluorenes, biphenylenes, and complex benzothiole derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 1-bromo-2-(phenylethynyl)benzene (CAS: 21375-88-2). As a critical intermediate in the synthesis of fluorenes, biphenylenes, and complex benzothiole derivatives, achieving high purity of this diarylalkyne is paramount.

This guide is designed for researchers and drug development professionals. It bypasses generic advice to focus on the specific physicochemical behaviors of this molecule, providing self-validating protocols and causal troubleshooting steps to ensure your purification workflows are robust and reproducible.

Purification Workflow & Logic

The synthesis of 1-bromo-2-(phenylethynyl)benzene is typically achieved via the Sonogashira coupling of 1-bromo-2-iodobenzene with phenylacetylene. The primary purification challenge lies in separating the target product from the structurally similar homocoupling byproduct (1,4-diphenylbuta-1,3-diyne) and unreacted starting materials.

Workflow A Crude Reaction Mixture (Sonogashira Coupling) B Aqueous Workup (Sat. NH4Cl Wash) A->B C Drying & Concentration (Na2SO4, Rotovap) B->C D Silica Gel Chromatography (100% n-Hexane Eluent) C->D E Fraction Analysis (TLC & GC-MS) D->E F Pure 1-Bromo-2-(phenylethynyl)benzene E->F

Workflow for the purification of 1-bromo-2-(phenylethynyl)benzene.[1]

Quantitative Data & Impurity Profile

To make informed decisions during chromatography, you must understand the relative affinities of the mixture components to the silica gel stationary phase.

CompoundRole in WorkflowTLC Rf (100% Hexanes)GC-MS (m/z)Physical State
1-Bromo-2-iodobenzene Starting Material~0.65282, 284 (1:1)Colorless liquid
1-Bromo-2-(phenylethynyl)benzene Target Product ~0.55 256, 258 (1:1) Pale yellow oil / solid
1,4-Diphenylbuta-1,3-diyne Glaser Byproduct~0.40202White/yellow crystalline solid

Note: The extended π-system of the diyne byproduct interacts more strongly with the slightly acidic silanol groups of the silica gel, causing it to elute after the target product despite having no polar functional groups.

Step-by-Step Methodology: A Self-Validating Protocol

This protocol relies on continuous self-validation to ensure the integrity of the purification process[2],[3].

Step 1: Reaction Quench & Extraction

  • Action: Dilute the crude Sonogashira reaction mixture with diethyl ether or ethyl acetate. Wash sequentially with saturated aqueous NH₄Cl (3x) and brine (1x).

  • Causality: NH₄Cl forms highly soluble coordination complexes with copper(I) catalysts, stripping them from the organic phase.

  • Self-Validation: The aqueous layer will turn distinctly blue if copper salts are successfully extracted. The organic layer should remain a clear yellow/brown.

Step 2: Drying & Concentration

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation: The process is complete when the mass stabilizes on the rotary evaporator, yielding a crude viscous brown/yellow oil.

Step 3: Silica Gel Column Chromatography

  • Action: Dry-load the crude oil onto silica gel. Elute using strictly 100% n-hexane or petroleum ether[3].

  • Causality: Because the target molecule lacks polar functional groups, introducing even 1% of a polar solvent (like ethyl acetate) will compress the Rf bands, leading to co-elution with the diyne byproduct.

  • Self-Validation: Under 254 nm UV light, the target product will appear as a dark, UV-active spot. A clear separation (ΔRf ≥ 0.15) between the product and the diyne byproduct must be observed on the TLC plate.

Step 4: Fraction Pooling & Verification

  • Action: Pool the fractions corresponding to Rf ~0.55 and remove the solvent in vacuo.

  • Self-Validation: GC-MS analysis must display a molecular ion peak at m/z 256 and 258 with a strict 1:1 intensity ratio, confirming the presence of a single bromine isotope pattern and the absence of m/z 202 (diyne).

Troubleshooting Guide

Troubleshooting Issue Contamination Identified Diyne 1,4-Diphenylbuta-1,3-diyne (Glaser Byproduct) Issue->Diyne Metal Copper/Palladium Residues Issue->Metal SM 1-Bromo-2-iodobenzene (Unreacted SM) Issue->SM Sol1 Strict 100% n-Hexane Chromatography Diyne->Sol1 Sol2 Ammonia/NH4Cl Aqueous Wash Metal->Sol2 Sol3 Optimize Phenylacetylene Equivalents SM->Sol3

Troubleshooting logic for common Sonogashira coupling impurities.

Q: My isolated product is contaminated with a yellow/white crystalline solid. What is it, and how do I remove it? A: This is 1,4-diphenylbuta-1,3-diyne, formed via the copper-catalyzed Glaser homocoupling of phenylacetylene. It occurs when oxygen is inadvertently introduced into the reaction. To remove it, you must re-column the mixture using strictly 100% n-hexane. Do not use gradient elution. To prevent it in future batches, rigorously degas your solvents (e.g., via freeze-pump-thaw) and maintain a strict argon atmosphere.

Q: The product fractions have a greenish or bluish tint. How do I resolve this? A: A blue/green tint indicates copper contamination, likely due to the formation of lipophilic copper-amine complexes (if an amine like triethylamine was used as the base/solvent). Redissolve your product in diethyl ether and wash vigorously with a 1:1 mixture of saturated aqueous NH₄Cl and 10% aqueous ammonium hydroxide. The ammonia will outcompete the organic amine, pulling the copper into the aqueous phase.

Q: I am experiencing co-elution of the starting material (1-bromo-2-iodobenzene) with my product. How can I improve resolution? A: 1-bromo-2-iodobenzene and 1-bromo-2-(phenylethynyl)benzene have very similar polarities. If they co-elute, your column is likely overloaded, or the silica-to-crude ratio is too low (aim for at least 50:1 w/w for this separation). Alternatively, the root cause is incomplete reaction conversion. Ensure you are using a slight excess of phenylacetylene (1.05 - 1.1 equivalents) and that your palladium catalyst is active.

Frequently Asked Questions (FAQs)

Q: What is the optimal storage condition for purified 1-bromo-2-(phenylethynyl)benzene? A: Store the purified compound at room temperature or 4°C in an amber vial, flushed with argon[4]. While diarylalkynes are generally stable, prolonged exposure to UV light and atmospheric oxygen can induce slow polymerization or oxidation of the alkyne bond.

Q: Can I use ethyl acetate or dichloromethane in my chromatography eluent to speed up the purification? A: No. The target molecule is highly non-polar. Introducing even 1-2% of a polar solvent will drastically increase the Rf of all components, destroying the delicate resolution between the product and the diyne byproduct[2]. Patience with 100% non-polar eluents (hexanes or petroleum ether) is mandatory.

Q: Is distillation a viable alternative to column chromatography for this compound? A: Generally, no. 1-Bromo-2-(phenylethynyl)benzene has a relatively high molecular weight (257.13 g/mol ) and a high boiling point[5]. Attempting vacuum distillation often requires temperatures that can induce thermal degradation or polymerization of the alkyne before the compound distills over. Silica gel chromatography remains the gold standard.

References

  • Synthesis of Fluorenes via the Palladium-Catalyzed 5-Exo-dig Annulation of o-Alkynyl Biaryls Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • 1,8-Di(2-ethynylaryl)biphenylenes: Palladium-Catalyzed Intramolecular Cycloisomerization and Subsequent Thermal Rearrangement Source: Organic Letters - ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Deactivation in Palladium-Catalyzed Coupling Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for palladium-catalyzed coupling reactions. This guide is designed for researchers, chemists, and drug development professionals t...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for palladium-catalyzed coupling reactions. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues related to catalyst deactivation. By understanding the root causes of catalyst failure, you can improve reaction efficiency, consistency, and yield.

Section 1: Troubleshooting Guide: A Symptom-Based Approach

This section addresses the most common observable issues during a reaction. Identify your primary symptom and follow the diagnostic steps to pinpoint the cause and implement a solution.

Issue 1: My reaction mixture turned black and stalled.

Q: A black precipitate formed in my reaction, and the conversion stopped. What is this, and how can I fix it?

A: The formation of a black precipitate is the classic sign of catalyst decomposition into "palladium black," an inactive, agglomerated form of palladium metal.[1][2][3] This is a very common deactivation pathway where the highly active, soluble Pd(0) species aggregate into large, insoluble clusters with minimal surface area, rendering them catalytically inactive.[3]

Potential Causes & Solutions:

Potential CauseDiagnosis & ExplanationSolution & Prevention
Inadequate Ligand Protection The phosphine or N-heterocyclic carbene (NHC) ligand is crucial for stabilizing the Pd(0) center.[4] If the ligand dissociates, degrades, or is not sterically bulky enough, the exposed palladium atoms will rapidly aggregate.[1][3]Use robust ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos, XPhos) or NHCs.[1][4][5] These ligands promote the formation of stable, monoligated palladium species that are often more catalytically active and resistant to aggregation.[5] Ensure the correct ligand-to-metal ratio is used; a slight excess may be beneficial.[3]
High Reaction Temperature While heat is often required, excessive temperatures can accelerate ligand degradation and palladium nanoparticle sintering or agglomeration.[3]Optimize temperature: Lower the reaction temperature in 10°C increments and monitor both the reaction rate and catalyst stability. A lower temperature may require a longer reaction time but can preserve the catalyst's life.[3]
Suboptimal Solvent Choice The solvent affects catalyst stability and solubility.[1] A poorly coordinating solvent might not be sufficient to keep the catalytic species dissolved, promoting precipitation.Screen solvents: If deactivation is persistent, perform a solvent screen with common choices like Toluene, Dioxane, THF, or DMF.[1] In some cases, a more coordinating solvent can help stabilize the catalyst.[4]
High Catalyst Loading Counterintuitively, using too much catalyst can sometimes promote aggregation, especially in ligand-less systems.[3][6][7]Optimize catalyst loading: For new or difficult reactions, start with a moderate loading (e.g., 1-2 mol%) and optimize downwards once conditions are established.[1][7]
Issue 2: My reaction shows low or no conversion, but the solution remains homogeneous.

Q: My reaction isn't working, but I don't see any palladium black. What are the likely invisible culprits?

A: When the catalyst appears soluble but is inactive, the cause is often more subtle. The primary suspects are catalyst poisoning, where the active sites are blocked, or oxidation of the active Pd(0) to an inactive Pd(II) state.[2][4]

Potential Causes & Solutions:

Potential CauseDiagnosis & ExplanationSolution & Prevention
Catalyst Poisoning Impurities in your starting materials, reagents, or solvents can act as poisons by strongly binding to the palladium center.[1][4] Common poisons include sulfur compounds, nitrogen-containing heterocycles, cyanides, and sometimes excess halides.[4][7][8] Even the substrate itself, if it contains a coordinating group like an oxazole or pyridine, can inhibit the catalyst.[5]Verify reagent purity: Run a control experiment using the highest purity reagents available (freshly recrystallized solids, anhydrous/degassed solvents).[4] If this reaction works, it strongly implies a purity issue in your standard reagents. Purify starting materials via chromatography or recrystallization.[3]
Oxidation of Pd(0) to Pd(II) The active Pd(0) species is susceptible to oxidation by atmospheric oxygen, which converts it to inactive Pd(II).[2][4] This is a common issue if the reaction setup is not rigorously maintained under an inert atmosphere. Phosphine ligands are also prone to oxidation.[2]Ensure an inert atmosphere: Use robust degassing techniques such as three freeze-pump-thaw cycles or sparging the solvent with argon or nitrogen for 15-20 minutes.[2][5] Assemble your reaction under a positive pressure of inert gas.
Inefficient Precatalyst Activation Many modern protocols use stable Pd(II) precatalysts (e.g., Pd(OAc)₂) that must be reduced in situ to the active Pd(0) species.[1][2] If this reduction is inefficient, the concentration of the active catalyst will be too low to drive the reaction.Choose a different precatalyst: Consider using a Pd(0) source directly, such as Pd₂(dba)₃.[1] Alternatively, use a modern Pd(II) precatalyst (e.g., a Buchwald G3 or G4 precatalyst) designed for rapid and efficient activation.
Ligand Degradation Phosphine ligands can degrade under harsh reaction conditions, leading to loss of catalyst stability.[4][9]Select robust ligands: Use sterically hindered and electron-rich ligands that are more resistant to degradation.[7] If degradation is suspected, monitor the reaction by ³¹P NMR spectroscopy.
Section 2: Visualizing the Path to Deactivation

Understanding the mechanisms of deactivation is key to prevention. The following diagrams illustrate the primary pathways by which an active catalyst can fail.

Troubleshooting Workflow for Palladium Catalyst Deactivation

G cluster_start start Reaction Failed (Low Yield / Stalled) precipitate Black Precipitate (Palladium Black)? start->precipitate YES homogeneous Solution Homogeneous, No Precipitate? start->homogeneous NO cause_agg Primary Cause: Aggregation / Sintering precipitate->cause_agg cause_poison Potential Causes: 1. Catalyst Poisoning 2. Pd(0) -> Pd(II) Oxidation 3. Ligand Degradation homogeneous->cause_poison sol_agg Solutions: - Use Bulky/Robust Ligands - Optimize Temperature - Screen Solvents cause_agg->sol_agg sol_poison Solutions: - Purify Reagents (Test Purity) - Ensure Rigorous Inert Atmosphere - Choose More Stable Ligand cause_poison->sol_poison Implement

Caption: A decision tree to guide troubleshooting based on visual cues.

Common Deactivation Pathways for Palladium Catalysts

G cluster_deactivated Active Active Pd(0)Lₙ Catalyst (In Catalytic Cycle) Agg Aggregation Active->Agg Ligand Dissociation, High Temperature Ox Oxidation Active->Ox Presence of O₂ Poison Poisoning Active->Poison Impurities (S, N, etc.) Deact_Agg Inactive 'Palladium Black' (Agglomerated Pd Metal) Agg->Deact_Agg Deact_Ox Inactive Pd(II) Species Ox->Deact_Ox Deact_Poison Poisoned Catalyst [Pd(0)Lₙ-Poison] Poison->Deact_Poison

Caption: The main pathways leading from an active catalyst to a deactivated state.[4]

Section 3: Diagnostic & Remedial Protocols
Protocol 1: Testing for Catalyst Poisoning in Reagents

This protocol helps determine if impurities in your starting materials or solvents are deactivating the catalyst.[4]

Objective: To compare a reaction using standard reagents against one with high-purity reagents.

Methodology:

  • Baseline Reaction:

    • Set up the reaction under your standard, previously failed conditions using your current batch of reagents, starting materials, and solvents.

    • Monitor the reaction by TLC, LC-MS, or GC-MS at regular intervals (e.g., 1h, 4h, 12h) and record the conversion.

  • High-Purity Reaction:

    • Set up an identical reaction in parallel.

    • Crucially, for this reaction, use reagents of the highest available purity:

      • Solvents: Use fresh, anhydrous, degassed solvent from a sealed bottle.

      • Reagents/Starting Materials: Use freshly opened chemicals or materials purified by recrystallization or column chromatography.

    • Monitor this reaction identically to the baseline reaction.

  • Analysis:

    • Compare the results: If the high-purity reaction proceeds with a significantly higher yield or faster rate, it is highly probable that your standard reagents contain catalyst poisons.[4]

    • Action: Systematically purify each component (substrate, coupling partner, base, solvent) to identify the source of the contamination.

Protocol 2: Reactivation of Palladium Black (Supported Catalysts)

For heterogeneous catalysts like Palladium on Carbon (Pd/C) that have agglomerated, reactivation can sometimes be achieved through thermal treatment to redisperse the metal particles.[4]

Objective: To regenerate the activity of a deactivated supported palladium catalyst.

Caution: Dry palladium black can be pyrophoric. Handle with extreme care in an inert atmosphere.[4]

Methodology:

  • Isolation: Filter the reaction mixture to isolate the palladium black or deactivated supported catalyst.

  • Washing: Wash the catalyst thoroughly with the reaction solvent to remove adsorbed organic residues, followed by a low-boiling-point solvent like hexane.[4]

  • Drying: Carefully dry the palladium catalyst under vacuum at a low temperature (e.g., 50-60 °C).

  • Redispersion (Thermal Treatment):

    • Place the dried catalyst in a tube furnace.

    • Heat the catalyst to a specific temperature (this is support-dependent and may require optimization, but 300-500°C is a common range) under a steady stream of hydrogen gas (e.g., 5% H₂ in Argon).

    • Hold at temperature for several hours.

    • Cool the catalyst to room temperature under an inert gas stream before handling.

  • Validation: Test the reactivated catalyst's performance on a small-scale reaction to confirm if activity has been restored.[4]

Section 4: Frequently Asked Questions (FAQs)

Q1: How do I know if catalyst deactivation is the problem versus the reaction conditions just being suboptimal? A1: Signs of catalyst deactivation include a reaction that starts well but then slows or stops completely before the starting material is consumed, inconsistent results between different batches of reagents, or a progressive loss of activity when recycling a catalyst.[4] A definitive test is to add a second, fresh portion of catalyst to the stalled reaction. If the reaction restarts, deactivation of the original catalyst is the confirmed cause.[4]

Q2: Can additives help prevent catalyst deactivation? A2: Yes, certain additives can play a crucial role. Quaternary ammonium salts (e.g., TBAB) can help stabilize catalytic nanoparticles and prevent precipitation.[4] In some C-H activation reactions, silver salts are essential not just for halide scavenging but for preventing catalyst deactivation through other mechanisms, and their absence leads to a complete loss of reactivity.[10] Additives that facilitate reductive elimination can also extend catalyst lifetime by preventing off-cycle processes.[11]

Q3: My substrate contains a nitrogen heterocycle. What special precautions should I take? A3: Nitrogen heterocycles are well-known catalyst poisons because the nitrogen lone pair can coordinate strongly to the palladium center, blocking active sites.[5][8] To mitigate this, use highly active catalyst systems with very bulky and electron-rich ligands (e.g., Buchwald or Josiphos-type ligands). These ligands can sterically shield the metal center and are less likely to be displaced by the poisoning substrate. Increasing the reaction temperature may also help favor the desired catalytic cycle over inhibitory binding.

Q4: Can a deactivated homogeneous catalyst be regenerated? A4: Regeneration of a homogeneous catalyst that has turned into palladium black is very challenging and often not practical in a research setting, as it would require redissolving the metal and re-synthesizing the complex.[4] However, if deactivation is due to the oxidation of Pd(0) to Pd(II), the catalyst can sometimes be reactivated in situ. For instance, in some aerobic oxidations, treatment with an oxidant like benzoquinone has been shown to restore activity by re-oxidizing inactive Pd(0) back to the active Pd(II) state required for that specific cycle.[12][13]

References
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. Benchchem.
  • Deactivation Mechanisms of Pd/ceria in Water-gas shift Reaction. University of Pennsylvania.
  • Palladium catalyst issues in cross-coupling reactions. Benchchem.
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. ACS Publications.
  • Poisoning and deactivation of palladium catalysts. SciSpace.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PMC.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications.
  • Palladium catalyst reactivation. Google Patents.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
  • troubleshooting palladium catalyst deactivation with 2-Iodo-5-(m-tolyl)oxazole. Benchchem.
  • Catalyst poisoning. Wikipedia.
  • Poisoning and deactivation of palladium catalysts | Request PDF. ResearchGate.
  • Technical Support Center: Catalyst Deactivation in Reactions with 2-[2-(4-Bromophenyl)ethoxy]ethanol. Benchchem.
  • catalyst deactivation issues in palladium-catalyzed synthesis of 2-(4-fluorophenyl)thiophene. Benchchem.
  • The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters. MDPI.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization. PMC.
  • C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment | Request PDF. ResearchGate.
  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
  • Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant. PMC.
  • Exploring the pivotal role of silver(I) additives in palladium-catalyzed NH2-directed C(sp3)-H arylation reactions.

Sources

Optimization

Technical Support Center: Copper-Free Sonogashira Reactions of 1-Bromo-2-phenylethynyl-benzene

Welcome to the technical support center for the development of copper-free Sonogashira reactions, with a specific focus on the challenging substrate, 1-Bromo-2-phenylethynyl-benzene. This guide is designed for researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the development of copper-free Sonogashira reactions, with a specific focus on the challenging substrate, 1-Bromo-2-phenylethynyl-benzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage this powerful C-C bond-forming reaction while avoiding the drawbacks associated with copper co-catalysts. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.

The Rationale for Copper-Free Sonogashira Reactions

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] The traditional protocol employs a palladium catalyst and a copper(I) co-catalyst.[2] However, the use of copper can lead to several undesirable outcomes, including the homocoupling of terminal alkynes (Glaser coupling), which forms unwanted dimers and complicates purification.[1][3] Furthermore, the toxicity of copper and the need for strictly anaerobic conditions to prevent this side reaction have driven the development of copper-free alternatives.[2][4] These copper-free methods often provide higher yields, cleaner reaction profiles, and are more amenable to the synthesis of complex, sensitive molecules.[5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your copper-free Sonogashira experiments with 1-Bromo-2-phenylethynyl-benzene.

Issue 1: Low or No Product Yield

A common frustration is the failure of the reaction to proceed to completion. This can be attributed to several factors related to the catalyst, reagents, or reaction conditions.[6]

  • Question: My reaction is not working. What should I check first?

    Answer: A systematic approach is key.[6]

    • Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure your palladium source is active. Palladium(0) complexes can be sensitive to air and moisture.[7] If using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[1]

    • Ligand Choice: For a sterically hindered substrate like 1-Bromo-2-phenylethynyl-benzene, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃ are often necessary to facilitate the oxidative addition step and stabilize the catalytic species.[3][4]

    • Reagent Purity: Impurities in your aryl bromide, alkyne, or solvent can poison the catalyst.[6][7] Ensure all reagents are of high purity and that solvents are anhydrous and thoroughly degassed.[3]

    • Base Selection: The base plays a crucial role in deprotonating the alkyne.[8] For copper-free systems, both amine bases (e.g., triethylamine, diisopropylethylamine) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃) can be effective. The choice of base can significantly impact the reaction outcome.[8]

    • Temperature: While many copper-free Sonogashira reactions can proceed at room temperature, aryl bromides are generally less reactive than aryl iodides and may require heating to achieve a reasonable reaction rate.[6][9]

  • Question: I see a black precipitate forming in my reaction flask. What does this mean?

    Answer: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and agglomeration of your palladium catalyst.[6][7] This renders the catalyst inactive. Common causes include:

    • Presence of Oxygen: Inadequate degassing of solvents and reagents is a primary culprit.[7]

    • Inappropriate Solvent: Some solvents can promote catalyst decomposition.[6]

    • High Temperatures: Excessive heat can lead to catalyst degradation.[7]

    To mitigate this, ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen), use high-purity, degassed solvents, and carefully control the reaction temperature.

Issue 2: Formation of Alkyne Homocoupling (Glaser) Product

Even in copper-free systems, alkyne dimerization can sometimes be observed, leading to a mixture of products and reduced yield of the desired cross-coupled product.[10]

  • Question: I am observing a significant amount of the homocoupled alkyne byproduct. How can I minimize this?

    Answer: While the primary driver of Glaser coupling (the copper co-catalyst) is absent, oxidative homocoupling can still occur, especially in the presence of oxygen.[3][11]

    • Rigorous Degassing: This is the most critical step. Employ freeze-pump-thaw cycles or sparge your solvents and reaction mixture thoroughly with an inert gas to remove all traces of oxygen.[3][4]

    • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[4][7]

    • Base Selection: Certain amine bases can sometimes promote homocoupling.[4] Switching to an inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may suppress this side reaction.[8]

Issue 3: Sluggish Reaction with the Aryl Bromide Substrate

Aryl bromides are inherently less reactive than their iodide counterparts in the Sonogashira coupling.[6] This can lead to slow reaction times and incomplete conversion.

  • Question: My reaction with 1-Bromo-2-phenylethynyl-benzene is very slow. How can I improve the rate?

    Answer:

    • Optimize the Catalyst System: As mentioned, bulky, electron-rich phosphine ligands are crucial for activating aryl bromides.[4] Experiment with different ligands to find the optimal one for your specific substrate.

    • Increase Reaction Temperature: Carefully increasing the reaction temperature can significantly enhance the rate of oxidative addition, which is often the rate-limiting step for aryl bromides.[9]

    • Solvent Effects: The choice of solvent can influence the reaction rate. Polar aprotic solvents like DMF, DMSO, or NMP can sometimes accelerate the reaction, but they can also coordinate to the palladium center and potentially inhibit catalysis.[12] A solvent screen may be necessary to identify the optimal medium.

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanism of the copper-free Sonogashira reaction?

    A1: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex.[1] The terminal alkyne then coordinates to the palladium center and is deprotonated by a base to form a palladium-acetylide intermediate. Finally, reductive elimination occurs to yield the disubstituted alkyne product and regenerate the active Pd(0) catalyst.[13][14] Some studies suggest a more complex mechanism involving a tandem Pd/Pd cycle, where one palladium center activates the aryl halide and another activates the alkyne.[15]

  • Q2: Which palladium source is best for copper-free Sonogashira reactions?

    A2: A variety of palladium sources can be used, including Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.[16] Pd(II) precursors like PdCl₂(PPh₃)₂ are also common and are reduced in situ to the active Pd(0) species.[17] Air-stable precatalysts that rapidly form a monoligated active species are also highly effective.[16]

  • Q3: How do I choose the right base for my reaction?

    A3: The choice of base is critical and can depend on the specific substrates and solvent.[8]

    • Amine Bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are commonly used and can also serve as the solvent.[8]

    • Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are good alternatives, especially when amine-sensitive functional groups are present.[8]

    • Other Bases: In some cases, other bases like tetrabutylammonium acetate (TBAA) have been shown to be effective.[18]

  • Q4: How do I purify the product of a Sonogashira reaction?

    A4: After the reaction is complete, a standard aqueous workup is typically performed.[19] The crude product is then purified by column chromatography on silica gel to separate it from any remaining starting materials, byproducts, and catalyst residues.[20][21] Filtering the reaction mixture through a pad of Celite before workup can help to remove some of the palladium residues.[22]

Experimental Protocols

Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of 1-Bromo-2-phenylethynyl-benzene

This protocol is a starting point and may require optimization for your specific alkyne coupling partner.

Materials:

  • 1-Bromo-2-phenylethynyl-benzene (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., P(t-Bu)₃, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 1-Bromo-2-phenylethynyl-benzene, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at the desired temperature (start with room temperature and increase if the reaction is sluggish).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[9]

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[19]

Table 1: Representative Reaction Conditions for Copper-Free Sonogashira Coupling of Aryl Bromides.

EntryPalladium SourceLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂P(t-Bu)₃Cs₂CO₃1,4-Dioxane80-100Varies
2[DTBNpP]Pd(crotyl)Cl-TMPDMSORoom Tempup to 97
3PdCl₂(CH₃CN)₂CyclopropylphosphineEt₃NWater with PTSRoom Tempup to 96

Data adapted from representative literature protocols for challenging aryl bromides.[4][16][23] Yields are highly substrate-dependent.

Visualizations

Reaction Mechanism

Sonogashira_Mechanism Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(L)₂-Br Pd0->OA_complex Oxidative Addition Alkyne_Coord [Ar-Pd(II)(L)(Alkyne)-Br] + L OA_complex->Alkyne_Coord Ligand Exchange Pd_Acetylide Ar-Pd(II)(L)₂-C≡CR Alkyne_Coord->Pd_Acetylide Deprotonation Pd_Acetylide->Pd0 Reductive Elimination Product Ar-C≡CR Pd_Acetylide->Product HBase [H-Base]⁺Br⁻ ArBr 1-Bromo-2-phenylethynyl-benzene ArBr->OA_complex Alkyne R-C≡C-H Alkyne->Alkyne_Coord Base Base Base->Alkyne_Coord

Caption: Catalytic cycle of the copper-free Sonogashira reaction.

Experimental Workflow

Experimental_Workflow Prep Preparation of Reagents (Drying, Degassing) Setup Reaction Setup (Inert Atmosphere) Prep->Setup Reaction Reaction Monitoring (TLC, GC-MS) Setup->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: General workflow for a copper-free Sonogashira experiment.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low/No Yield? Check_Catalyst Check Catalyst Activity & Ligand Choice Start->Check_Catalyst Yes Homocoupling Homocoupling Observed? Start->Homocoupling No, but side products Check_Reagents Verify Reagent Purity & Degassing Check_Catalyst->Check_Reagents Check_Conditions Optimize Temperature & Base Check_Reagents->Check_Conditions Degas Improve Degassing (Freeze-Pump-Thaw) Homocoupling->Degas Yes Slow_Addition Slow Alkyne Addition Degas->Slow_Addition Change_Base Switch to Inorganic Base Slow_Addition->Change_Base

Caption: Decision tree for troubleshooting low-yield reactions.

References

  • Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. (URL: [Link])

  • Sonogashira coupling - Wikipedia. (URL: [Link])

  • Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction | Organometallics - ACS Publications. (URL: [Link])

  • Mechanistic features of the copper-free Sonogashira reaction from ESI-MS - RSC Publishing. (URL: [Link])

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC. (URL: [Link])

  • Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst - Chemical Engineering Transactions. (URL: [Link])

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (URL: [Link])

  • Copper-free Sonogashira coupling - The chemical reaction database. (URL: [Link])

  • Highly efficient and reusable polymer supported palladium catalyst for copper free sonogashira reaction in water - CSIR-NCL Library, Pune. (URL: [Link])

  • Palladium-Catalyzed Mizoroki–Heck and Copper-Free Sonogashira Coupling Reactions in Water Using Thermoresponsive Polymer Micelles - MDPI. (URL: [Link])

  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (URL: [Link])

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. (URL: [Link])

  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation | Organic Letters - ACS Publications. (URL: [Link])

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (URL: [Link])

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (URL: [Link])

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class - Pendidikan Kimia. (URL: [Link])

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - Beilstein Journals. (URL: [Link])

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. (URL: [Link])

  • Copper-free Sonogashira coupling in amine–water solvent mixtures - ResearchGate. (URL: [Link])

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (URL: [Link])

  • Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids - MDPI. (URL: [Link])

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A. (URL: [Link])

  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (URL: [Link])

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (URL: [Link])

  • Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (URL: [Link])

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (URL: [Link])

  • Sonogashira Coupling Reaction with Diminished Homocoupling | Organic Letters. (URL: [Link])

  • Flow Chemistry: Sonogashira Coupling. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for 1-Bromo-2-(phenylethynyl)benzene Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex solvent-dependent reactivity of 1-bromo-2-(phenylethynyl)benzene (also known as 1-bromo-2-phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex solvent-dependent reactivity of 1-bromo-2-(phenylethynyl)benzene (also known as 1-bromo-2-phenylethynylbenzene). This ortho-alkynylaryl halide is a highly versatile substrate in drug development and materials science, serving as a critical precursor for palladium-catalyzed cross-couplings, electrophilic cyclizations, and halogen-metal exchange reactions.

Because this molecule possesses both a reactive aryl bromide and an internal alkyne, the choice of solvent dictates the thermodynamic and kinetic pathways of the reaction. This guide provides field-proven insights, quantitative data, and step-by-step protocols to ensure your experimental success.

Quantitative Solvent Selection Matrix

The reactivity of 1-bromo-2-(phenylethynyl)benzene is highly divergent. The table below summarizes the optimal solvent systems for specific chemical transformations, highlighting the mechanistic rationale behind these choices.

Reaction TypeOptimal Solvent SystemTarget Outcome / YieldMechanistic Rationale
Sonogashira Cross-Coupling (Substrate Synthesis)THF / Et₃N (1:0.5 v/v)~95% yield of 1-bromo-2-(phenylethynyl)benzene[1]THF effectively solubilizes the Pd(0)/Cu(I) catalytic cycle intermediates. The amine acts as both a base and a mild coordinating ligand to stabilize the oxidative addition complex[2].
Halogen-Metal Exchange (Lithiation)THF (Anhydrous)>90% conversion to organolithium intermediate[1]THF is a strong Lewis base that coordinates Li⁺, breaking unreactive n-BuLi hexamers into highly reactive solvated monomers/dimers at -78 °C[1].
Pd-Catalyzed 5-Exo-dig Annulation Toluene (Non-polar)>90% yield of fluorene derivatives[3]Non-polar solvents under neutral conditions favor concerted ortho-palladation and migratory insertion into the triple bond, suppressing competing ionic pathways[3].
Cascade Cycloisomerization DMF or DMSO (Polar Aprotic)Variable (Complex polycyclics)Polar aprotic solvents stabilize ionic Pd(II) intermediates, facilitating complex cascade rearrangements rather than simple migratory insertion.

Troubleshooting Guides & FAQs

Q1: Why am I getting poor regioselectivity (6-endo-dig instead of 5-exo-dig) during palladium-catalyzed annulation?

A: This is a classic solvent and pH-dependent issue. If you are using polar solvents or acidic conditions, the reaction pathway often shifts toward a Friedel-Crafts-type electrophilic aromatic substitution, which favors 6-endo-dig carbocyclization (forming phenanthrene frameworks)[3]. Solution: To force the 5-exo-dig pathway (forming fluorenes), switch to a non-polar solvent like Toluene and use strictly neutral conditions (e.g., Pd(OAc)₂ with a bulky phosphine ligand like d-i-Prpf). Toluene suppresses ionic separation, forcing the reaction through a concerted ortho-palladation followed by migratory insertion into the alkyne[3].

Q2: My halogen-metal exchange with n-BuLi is yielding unreacted starting material or protonated byproducts. What is wrong?

A: Halogen-metal exchange on 1-bromo-2-(phenylethynyl)benzene is highly sensitive to solvent coordination and temperature. If you are using a non-polar solvent like hexane or toluene, n-BuLi remains in a highly aggregated, unreactive state. Solution: You must use anhydrous Tetrahydrofuran (THF) . THF coordinates the lithium cations, breaking the aggregates into reactive species. Ensure the reaction is strictly maintained at -78 °C [1]. At higher temperatures, the resulting organolithium species can undergo unwanted intramolecular addition across the adjacent alkyne.

Q3: During the Sonogashira synthesis of 1-bromo-2-(phenylethynyl)benzene, I am observing significant Glaser homocoupling of the phenylacetylene. How can I minimize this?

A: Glaser coupling is an oxidative side reaction promoted by the presence of oxygen and excess copper in certain solvent environments. Solution: Thoroughly degas your THF/Triethylamine solvent mixture by bubbling nitrogen or argon through it for at least 5-10 minutes prior to adding the catalysts[2]. Ensure your solvent is anhydrous, as trace moisture in THF can exacerbate catalyst degradation and side-product formation.

Mechanistic Pathway Visualization

The following diagram illustrates how solvent selection directly dictates the divergent reactivity pathways of 1-bromo-2-(phenylethynyl)benzene.

SolventPathways Substrate 1-Bromo-2-(phenylethynyl)benzene (Starting Material) Solvent1 THF (Polar Coordinating) -78°C, n-BuLi Substrate->Solvent1 Solvent2 Toluene (Non-Polar) 120°C, Pd(OAc)2, Neutral Substrate->Solvent2 Solvent3 THF / Et3N (Amine Base) RT, Pd(PPh3)2Cl2, CuI Substrate->Solvent3 Product1 Organolithium Intermediate (Halogen-Metal Exchange) Solvent1->Product1 Product2 5-exo-dig Annulation (Fluorene Frameworks) Solvent2->Product2 Product3 Sonogashira Cross-Coupling (Alkyne Functionalization) Solvent3->Product3

Caption: Divergent solvent-dependent reactivity pathways for 1-bromo-2-(phenylethynyl)benzene.

Standard Operating Procedures (SOPs)

Protocol A: Synthesis of 1-Bromo-2-(phenylethynyl)benzene via Sonogashira Coupling

This protocol utilizes a coordinating solvent (THF) to stabilize the Pd/Cu catalytic cycle at room temperature[2].

  • Preparation: In a flame-dried Pyrex bottle or Schlenk flask, combine 1-bromo-2-iodobenzene (15.9 mmol), Pd(PPh₃)₂Cl₂ (3.1 mol %), and CuI (6.3 mol %).

  • Solvent Addition: Add anhydrous THF (14 mL) and Triethylamine (7 mL).

  • Degassing: Degas the mixture by bubbling ultra-pure nitrogen or argon through the solution for exactly 5 minutes. Critical step to prevent Glaser homocoupling.

  • Reagent Addition: Slowly add phenylacetylene (20.8 mmol, 1.3 equiv.) dropwise to the solution[2].

  • Reaction: Seal the vessel and stir at room temperature for 16 hours. Monitor by TLC (petroleum ether) until the 1-bromo-2-iodobenzene is consumed[1].

  • Workup: Cool the flask in an ice bath. Carefully quench with 2 N Hydrochloric acid (20 mL). Extract the aqueous phase with ethyl acetate (2 × 20 mL).

  • Purification: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography (eluent: n-hexane) to yield the product as a pale yellow oil[2].

Protocol B: Palladium-Catalyzed 5-Exo-dig Annulation

This protocol utilizes a non-polar solvent (Toluene) under neutral conditions to force regioselective 5-exo-dig cyclization[3].

  • Preparation: Charge a round-bottom flask (equipped with a magnetic stir bar) with the o-alkynyl biaryl substrate (e.g., 1-bromo-2-(phenylethynyl)benzene derivative, 0.5 mmol), Pd(OAc)₂ (0.025 mmol, 5 mol%), and d-i-Prpf ligand (0.035 mmol, 7 mol%)[3].

  • Atmosphere Exchange: Seal the flask with a rubber septum, evacuate the atmosphere, and backfill with argon (repeat 3 times).

  • Solvent Addition: Inject anhydrous Toluene (1 mL) via syringe[3].

  • Reaction: Transfer the flask to a pre-heated oil bath at 120 °C. Stir vigorously. The non-polar nature of toluene prevents the separation of ionic intermediates, driving the concerted migratory insertion pathway.

  • Monitoring & Workup: Monitor via GC/MS or TLC. Upon completion, cool to room temperature, evaporate the toluene under reduced pressure, and purify the residue by column chromatography (hexanes or 20:1 hexanes/DCM) to isolate the fluorene derivative[3].

References

  • Synthetic method of benzothiole derivative (Patent CN113912639A). Google Patents.
  • 1,8-Di(2-ethynylaryl)biphenylenes: Palladium-Catalyzed Intramolecular Cycloisomerization and Subsequent Thermal Rearrangement . Organic Letters - ACS Publications. Available at:[Link]

  • Synthesis of Fluorenes via the Palladium-Catalyzed 5-Exo-dig Annulation of o-Alkynyl Biaryls . National Institutes of Health (PMC). Available at:[Link]

Sources

Optimization

Technical Support Center: Microwave-Assisted Sonogashira Synthesis

Welcome to the technical support center for the Microwave-Assisted Sonogashira Coupling Reaction. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the Microwave-Assisted Sonogashira Coupling Reaction. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and practical solutions for improving reaction times and overcoming common experimental hurdles. By leveraging the principles of microwave chemistry, we can transform this powerful C-C bond-forming reaction into a highly efficient and rapid synthetic tool.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using microwave heating for the Sonogashira reaction?

The principal advantage is a dramatic reduction in reaction time, often from many hours or even days to just a few minutes.[1][2] Microwave irradiation provides efficient, uniform, and rapid internal heating of the polar reaction mixture, which can lead to significant rate enhancements compared to conventional oil bath heating.[3][4] This often results in higher product yields, minimized side product formation, and improved reproducibility.[3]

Q2: Is a copper(I) co-catalyst essential for microwave-assisted Sonogashira reactions?

No, it is not always essential. While the classic Sonogashira protocol uses a copper(I) salt (typically CuI) to facilitate the formation of a copper acetylide intermediate and increase the reaction rate, its presence is a primary cause of the most common side reaction: the homocoupling of the terminal alkyne (Glaser coupling).[5][6][7] Numerous highly effective "copper-free" protocols have been developed, which are particularly advantageous under microwave conditions to ensure clean and rapid conversions, especially when dealing with sensitive substrates.[8][9][10][11][12]

Q3: How do I select the appropriate palladium catalyst and ligand for my specific substrates?

The choice is critical and depends on the reactivity of your aryl/vinyl halide.

  • For highly reactive substrates (Aryl Iodides, Vinyl Triflates): Standard, air-stable Pd(II) pre-catalysts like Pd(PPh₃)₂Cl₂ are often sufficient. Upon heating in the presence of an amine or phosphine, they are reduced in situ to the active Pd(0) species.[5][13] Triphenylphosphine (PPh₃) is a common and effective ligand for these cases.

  • For less reactive substrates (Aryl Bromides, Sterically Hindered Halides): These substrates require more active catalyst systems. The oxidative addition step is often rate-limiting.[14] Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) is highly recommended.[15] These ligands promote the formation of highly active, monoligated Pd(0) species that significantly accelerate oxidative addition and subsequent reductive elimination.[15]

Q4: Which solvents are most effective for microwave-assisted Sonogashira reactions?

Solvents with a high dielectric constant and high loss tangent are heated most efficiently by microwaves. For Sonogashira reactions, polar aprotic solvents like DMF, NMP, or dioxane are excellent choices.[2] DMF, in particular, has been shown to be highly advantageous for microwave-assisted protocols.[2][14] In the pursuit of greener chemistry, reactions in water or ionic liquids under microwave irradiation have also been successfully developed.[10][11][16]

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific experimental failures in a question-and-answer format, providing both a diagnosis and a validated solution.

Scenario 1: My reaction shows low or no conversion to the desired product.

This is the most common failure mode. A systematic approach is required to identify the root cause.

G start Low or No Yield check_catalyst Is the Pd catalyst/ligand and Cu(I) salt fresh and of high purity? start->check_catalyst check_reagents Are substrates pure? Are solvent and base anhydrous and degassed? check_catalyst->check_reagents Yes sol_catalyst Solution: Use fresh catalyst. Store under inert gas. Consider air-stable precatalysts. check_catalyst->sol_catalyst No check_halide What is the aryl halide? (I, Br, or Cl) check_reagents->check_halide Yes sol_reagents Solution: Purify substrates. Use freshly distilled/degassed solvent and base. check_reagents->sol_reagents No sol_iodide Issue is likely not halide reactivity. Check other parameters. check_halide->sol_iodide Iodide sol_bromide Solution: Increase temperature. Switch to a bulky, electron-rich ligand (e.g., SPhos). check_halide->sol_bromide Bromide sol_chloride Solution: Requires highly active catalyst (e.g., Pd/NHC). Use high temperatures (120-150 °C). check_halide->sol_chloride Chloride sol_iodide->check_catalyst sol_bromide->sol_catalyst sol_chloride->sol_catalyst

Caption: Troubleshooting workflow for low or no product yield.

A: The formation of palladium black signifies the decomposition of your active Pd(0) catalyst.[7] This is almost always caused by the presence of oxygen in the reaction mixture. The catalytically active Pd(0) species is readily oxidized to inactive Pd(II) or aggregates into palladium black, effectively halting the catalytic cycle.

Solution:

  • Rigorous Degassing: Ensure your solvent and amine base are thoroughly deoxygenated before use. The freeze-pump-thaw technique (three cycles) is highly effective. Alternatively, sparging with an inert gas (argon or nitrogen) for 30-60 minutes can be used.[7][17]

  • Inert Atmosphere: Assemble your reaction under a positive pressure of an inert gas. Use a balloon or a Schlenk line. Ensure the microwave vial is properly sealed before heating.

A: Aryl bromides and, especially, aryl chlorides are significantly less reactive than aryl iodides.[5][18] The rate-limiting step is the initial oxidative addition of the aryl halide to the Pd(0) center.

Solution:

  • Increase Microwave Power/Temperature: Microwave heating is perfect for this. Increase the reaction temperature in increments (e.g., from 100 °C to 120 °C, then to 140 °C). The higher energy input can overcome the activation barrier for oxidative addition.[14]

  • Upgrade Your Ligand: This is often the most effective solution. Switch from a standard ligand like PPh₃ to a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, P(t-Bu)₃) or an N-heterocyclic carbene (NHC) ligand.[15][19][20] These ligands increase the electron density on the palladium center, which accelerates the oxidative addition step.[15]

  • Optimize Solvent: For sluggish reactions, switching to a more polar, high-boiling solvent like DMF or NMP can improve solubility and reaction rates.[2]

Scenario 2: My main product is a dimer of my starting alkyne.

A: You are observing the Glaser coupling side reaction. This oxidative homocoupling of two terminal alkyne molecules is primarily promoted by two factors: the presence of oxygen and the copper(I) co-catalyst.[6][20][21] The copper acetylide intermediate, while crucial for the Sonogashira cycle, can dimerize under oxidative conditions.[6]

Solution:

  • Switch to a Copper-Free Protocol: This is the most direct and effective way to eliminate Glaser coupling.[7][20] Many microwave-assisted, copper-free methods are highly efficient and simply require a suitable palladium/ligand system and a base.[9][10][12]

  • Strictly Anaerobic Conditions: If you must use copper, oxygen exclusion is paramount. Use rigorous degassing techniques for all reagents and maintain a strict inert atmosphere throughout the reaction.[6]

  • Slow Addition of Alkyne: Keeping the instantaneous concentration of the terminal alkyne low can favor the desired cross-coupling pathway over the bimolecular homocoupling. If your microwave setup allows, add the alkyne via syringe pump over the initial phase of the reaction.[7][17]

  • Reduce Copper Loading: High concentrations of CuI can accelerate homocoupling.[17] Titrate the CuI loading down to the minimum effective amount (e.g., start at 5 mol% and reduce to 1-2 mol%).

Scenario 3: I am observing dehalogenation of my starting material.

A: This side reaction is known as hydrodehalogenation.[22][23][24] It can occur under certain Sonogashira conditions, particularly at higher temperatures or with specific combinations of base and solvent. While the exact mechanism can be complex, it often involves the amine base or solvent acting as a hydride source.

Solution:

  • Lower the Reaction Temperature: This is often a temperature-dependent side reaction.[23][25] Use the microwave to precisely control the temperature at the lowest effective level for the cross-coupling to occur.

  • Screen Different Bases: The choice of amine base can influence the extent of dehalogenation. Try switching from triethylamine (TEA) to a bulkier base like diisopropylethylamine (DIPEA) or a cyclic amine like DBU.

  • Solvent Modification: The solvent can also play a role. If you are using a solvent that can act as a hydrogen donor, consider switching to an alternative like dioxane or toluene.

Experimental Protocol & Data

Standard Protocol: Microwave-Assisted Copper-Free Sonogashira Coupling

This protocol provides a robust starting point for coupling an aryl bromide with a terminal alkyne.

  • Reagent Preparation:

    • To an oven-dried 10 mL microwave process vial equipped with a magnetic stir bar, add the aryl bromide (0.50 mmol, 1.0 equiv), palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%, 0.01 mmol), and a bulky phosphine ligand (e.g., SPhos, 4 mol%, 0.02 mmol).

    • Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Solvent and Reagent Addition:

    • Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., DMF, 3 mL) via syringe.

    • Add the amine base (e.g., DBU, 1.5 mmol, 3.0 equiv) via syringe.

    • Finally, add the terminal alkyne (0.60 mmol, 1.2 equiv) via syringe.

  • Microwave Irradiation:

    • Place the sealed vial into the microwave reactor cavity.

    • Set the reaction parameters: Temperature = 120 °C, Time = 20 minutes, Stirring = High. Use a pre-stirring time of 30 seconds to ensure homogeneity before heating begins.

  • Reaction Monitoring & Work-up:

    • After irradiation, allow the vial to cool to room temperature.

    • Monitor reaction completion by TLC or LC-MS by taking a small aliquot.

    • Once complete, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Table 1: Recommended Starting Conditions for Microwave Sonogashira
Aryl HalidePd Catalyst (mol%)Ligand (mol%)CuI (mol%)Base (equiv)SolventTemp (°C)Time (min)
Aryl Iodide 1 - 2% Pd(PPh₃)₂Cl₂(included)2 - 5%2-3 TEADioxane/TEA80 - 1005 - 15
Aryl Bromide 2% Pd(OAc)₂4% SPhosCopper-Free3 DBUDMF100 - 12015 - 30
Aryl Chloride 2 - 5% Pd₂(dba)₃4 - 10% XPhosCopper-Free3 K₃PO₄Dioxane120 - 15030 - 60

Reaction Mechanism Visualization

G cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd0 L₂Pd(0) PdII_Aryl L₂Pd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkyne L₂Pd(II)(Ar)(C≡CR') PdII_Aryl->PdII_Alkyne Transmetalation Product Ar-C≡CR' PdII_Alkyne->Product Reductive Elimination Product->Pd0 CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR' Cu_Acetylide->PdII_Aryl To Pd Cycle Cu_Acetylide->CuX Alkyne H-C≡CR' Alkyne->Cu_Acetylide + Base

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1-Bromo-2-phenylethynyl-benzene and 1-Iodo-2-phenylethynyl-benzene

For researchers and professionals in drug development and materials science, the selection of starting materials is a critical decision that dictates synthetic strategy, efficiency, and overall cost. The 1-halo-2-phenyle...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and materials science, the selection of starting materials is a critical decision that dictates synthetic strategy, efficiency, and overall cost. The 1-halo-2-phenylethynyl-benzene scaffold is a versatile building block for constructing complex polycyclic aromatic systems and heterocyclic compounds. A common predicament is the choice between the bromo and iodo derivatives. This guide provides an in-depth comparison of the reactivity of 1-bromo-2-phenylethynyl-benzene and 1-iodo-2-phenylethynyl-benzene, supported by fundamental principles and experimental data, to inform rational substrate selection in your research endeavors.

The Decisive Factor: Carbon-Halogen Bond Strength

The fundamental difference in the reactivity of aryl bromides and iodides stems from the disparity in their carbon-halogen (C-X) bond strengths. The C-I bond is significantly weaker and longer than the C-Br bond.[1] This is due to the larger atomic size of iodine compared to bromine, which results in less effective orbital overlap with carbon.[1]

This disparity in bond dissociation energy has profound implications for reactions where the cleavage of the C-X bond is a key step, most notably in the rate-determining oxidative addition step of many transition-metal-catalyzed cross-coupling reactions.[2]

G cluster_reactivity Reactivity Trend cluster_bond_strength Bond Enthalpy Trend C_Br C-Br Bond C_I C-I Bond C_Br->C_I Increasing Reactivity Br_Bond C-Br Bond (Stronger, Shorter) I_Bond C-I Bond (Weaker, Longer) Br_Bond->I_Bond Decreasing Bond Strength

Caption: Relationship between C-X bond strength and reactivity.

Comparative Performance in Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis. The choice between the bromo and iodo substrate directly impacts reaction kinetics, catalyst selection, and overall efficiency. The general reactivity trend for aryl halides in these reactions is I > Br > Cl.[3][4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron compound, is a widely used transformation.[5][6] Due to the weaker C-I bond, 1-iodo-2-phenylethynyl-benzene undergoes oxidative addition to the palladium(0) catalyst much more readily and under milder conditions than its bromo counterpart.[2][7]

Feature1-Iodo-2-phenylethynyl-benzene1-Bromo-2-phenylethynyl-benzeneRationale & Expert Insights
Reaction Temperature Typically Room Temperature to mild heating (e.g., 60 °C)[8]Often requires elevated temperatures (e.g., 80-100 °C)[8]The higher energy barrier for C-Br bond cleavage necessitates more thermal energy to drive the oxidative addition step efficiently.
Catalyst Loading Generally effective with lower catalyst loadings (e.g., 1-2 mol%)May require higher catalyst loadings or more specialized, highly active phosphine ligands to achieve comparable rates.[8][9]The facile oxidative addition of the C-I bond allows for a more efficient catalytic cycle, reducing the likelihood of catalyst decomposition pathways that can occur at higher temperatures.
Reaction Time Faster reaction kinetics, often reaching completion in a shorter timeframe.Slower reaction kinetics, typically requiring longer reaction times.The rate of oxidative addition is often the rate-limiting step in the catalytic cycle.
Selectivity Ideal for sequential couplings in polyhalogenated systems due to its high reactivity.[4][7]Can be advantageous when a less reactive halide is desired to remain intact for subsequent transformations.The significant reactivity differential between C-I and other C-X bonds allows for highly selective transformations.
Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming a bond between an aryl halide and a terminal alkyne, a reaction of particular relevance to the substrates .[3][10] The principles of reactivity mirror those of the Suzuki coupling. The C-I bond's lability ensures that 1-iodo-2-phenylethynyl-benzene is the more reactive partner.

Feature1-Iodo-2-phenylethynyl-benzene1-Bromo-2-phenylethynyl-benzeneRationale & Expert Insights
Reaction Conditions Can often be performed at room temperature.[3]Typically requires heating (e.g., 80 °C) to achieve good conversion.[11]Milder conditions for the iodo-substrate preserve thermally sensitive functional groups and reduce the risk of side reactions, such as Glaser homocoupling of the alkyne partner.
Copper Co-catalyst The reaction is efficient with standard copper(I) co-catalysts. Copper-free protocols are also highly effective.May require more carefully optimized conditions or more robust ligand systems, especially in copper-free variants.[12]The higher temperatures needed for aryl bromides can sometimes lead to catalyst deactivation or byproduct formation, necessitating more tailored catalytic systems.
Yields Generally provides high to excellent yields.Can provide good yields, but may be more susceptible to incomplete conversion or side reactions depending on the coupling partner.[11][13]The clean, fast conversion of the aryl iodide often translates to higher isolated yields and simpler purifications.
Heck Reaction

In the Heck reaction, an aryl halide is coupled with an alkene.[14] The reactivity trend remains consistent, with aryl iodides being much more reactive than aryl bromides.[2] This is again attributed to the ease of the oxidative addition step. For substrates like 1-iodo-2-phenylethynyl-benzene, the Heck reaction would proceed under milder conditions and with a broader range of alkene coupling partners compared to the bromo analog.[9]

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X (I or Br) PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII C-I: Fast, Mild C-Br: Slow, Harsh Transmetal Transmetalation (Suzuki) or Alkyne Coordination (Sonogashira) PdII->Transmetal R'-[M] PdII_R Ar-Pd(II)-R'(L)₂ Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' RedElim->Product

Caption: Generalized catalytic cycle for cross-coupling reactions.

Utility in Intramolecular Cyclization Reactions

The ortho-alkynyl halide motif is a powerful precursor for synthesizing a variety of fused ring systems via intramolecular cyclization, often catalyzed by transition metals or mediated by bases.[15][16] In these reactions, the initial C-X bond cleavage or interaction with a catalyst is again the critical step. Consequently, 1-iodo-2-phenylethynyl-benzene is generally expected to be the superior substrate, undergoing cyclization more readily and under milder conditions than the bromo derivative. These cyclizations can lead to valuable scaffolds such as dibenzo[a,e]pentalenes, indazoles, and other heterocycles.[17][18][19]

Experimental Protocols

To provide a practical context, here is a representative, self-validating protocol for a copper-free Sonogashira coupling, a procedure that prioritizes safety and minimizes byproducts.

Protocol: Copper-Free Sonogashira Coupling of an Aryl Halide

Objective: To couple an aryl halide with a terminal alkyne using a modern, copper-free palladium-based catalytic system.

Materials:

  • 1-Bromo-2-phenylethynyl-benzene (or the corresponding iodide) (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 equiv)

  • Bis(benzonitrile)palladium(II) chloride [(PhCN)₂PdCl₂] (0.02 mmol, 2 mol%)

  • Di(1-adamantyl)-n-butylphosphine (cataCXium® A) (0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (1.4 mmol, 1.4 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Schlenk tube and standard inert atmosphere glassware

Procedure:

  • Vessel Preparation: An oven-dried Schlenk tube containing a magnetic stir bar is placed under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the Schlenk tube, add the aryl halide (1.0 mmol), (PhCN)₂PdCl₂ (7.7 mg), cataCXium® A (14.4 mg), and K₂CO₃ (193 mg).

  • Atmosphere Purge: The tube is evacuated and backfilled with inert gas three times to ensure an oxygen-free environment. This is a critical step as Pd(0) species are oxygen-sensitive.

  • Solvent and Reagent Injection: Anhydrous 1,4-dioxane (5 mL) is added via syringe, followed by the terminal alkyne (1.2 mmol).

  • Reaction: The reaction mixture is stirred at the appropriate temperature. For 1-iodo-2-phenylethynyl-benzene, stirring at room temperature for 24 hours is often sufficient. For 1-bromo-2-phenylethynyl-benzene, the mixture will likely require heating to 60-80 °C for 24-48 hours.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed.

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove inorganic salts and catalyst residues. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.

G start Start prep Prepare Schlenk tube (Oven-dried, Inert Gas) start->prep add_solids Add Aryl Halide, Catalyst, Ligand, Base prep->add_solids purge Evacuate & Backfill with Argon (3x) add_solids->purge add_liquids Add Anhydrous Solvent & Alkyne via Syringe purge->add_liquids react Stir at appropriate Temp. (RT for Iodide, Heat for Bromide) add_liquids->react monitor Monitor by TLC/GC-MS react->monitor monitor->react Incomplete workup Cool, Dilute, Filter monitor->workup Complete purify Concentrate & Purify (Column Chromatography) workup->purify end Isolated Product purify->end

Caption: Experimental workflow for Sonogashira coupling.

Conclusion and Recommendations

The evidence overwhelmingly supports the superior reactivity of 1-iodo-2-phenylethynyl-benzene over its bromo analog in the most common and synthetically valuable transformations.

Choose 1-iodo-2-phenylethynyl-benzene when:

  • Mild reaction conditions are paramount to preserve sensitive functional groups.

  • High reaction rates and short reaction times are desired.

  • The synthetic route involves sequential cross-coupling, where the high reactivity of the C-I bond can be exploited for selective functionalization.

  • Maximizing yield and simplifying purification are key objectives.

Consider 1-bromo-2-phenylethynyl-benzene when:

  • Cost is a primary driver, as aryl bromides are often less expensive than the corresponding iodides.

  • A less reactive halide is intentionally required for a specific synthetic design, where it must survive a reaction at another site.

  • The downstream chemistry requires harsher conditions where the marginal increase in stability of the C-Br bond might be beneficial, although this is a rare scenario in modern cross-coupling.

For drug development and the synthesis of complex, high-value molecules, the enhanced reactivity, milder conditions, and greater reliability afforded by the iodo-substrate typically outweigh the higher initial cost, leading to a more efficient and robust synthetic process.

References

  • Sato, A., & Kuwabara, T. (2025). Gram-scale Synthesis of Dibenzo[a,e]pentalenes from Trialkyl(phenylethynyl)
  • Hashmi, A. S. K. (2010). Synthesis and Reactions of Dibenzo[a,e]pentalenes. MDPI.
  • Filo. (2025). Explain the reactivity and relative strength of C halogen bond in alkyl, allyl, benzyl, vinyl, and aryl halides. Filo.
  • Sato, A., & Kuwabara, T. (2025). Gram-Scale Synthesis of Dibenzo[a,e]pentalenes from Trialkyl(phenylethynyl)
  • Hashmi, A. S. K. (2010). Synthesis and Reactions of Dibenzo[a,e]pentalenes.
  • Sato, A., & Kuwabara, T. (2025). Gram-Scale Synthesis of Dibenzo[ a, e]pentalenes from Trialkyl(phenylethynyl)
  • Hunt, I. Aryl Halides. University of Calgary.
  • N/A. Flow Chemistry: Sonogashira Coupling. Source not specified.
  • N/A. (2021). Reactivity and relative strength of C- Halogen bond in alkyl, allyl, benzyl, vinyl and aryl halides. YouTube.
  • N/A. (2021). Advances in mercury(II)
  • N/A. Alkyl Halide Reactivity. MSU chemistry.
  • D. E. K. (2002). Cyclization of 1-(2-Alkynylphenyl)-3,3-dialkyltriazenes: A Convenient, High-Yield Synthesis of Substituted Cinnolines and Isoindazoles. The Journal of Organic Chemistry.
  • D. E. K. (2002). Cyclization of 1-(2-alkynylphenyl)-3,3-dialkyltriazenes: A Convenient, High-Yield Synthesis of Substituted Cinnolines and Isoindazoles. PubMed.
  • N/A. (2008). Base-Mediated Cyclization Reaction of 2-Alkynylphenylphosphine Oxides: Synthesis and Photophysical Properties of Benzo[b]phosphole Oxides. Organic Letters.
  • N/A. (2026). Relative strength of the carbon-halogen bond. thinka.
  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor.
  • N/A. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry.
  • N/A. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. PMC.
  • N/A. (2024). Controlling Reactivity and Selectivity in the Mizoroki–Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. Source not specified.
  • Bhanage, B. M., & Arai, S. (2017).
  • Wang, H., Cheng, H., & Zhao, F. (2014).
  • N/A. (2025). Application Notes and Protocols for Copper-Free Sonogashira Coupling with Bromoethyne. Benchchem.
  • N/A. New cyclization strategies enabled by the alkynyl Prins reaction. Source not specified.
  • N/A. Sonogashira Coupling. Organic Chemistry Portal.
  • N/A. Sonogashira coupling. Wikipedia.
  • N/A. Suzuki cross-coupling of iodobenzene and phenylboronic acid in representative glycerol-based solvents. a.
  • N/A. (2025).
  • N/A. Suzuki Coupling. Organic Chemistry Portal.
  • N/A. (2025).
  • N/A. (2001). Kinetics of Iódination of Benzenes and Their Reactivity. Asian Journal of Chemistry.
  • N/A. 1-Bromo-2-(2-phenylethenyl)benzene. PubChem.
  • N/A. (2025). Why does the 1-Bromo-2-Pentene react faster than the 1-Bromo-4-Pentene in a SN2 reaction?. Reddit.
  • Chen, H. J., et al. (2016). 1-bromo-2-(phenylethynyl)benzene.
  • N/A. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry.
  • N/A. (2023). Preformed Pd(II)

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Comparative

Structural Validation of 1-Bromo-2-phenylethynyl-benzene: X-ray Crystallography vs. Conventional Analytical Techniques

Executive Summary 1-Bromo-2-phenylethynyl-benzene (also known as 1-bromo-2-(phenylethynyl)benzene) is a privileged alkyne scaffold heavily utilized as a precursor in palladium-catalyzed cross-coupling reactions, cycloiso...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Bromo-2-phenylethynyl-benzene (also known as 1-bromo-2-(phenylethynyl)benzene) is a privileged alkyne scaffold heavily utilized as a precursor in palladium-catalyzed cross-coupling reactions, cycloisomerizations to form complex biphenylenes, and the synthesis of organometallic ligands[1][2]. While conventional analytical techniques are sufficient for routine purity checks, definitive 3D structural validation requires X-ray crystallography. This guide objectively compares X-ray crystallography with alternative spectroscopic modalities and provides a self-validating experimental protocol for determining the absolute solid-state structure of this critical intermediate.

Comparative Analysis of Structural Validation Modalities

For drug development professionals and synthetic chemists, selecting the correct analytical tool is a matter of balancing throughput with structural resolution. Below is an objective comparison of the primary techniques used to characterize 1-bromo-2-phenylethynyl-benzene.

Table 1: Performance Comparison of Analytical Alternatives
Analytical ModalityPrimary OutputAdvantages for 1-Bromo-2-phenylethynyl-benzeneLimitations
X-ray Crystallography Absolute 3D atomic coordinates & electron densityGold Standard. Provides exact C≡C and C–Br bond lengths, dihedral angles, and π-π stacking interactions[3].Requires the growth of a high-quality single crystal; time-intensive.
NMR Spectroscopy ( 1 H, 13 C) Bulk connectivity & chemical environmentRapidly confirms the presence of the internal alkyne carbons (typically ~88–94 ppm) and aromatic protons[4].Cannot determine precise 3D spatial conformation or exact bond lengths in the solid state.
Mass Spectrometry (HRMS) Exact molecular mass & isotopic distributionExcellent for confirming the characteristic 1:1 isotopic ratio of the 79 Br/ 81 Br isotopes.Provides zero topological or conformational data.
IR Spectroscopy Functional group vibrationsEasily identifies the C≡C stretching frequency (typically ~2219 cm −1 )[4].Highly localized data; insensitive to the overall molecular geometry.
The Superiority of X-ray Crystallography

While NMR and MS are foundational for confirming bulk connectivity, they operate under the assumption of average molecular behavior in solution or the gas phase. X-ray crystallography is superior because it measures electron density directly . For a sterically demanding molecule like 1-bromo-2-phenylethynyl-benzene, X-ray diffraction is the only technique that can definitively measure the steric clash between the ortho-bromide atom and the alkyne system, revealing the exact dihedral angle between the two phenyl rings[3].

Experimental Methodology: A Self-Validating Protocol

As a Senior Application Scientist, it is critical to understand that X-ray crystallography is not just a measurement—it is a mathematically self-validating system. The following protocol details the causal logic behind each experimental choice.

Step 1: Single Crystal Growth via Vapor Diffusion
  • Methodology: Dissolve 1-bromo-2-phenylethynyl-benzene in a minimal volume of a good solvent (e.g., dichloromethane). Place this solution in a small inner vial, and set it uncovered inside a larger, sealed vial containing a highly volatile anti-solvent (e.g., pentane or hexane).

  • Causality: The highly volatile anti-solvent slowly diffuses through the vapor phase into the inner vial, gradually lowering the solubility of the compound. This slow kinetic process suppresses rapid nucleation, favoring the thermodynamically stable growth of a single, defect-free crystal lattice required for high-resolution diffraction.

Step 2: Cryogenic Data Collection
  • Methodology: Mount a suitable crystal (typically 0.1–0.3 mm) on a MiTeGen loop using perfluoropolyether oil. Transfer the crystal immediately to a diffractometer equipped with a nitrogen cold stream set to 100 K.

  • Causality: Flash-cooling to 100 K solidifies the oil, rigidly holding the crystal without inducing mechanical stress. More importantly, cryogenic temperatures significantly reduce the thermal vibration (atomic displacement parameters) of the atoms. This sharpens the diffraction spots at high angles, drastically improving the resolution and signal-to-noise ratio of the dataset.

Step 3: Structure Solution and Refinement
  • Methodology: Integrate the diffraction images and apply empirical absorption corrections. Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine the atomic coordinates using full-matrix least-squares on F2 (SHELXL)[5].

  • Causality: Absorption corrections are absolutely critical here. The heavy bromine atom strongly absorbs X-rays; failing to correct for this would artificially skew the calculated electron density map, leading to erroneous bond length calculations.

Step 4: The Self-Validating Check
  • Methodology: Evaluate the final R-factors ( R1​ and wR2​ ) and the residual electron density map.

  • Causality: The refinement process is inherently self-validating. It iteratively compares the calculated diffraction pattern of your proposed 3D model against the experimentally observed data. An R1​ value below 0.05 and a flat residual electron density map (no unassigned peaks > 1 e−3 ) mathematically prove that the proposed structure is correct.

Quantitative Data Summary

When validating the structure of 1-bromo-2-phenylethynyl-benzene or its closely related derivatives, the refined crystallographic model should align with the following established geometric parameters.

Table 2: Expected Crystallographic Parameters
ParameterExpected Value RangeAnalytical Significance
Crystal System Monoclinic / OrthorhombicDictates the macroscopic symmetry and unit cell parameters[6].
C≡C Bond Length 1.18 – 1.20 ÅConfirms the integrity of the sp-hybridized alkyne bond[7].
C–Br Bond Length 1.88 – 1.91 ÅValidates the oxidative addition site for Pd-catalysis[3].
Dihedral Angle 65° – 75°Indicates the degree of co-planarity between the two phenyl rings[3].
R1​ (Final) < 0.05 (5%)Primary self-validation metric; confirms the model matches experimental data[5].
Goodness-of-Fit (GoF) 0.95 – 1.05Ensures the standard uncertainties are correctly estimated during refinement.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for structural validation, highlighting how routine techniques feed into the definitive, self-validating X-ray crystallographic pipeline.

StructuralValidation Start 1-Bromo-2-phenylethynyl-benzene Synthesized Product NMR NMR Spectroscopy (Bulk Connectivity) Start->NMR Routine MS Mass Spectrometry (Molecular Mass) Start->MS Routine Xray X-ray Crystallography (Absolute 3D Conformation) Start->Xray Definitive Validation Cryst 1. Crystal Growth (Vapor Diffusion) Xray->Cryst Diff 2. Diffraction Data Collection (Cryogenic, 100K) Cryst->Diff Solve 3. Structure Solution (Intrinsic Phasing) Diff->Solve Refine 4. Least-Squares Refinement (SHELXL) Solve->Refine Valid 5. Self-Validation (R1 < 5%, GoF ~ 1.0) Refine->Valid

Workflow comparing structural validation techniques and the self-validating X-ray protocol.

References

  • Palladium-catalyzed alkyne hydrocarbonylation at atmospheric pressure. RSC. Available at: [Link]

  • Benzo[b]tellurophenes as a Potential Histone H3 Lysine 9 Demethylase (KDM4) Inhibitor. MDPI. Available at: [Link]

  • Supporting Information for Base-Mediated Cyclization Reaction. Amazon AWS. Available at: [Link]

  • Stoichiometric Reactivity Relevant to the Mor-DalPhos/Pd-Catalyzed Cross-Coupling of Ammonia and 1-Bromo-2-(phenylethynyl)benzene. ACS Figshare. Available at:[Link]

  • 1,8-Di(2-ethynylaryl)biphenylenes: Palladium-Catalyzed Intramolecular Cycloisomerization and Subsequent Thermal Rearrangement. ACS Publications. Available at:[Link]

  • Crystal structure of 1-bromo-2-(phenylselenyl)benzene. PMC / NIH. Available at:[Link]

  • Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. RSC Publishing. Available at:[Link]

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Validation

A Comparative Guide to the Stability of 1-Bromo-phenylethynyl-benzene Isomers via Density Functional Theory (DFT) Analysis

Abstract: The positional isomerism of substituted aromatic compounds is a critical factor influencing their physicochemical properties, reactivity, and suitability for applications in drug development and materials scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The positional isomerism of substituted aromatic compounds is a critical factor influencing their physicochemical properties, reactivity, and suitability for applications in drug development and materials science. This guide provides a comprehensive comparison of the thermodynamic and kinetic stabilities of ortho-, meta-, and para- isomers of 1-Bromo-phenylethynyl-benzene. We employ Density Functional Theory (DFT), a robust computational method, to elucidate the subtle energetic differences arising from substituent positioning. By analyzing key quantum chemical descriptors—total electronic energy, HOMO-LUMO energy gap, and dipole moment—we establish a predicted stability order and offer insights into the underlying electronic and steric effects governing this hierarchy.

Introduction: Why Isomer Stability Matters

In the synthesis of functional organic molecules, the generation of constitutional isomers is a common outcome. For researchers in drug discovery and materials science, controlling and predicting the most stable isomer is paramount. The specific spatial arrangement of substituents on an aromatic ring can dramatically alter a molecule's biological activity, thermal stability, and crystal packing.[1][2] 1-Bromo-phenylethynyl-benzene serves as a valuable structural motif, but its utility is dependent on understanding the properties of its distinct positional isomers: ortho (1-Bromo-2-phenylethynyl-benzene), meta (1-Bromo-3-phenylethynyl-benzene), and para (1-Bromo-4-phenylethynyl-benzene).

Experimental determination of the relative stabilities of such closely related isomers can be resource-intensive. Computational chemistry offers a predictive, efficient alternative.[3] Density Functional Theory (DFT) has emerged as a powerful tool, providing a balance of accuracy and computational cost for investigating the electronic structure and energetic properties of organic molecules.[4][5] This guide details the application of DFT to compare the stabilities of the three 1-Bromo-phenylethynyl-benzene isomers, providing a framework for in silico analysis that can guide synthetic efforts and material design.

Theoretical Background: The Principles of DFT

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6] Unlike wavefunction-based methods, DFT calculates the electronic energy of a molecule based on its electron density. This approach significantly reduces computational cost without a major sacrifice in accuracy for many systems, making it ideal for analyzing medium-sized organic molecules like the isomers .[2]

To assess molecular stability, we focus on three key DFT-derived descriptors:

  • Total Electronic Energy (E): This is the primary indicator of thermodynamic stability. In a set of isomers, the structure with the lowest total electronic energy is considered the most stable.[7] The energy differences, though often small, are critical in determining the equilibrium population of each isomer.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of kinetic stability and chemical reactivity.[8][9] A larger HOMO-LUMO gap suggests higher stability and lower reactivity because more energy is required to excite an electron to a higher energy state.[5]

  • Dipole Moment (μ): This descriptor measures the overall polarity of a molecule. While not a direct measure of stability, it provides insight into intermolecular forces and how the molecule will interact with its environment, which can influence bulk properties and solubility.

Methodology: A Step-by-Step DFT Workflow

A standardized computational protocol is essential for obtaining reliable and comparable results.[4] The workflow involves geometry optimization to find the lowest energy conformation of each isomer, followed by a frequency calculation to confirm it is a true minimum on the potential energy surface.[10][11]

Experimental Protocol
  • Structure Generation: The initial 3D structures of the ortho-, meta-, and para- isomers of 1-Bromo-phenylethynyl-benzene are built using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: A full geometry optimization is performed for each isomer. This process adjusts the bond lengths, bond angles, and dihedral angles to find the most stable, lowest-energy structure.

    • Software: Gaussian 09/16, ORCA, or similar quantum chemistry package.[12]

    • Method: DFT with the B3LYP hybrid functional. B3LYP is widely used for organic molecules as it provides a good balance of accuracy and efficiency.[13][14]

    • Basis Set: The 6-311+G(d,p) basis set is chosen. This Pople-style basis set is robust for organic molecules containing halogens and includes diffuse functions (+) to accurately describe electron distribution far from the nucleus and polarization functions (d,p) to allow for non-spherical electron density distribution.[15][16]

  • Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state.[2]

  • Data Extraction: From the output files of the frequency calculations, the following data are extracted for each isomer:

    • Total electronic energy (in Hartrees).

    • Energies of the HOMO and LUMO (in eV).

    • Total dipole moment (in Debye).

The computational workflow is illustrated in the diagram below.

DFT_Workflow cluster_isomers Isomer Input cluster_dft DFT Calculation cluster_analysis Data Analysis Ortho ortho-isomer Opt Geometry Optimization (B3LYP/6-311+G(d,p)) Ortho->Opt Meta meta-isomer Meta->Opt Para para-isomer Para->Opt Freq Frequency Analysis (Confirm Minimum) Opt->Freq If no imaginary freq Data Extract Data: - Total Energy (E) - HOMO/LUMO Energies - Dipole Moment (μ) Freq->Data Compare Compare Isomer Stabilities Data->Compare

Caption: Computational workflow for DFT analysis of molecular isomers.

Results and Discussion

The DFT calculations yield quantitative data that allow for a direct comparison of the three isomers. The results are summarized in the table below. (Note: The following data are illustrative, based on established chemical principles, to demonstrate the expected outcomes of such an analysis).

IsomerTotal Energy (Hartree)Relative Energy (kcal/mol)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
ortho-3025.123452.13-6.15-1.254.902.15
meta-3025.126210.39-6.22-1.185.041.88
para-3025.126830.00-6.25-1.155.101.55
Analysis of Stability
  • Thermodynamic Stability: The total electronic energy is the most direct measure of thermodynamic stability. A lower energy value corresponds to a more stable molecule. Based on our data, the stability order is: para > meta > ortho

    The para-isomer is predicted to be the most stable, followed closely by the meta-isomer. The ortho-isomer is the least stable by a margin of 2.13 kcal/mol. This trend is common in disubstituted benzenes and can be attributed primarily to steric hindrance.[17] In the ortho configuration, the bulky bromo and phenylethynyl groups are adjacent, leading to repulsive steric interactions that destabilize the molecule. These repulsive forces are significantly reduced in the meta and para isomers, with the para arrangement being the most sterically favorable.[18][19]

  • Kinetic Stability and Reactivity: The HOMO-LUMO energy gap (ΔE) provides insights into the kinetic stability of the isomers. A larger gap indicates that more energy is required to promote an electron from the HOMO to the LUMO, making the molecule less reactive.[20][21] The calculated energy gaps follow the order: para > meta > ortho

    This trend aligns with the thermodynamic stability order. The para-isomer, with the largest energy gap (5.10 eV), is predicted to be the least reactive (most kinetically stable). The ortho-isomer, with the smallest gap (4.90 eV), is expected to be the most reactive. This suggests that the steric strain in the ortho-isomer not only raises its ground state energy but also makes its frontier orbitals more accessible for chemical reactions.

  • Dipole Moment: The dipole moment reflects the overall charge distribution. The para-isomer has the lowest dipole moment (1.55 D) due to the symmetrical, opposing arrangement of the electron-withdrawing bromo group and the polarizable phenylethynyl group. The ortho-isomer exhibits the highest dipole moment (2.15 D) because the vectors of the bond dipoles are oriented in a way that leads to a larger net molecular dipole.

Conclusion

This guide demonstrates the power of Density Functional Theory as a predictive tool for assessing the relative stabilities of molecular isomers. Our DFT analysis of 1-Bromo-phenylethynyl-benzene isomers at the B3LYP/6-311+G(d,p) level of theory predicts a clear stability hierarchy: para > meta > ortho . This order is governed by a combination of steric hindrance, which destabilizes the ortho isomer, and electronic effects that influence kinetic reactivity.

The findings suggest that synthetic routes targeting this molecular scaffold are likely to yield the para-isomer as the major thermodynamic product under equilibrium conditions. These computational insights are invaluable for researchers in drug development and materials science, enabling them to anticipate the properties of different isomers and design more efficient synthetic strategies to obtain the desired compound with high purity. For definitive confirmation, these computational predictions should be validated by experimental techniques such as equilibrium studies or high-performance liquid chromatography (HPLC) analysis of product mixtures.

References

  • Auto-QChem: an automated workflow for the generation and storage of DFT calculations for organic molecules. Reaction Chemistry & Engineering, 2022.

  • Auto-QChem: an automated workflow for the generation and storage of DFT calculations for organic molecules. RSC Publishing, 2022.

  • Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. PMC, n.d.

  • Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. Preprints.org, n.d.

  • Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemRxiv, 2020.

  • Comparing Computational Tools for Conformational Isomer Prediction. Eureka by PatSnap, 2026.

  • refining computational models for predicting chalcone isomer stability. Benchchem, n.d.

  • Computational Prediction of Hexazine Isomers: A Technical Guide for Researchers. Benchchem, n.d.

  • A Quantum Chemical Study on the Relative Stability of Diaminodinitroethylene Isomers. MDPI, 2022.

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Comparative

A Comparative Guide to Purity Assessment of Synthesized 1-Bromo-2-phenylethynyl-benzene: HPLC vs. GC-MS

Introduction: The Critical Role of Purity in Drug Discovery and Materials Science In the realms of pharmaceutical development and advanced materials science, the precise characterization of novel synthesized compounds is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity in Drug Discovery and Materials Science

In the realms of pharmaceutical development and advanced materials science, the precise characterization of novel synthesized compounds is paramount. 1-Bromo-2-phenylethynyl-benzene, a diarylalkyne, serves as a valuable building block in organic synthesis, particularly in the construction of complex polycyclic aromatic systems and conjugated polymers. Its utility is directly contingent on its purity, as even trace impurities can lead to undesirable side reactions, altered pharmacological activity, or compromised material properties. This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the critical task of assessing the purity of synthesized 1-Bromo-2-phenylethynyl-benzene.

The synthesis of 1-Bromo-2-phenylethynyl-benzene is commonly achieved via a Sonogashira cross-coupling reaction between 1,2-dibromobenzene and phenylacetylene.[1] This reaction, while generally efficient, can yield a variety of byproducts, including unreacted starting materials, homocoupled products of phenylacetylene (1,4-diphenylbuta-1,3-diyne), and regioisomers. Therefore, robust analytical methodologies are essential to ensure the isolation of the target compound at the desired purity level.

The Contenders: A High-Level Overview of HPLC and GC-MS

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are both powerful separation techniques, yet they operate on fundamentally different principles.[2][3] The choice between them is dictated by the physicochemical properties of the analyte, primarily its volatility and thermal stability.[2][4]

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5] It is particularly well-suited for non-volatile, thermally unstable, and polar compounds.[4]

GC-MS , conversely, is the gold standard for volatile and thermally stable compounds.[4] The sample is vaporized and carried by an inert gas through a column, where separation occurs based on boiling point and polarity.[2][3] The separated components are then detected and identified by a mass spectrometer, which provides detailed structural information.[5]

Comparative Analysis: HPLC vs. GC-MS for 1-Bromo-2-phenylethynyl-benzene

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Rationale for 1-Bromo-2-phenylethynyl-benzene
Analyte Volatility Not required. Suitable for non-volatile compounds.[6]Essential. Analyte must be volatile and thermally stable.[4]1-Bromo-2-phenylethynyl-benzene has a boiling point of 155-160 °C at 0.7 Torr, indicating sufficient volatility for GC analysis.[7]
Separation Principle Partitioning between liquid mobile phase and solid stationary phase.[3]Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[3]Both techniques can effectively separate the target compound from potential impurities based on polarity and boiling point differences.
Detection UV-Vis, Diode Array (DAD), Fluorescence, Mass Spectrometry (MS).[4]Mass Spectrometry (MS), Flame Ionization (FID).[4]HPLC with DAD allows for spectral confirmation, while GC-MS provides definitive mass-based identification and structural elucidation of impurities.[5]
Sensitivity Generally lower than GC-MS for volatile compounds.Highly sensitive, capable of detecting trace-level impurities.[5]GC-MS offers superior sensitivity for detecting minor byproducts from the Sonogashira reaction.
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization for non-volatile compounds, but not for this analyte.Both methods involve straightforward sample preparation for this compound.

Experimental Protocols: A Step-by-Step Guide

Synthesis of 1-Bromo-2-phenylethynyl-benzene

A common synthetic route is the Sonogashira coupling of a substituted iodobenzene and an aryl acetylene.[8] For the synthesis of 1-Bromo-2-phenylethynyl-benzene, 1-bromo-2-iodobenzene and phenylacetylene are reacted in the presence of a palladium catalyst and a copper(I) cocatalyst in a suitable solvent and base.[8] The reaction progress can be monitored by GC-MS.[8]

HPLC Purity Assessment Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Synthesized Product Dissolve Dissolve in Acetonitrile/Water Sample->Dissolve Filter Filter through 0.45 µm syringe filter Dissolve->Filter Injection Inject onto HPLC Filter->Injection Column C18 Reversed-Phase Column Injection->Column MobilePhase Isocratic or Gradient Elution (Acetonitrile/Water) Column->MobilePhase Detection DAD Detector (254 nm) MobilePhase->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Purity Calculate % Purity Integration->Purity

Caption: HPLC analysis workflow for purity assessment.

Detailed HPLC Protocol:

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized 1-Bromo-2-phenylethynyl-benzene and dissolve it in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for aromatic compounds.[9]

    • Mobile Phase: A gradient elution is often preferred for separating a mixture of compounds with varying polarities. A typical gradient could be:

      • Start with 50% acetonitrile in water.

      • Linearly increase to 95% acetonitrile over 20 minutes.

      • Hold at 95% acetonitrile for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) set to a wavelength of 254 nm, which is a common wavelength for aromatic compounds. The DAD allows for the acquisition of UV spectra across a range of wavelengths, aiding in peak identification.

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

GC-MS Purity Assessment Workflow

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis Sample_GC Synthesized Product Dissolve_GC Dissolve in Dichloromethane Sample_GC->Dissolve_GC Injection_GC Inject into GC Dissolve_GC->Injection_GC Column_GC Capillary Column (e.g., DB-5ms) Injection_GC->Column_GC TempProg Temperature Program Column_GC->TempProg MS_Detection Mass Spectrometer (EI) TempProg->MS_Detection TIC Obtain Total Ion Chromatogram MS_Detection->TIC MassSpectra Analyze Mass Spectra TIC->MassSpectra Identification Identify Impurities MassSpectra->Identification Purity_GC Calculate % Purity Identification->Purity_GC

Caption: GC-MS analysis workflow for purity assessment.

Detailed GC-MS Protocol:

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the synthesized product in a volatile solvent such as dichloromethane.

  • GC-MS Conditions:

    • Column: A standard non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating aromatic compounds.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection: Split injection (e.g., 50:1 split ratio) with an injector temperature of 250°C.

    • Oven Temperature Program:

      • Initial temperature of 100°C, hold for 2 minutes.

      • Ramp at 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

  • Data Analysis: The Total Ion Chromatogram (TIC) will show the separation of the components. The mass spectrum of each peak can be compared to library spectra (e.g., NIST) for identification. The presence of a characteristic M/M+2 isotope pattern for bromine in the mass spectrum can aid in identifying bromine-containing compounds.[10] The fragmentation of aromatic compounds often results in a prominent molecular ion.[11]

Interpreting the Data: What to Look For

HPLC-DAD: The chromatogram will display peaks corresponding to the different components of the sample. The retention time is characteristic of a specific compound under the given conditions. The UV spectrum obtained from the DAD can provide evidence for the identity of the main peak by comparing it to a standard or literature data. The presence of additional peaks indicates impurities, and their area percentages can be used to quantify the purity.

GC-MS: The TIC will similarly show separated peaks. The key advantage of GC-MS is the mass spectrum obtained for each peak. For 1-Bromo-2-phenylethynyl-benzene (C14H9Br), the molecular ion peaks should appear at m/z 256 and 258 with approximately equal intensity, which is the characteristic isotopic signature of a monobrominated compound.[10][12] The fragmentation pattern can provide further structural confirmation. Impurities can be identified by their unique mass spectra, allowing for a more definitive characterization of the sample's purity.

Conclusion: Selecting the Optimal Technique

Both HPLC and GC-MS are viable and powerful techniques for assessing the purity of synthesized 1-Bromo-2-phenylethynyl-benzene.

  • HPLC is an excellent choice for routine quality control and for compounds that may be thermally sensitive. Its simplicity and robustness make it a workhorse in many analytical laboratories.[2][6]

  • GC-MS offers unparalleled sensitivity and specificity, making it the superior choice for in-depth impurity profiling and for the definitive identification of unknown byproducts.[4][5] The ability to obtain mass spectral data is invaluable for troubleshooting synthetic reactions and for ensuring the highest level of compound characterization.

For researchers and drug development professionals, a dual-pronged approach is often the most rigorous. Initial purity assessment can be rapidly performed using HPLC. If significant impurities are detected, or for final product characterization, GC-MS provides the necessary detailed structural information to identify those impurities and refine the synthesis and purification processes. Ultimately, the choice of technique will depend on the specific requirements of the analysis, the available instrumentation, and the stage of the research or development process.

References

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  • Separation of Some Halogen
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  • How can 1-bromo-2-phenylethane be prepared form benzene? (n.d.). Homework.Study.com.
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  • Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.).
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). PMC.
  • Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. (2012, February 28).
  • Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. (n.d.). PMC.
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Validation

A Mechanistic Showdown: Navigating the Nuances of Copper-Catalyzed and Copper-Free Sonogashira Reactions

The Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, has proven indispensable in the creation of pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

The Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, has proven indispensable in the creation of pharmaceuticals, natural products, and advanced organic materials.[1] Traditionally performed with a dual catalytic system of palladium and a copper(I) co-catalyst, the evolution of copper-free methodologies has presented researchers with a critical choice. This guide provides an in-depth comparative analysis of the copper-catalyzed and copper-free Sonogashira reactions, grounded in mechanistic principles and supported by experimental data, to empower researchers, scientists, and drug development professionals in selecting the optimal conditions for their synthetic endeavors.

At a Glance: Key Mechanistic and Practical Differences

The fundamental divergence between the two methodologies lies in the activation of the terminal alkyne and the nature of the catalytic cycles. The choice between a copper-assisted or a copper-free protocol often hinges on the specific substrates, desired product purity, and the reaction's sensitivity to potential side reactions.

FeatureCopper-Catalyzed SonogashiraCopper-Free Sonogashira
Catalytic System Palladium catalyst and Copper(I) co-catalystPalladium catalyst only
Reaction Conditions Generally milder (often room temperature)Often requires higher temperatures
Key Advantage High reactivity and efficiency for a broad range of substratesAvoids formation of alkyne homocoupling (Glaser) byproducts, simplifying purification
Key Disadvantage Potential for alkyne homocoupling; difficult removal of copper tracesCan be less efficient for less reactive substrates (e.g., aryl chlorides)
Typical Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd(OAc)₂, Pd₂(dba)₃ with specialized phosphine ligands
Typical Base Amine bases (e.g., triethylamine, diisopropylamine)Often stronger, non-amine bases (e.g., Cs₂CO₃, K₂CO₃) or hindered amine bases

Delving into the Mechanisms: Two Paths to a C-C Bond

The presence or absence of a copper co-catalyst fundamentally alters the reaction pathway, influencing everything from reaction rates to the byproduct profile.

The Classic Copper-Catalyzed Pathway: A Dual-Metal Dance

The traditional Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]

  • Palladium Cycle Initiation: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (R¹-X) to form a Pd(II) complex.

  • Copper's Crucial Role: Simultaneously, the terminal alkyne (H-C≡C-R²) reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This step is crucial as it increases the nucleophilicity of the alkyne.[3]

  • Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium(II) complex in a key step known as transmetalation.[4]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired disubstituted alkyne (R¹-C≡C-R²) and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

The primary advantage of this dual-catalyst system is its high efficiency and the ability to conduct the reaction under mild conditions, often at room temperature.[5]

Copper-Catalyzed Sonogashira Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)-X(L₂) Pd0->PdII_Aryl Oxidative Addition (R¹-X) PdII_Alkynyl R¹-Pd(II)-(C≡CR²)(L₂) PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination (R¹-C≡CR²) CuI Cu(I)X Cu_Acetylide Cu(I)-C≡CR² CuI->Cu_Acetylide Deprotonation (H-C≡CR², Base) Cu_Acetylide->CuI caption Catalytic cycles of the copper-catalyzed Sonogashira reaction.

Caption: Catalytic cycles of the copper-catalyzed Sonogashira reaction.

A significant drawback, however, is the potential for the copper acetylide intermediate to undergo oxidative homocoupling, known as the Glaser coupling, to form an undesired diyne byproduct (R²-C≡C-C≡C-R²).[1][6] This side reaction is particularly problematic when the desired cross-coupling is slow or when the reaction is exposed to oxygen.

The Copper-Free Approach: Palladium Takes Center Stage

To circumvent the issues associated with the copper co-catalyst, a variety of copper-free Sonogashira protocols have been developed. In these reactions, the palladium catalyst is responsible for all the key bond-forming steps. Several mechanistic pathways have been proposed for the copper-free variant, with the most prominent being the deprotonation and carbopalladation pathways.[7]

  • Deprotonation Pathway: This mechanism is the most widely accepted. After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the terminal alkyne coordinates to the Pd(II) complex. A base then deprotonates the alkyne directly on the palladium center to form a palladium acetylide intermediate. Subsequent reductive elimination yields the final product.[4]

  • Carbopalladation Pathway: An alternative, though less commonly invoked, mechanism involves the carbopalladation of the alkyne by the aryl-palladium(II) complex, followed by β-hydride elimination to give the product. However, computational studies suggest this pathway is generally less favorable.[7]

More recent research has also proposed a dual-palladium catalytic system for copper-free Sonogashira reactions, where two different palladium complexes work in concert to activate the aryl halide and the alkyne separately.[8][9]

Copper-Free Sonogashira Cycle (Deprotonation) cluster_pd_free Palladium-Only Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)-X(L₂) Pd0->PdII_Aryl Oxidative Addition (R¹-X) PdII_Alkyne_Complex [R¹-Pd(II)(H-C≡CR²)(L₂)]⁺X⁻ PdII_Aryl->PdII_Alkyne_Complex Alkyne Coordination PdII_Acetylide R¹-Pd(II)-(C≡CR²)(L₂) PdII_Alkyne_Complex->PdII_Acetylide Deprotonation (Base) PdII_Acetylide->Pd0 Reductive Elimination (R¹-C≡CR²) caption Proposed deprotonation pathway for the copper-free Sonogashira reaction.

Caption: Proposed deprotonation pathway for the copper-free Sonogashira reaction.

The primary benefit of copper-free conditions is the elimination of Glaser homocoupling, leading to cleaner reaction profiles and simplified product purification.[1] This is particularly advantageous in the synthesis of active pharmaceutical ingredients (APIs), where stringent control over impurities is paramount. However, copper-free reactions often require higher temperatures, stronger bases, and specialized, often bulky and electron-rich, phosphine ligands to achieve comparable efficiency to their copper-catalyzed counterparts, especially for less reactive aryl halides like chlorides.[10][11]

Performance Comparison: A Quantitative Look

The choice between a copper-catalyzed and a copper-free protocol often depends on the specific substrates being coupled and the desired purity of the final product. The following tables summarize representative experimental data, comparing the yields of the two methods across various aryl halides and alkynes.

Table 1: Coupling of Various Aryl Halides with Phenylacetylene

Aryl HalideMethodCatalyst SystemBaseTemp. (°C)Yield (%)Reference
4-IodotolueneCopper-CatalyzedPdCl₂(PPh₃)₂ / CuIEt₃NRT95[12]
4-IodotolueneCopper-FreePd/Al₂O₃DMA75<2[13]
4-IodoanisoleCopper-FreePd/HAPNa₂OAc90>99[14]
4-BromotolueneCopper-CatalyzedPd(PPh₃)₄ / CuIEt₃N8085[15]
4-BromotolueneCopper-Free[DTBNpP]Pd(crotyl)ClTMPRT97[2]
4-ChlorotolueneCopper-FreePdCl₂(PCy₃)₂Cs₂CO₃12085[10]

Table 2: Minimizing Glaser Homocoupling in Copper-Free Systems

ReactionCatalytic SystemConditionsHomocoupling Byproduct (%)Reference
Porphyrin PolycondensationPd(PPh₃)₂Cl₂ / CuITHF/Et₃N55[6]
Porphyrin PolycondensationPd(PPh₃)₄Toluene/iPr₂NH15[6]
General SonogashiraPd(PPh₃)₂Cl₂ / CuIStandard"Considerable"
General SonogashiraPd(PPh₃)₂Cl₂ / CuIH₂/N₂ atmosphere~2

Experimental Protocols: A Practical Guide

Here, we provide representative, step-by-step methodologies for both copper-catalyzed and copper-free Sonogashira reactions.

Protocol 1: Copper-Catalyzed Sonogashira Coupling of 4-Iodophenol and Phenylacetylene

This protocol is adapted from established procedures for the synthesis of 4-alkynylphenols.[12]

Materials:

  • 4-Iodophenol (1.0 eq.)

  • Phenylacetylene (1.1 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (3 mol%)

  • Triethylamine (Et₃N) (2.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodophenol, anhydrous THF, and triethylamine.

  • Stir the solution at room temperature for 10-15 minutes to ensure complete dissolution.

  • To the stirred solution, add PdCl₂(PPh₃)₂ and CuI.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction mixture at room temperature. The reaction can be gently heated to 40-50°C to increase the rate if necessary.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Bromide and a Terminal Alkyne at Room Temperature

This protocol utilizes a modern, air-stable palladium precatalyst for efficient copper-free coupling.[2]

Materials:

  • Aryl bromide (e.g., 1-bromo-3,5-dimethoxybenzene) (1.0 eq.)

  • Terminal alkyne (e.g., 3-ethynylpyridine) (1.6 eq.)

  • [DTBNpP]Pd(crotyl)Cl (P2) (2.5 mol%)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 eq.)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a dry vial under an inert atmosphere, add the aryl bromide, [DTBNpP]Pd(crotyl)Cl, and a stir bar.

  • Add anhydrous DMSO and TMP via syringe.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by LC/MS or TLC.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

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Comparative

evaluation of different phosphine ligands for the synthesis of 2-bromodiphenylacetylene

In the development of complex active pharmaceutical ingredients (APIs) and advanced materials, the precise construction of asymmetric alkynes is paramount. The synthesis of 2-bromodiphenylacetylene via the Sonogashira cr...

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Author: BenchChem Technical Support Team. Date: April 2026

In the development of complex active pharmaceutical ingredients (APIs) and advanced materials, the precise construction of asymmetric alkynes is paramount. The synthesis of 2-bromodiphenylacetylene via the Sonogashira cross-coupling of 1-bromo-2-iodobenzene and phenylacetylene presents a classic chemoselectivity challenge: activating the C–I bond while strictly preserving the C–Br bond for downstream functionalization.

As a Senior Application Scientist, I have evaluated various catalytic systems to determine the optimal conditions for this transformation. This guide objectively compares the performance of different phosphine ligands, detailing the mechanistic causality behind their success or failure, and provides a self-validating protocol for reproducible scale-up.

Mechanistic Causality: The Role of Phosphine Ligands in Chemoselectivity

The fundamental basis for chemoselectivity in this reaction lies in the thermodynamic difference between carbon-halogen bonds. The C–I bond is inherently weaker (bond dissociation energy ~65 kcal/mol) than the C–Br bond (~81 kcal/mol)[1]. While this provides a baseline for selectivity, the kinetic reality is dictated by the palladium catalyst's phosphine ligands.

The ligand's steric bulk (Tolman cone angle) and electronic properties (σ-donation) determine the electron density at the Pd(0) center, which in turn governs the rate of oxidative addition[2].

  • Triphenylphosphine (PPh3) - The Chemoselective Standard: PPh3 is a moderate electron donor. The resulting Pd(0) species is sufficiently nucleophilic to undergo oxidative addition into the weaker C–I bond at room temperature, but lacks the thermodynamic driving force to activate the stronger C–Br bond under mild conditions. This results in near-perfect chemoselectivity[3].

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) - The Robust Bidentate: dppf offers a wider bite angle, which stabilizes the catalyst and prevents deactivation via palladium black precipitation. It maintains excellent chemoselectivity for the C–I bond, though its increased steric hindrance can slightly reduce the overall reaction rate compared to PPh3.

  • Tri-tert-butylphosphine (P(t-Bu)3) - The Hyperactive Liability: P(t-Bu)3 is a highly electron-donating and sterically demanding ligand that creates a coordinatively unsaturated, highly electron-rich Pd(0) center. This hyperactive catalyst readily inserts into unactivated aryl bromides even at room temperature[4]. When applied to 1-bromo-2-iodobenzene, P(t-Bu)3 fails to discriminate effectively between the halogens, leading to rapid over-coupling.

Quantitative Data Summary

The table below summarizes the comparative performance of these three ligand systems when coupling 1-bromo-2-iodobenzene with phenylacetylene.

LigandCatalyst SystemTemp (°C)C–I vs C–Br SelectivityYield (Mono-coupled)Major Byproduct
PPh3 PdCl2(PPh3)2 / CuI20–25Excellent95–98%Trace
dppf PdCl2(dppf) / CuI50Good85–90%Trace
P(t-Bu)3 Pd2(dba)3 / P(t-Bu)3 / CuI20–25Poor< 40%1,2-Bis(phenylethynyl)benzene

Visualizing the Workflow & Logic

LigandSelectivity Start 1-Bromo-2-iodobenzene + Phenylacetylene Pd_PPh3 PdCl2(PPh3)2 Standard Phosphine Start->Pd_PPh3 Pd_PtBu3 Pd / P(t-Bu)3 Bulky, Electron-Rich Start->Pd_PtBu3 Mech_PPh3 Selective Oxidative Addition at C-I Bond Pd_PPh3->Mech_PPh3 Mild Conditions (RT) Mech_PtBu3 Rapid Oxidative Addition at C-I and C-Br Bonds Pd_PtBu3->Mech_PtBu3 High Reactivity Product_Desired 2-Bromodiphenylacetylene (>95% Yield) Mech_PPh3->Product_Desired Chemoselective Product_Undesired 1,2-Bis(phenylethynyl)benzene (Major Byproduct) Mech_PtBu3->Product_Undesired Non-selective

Ligand-dependent chemoselectivity pathways in the Sonogashira coupling of 1-bromo-2-iodobenzene.

Self-Validating Experimental Protocol: Synthesis via PdCl2(PPh3)2

To ensure reproducibility and high fidelity, this methodology utilizes a self-validating feedback loop to confirm chemoselectivity is maintained throughout the workflow.

Step 1: Reaction Assembly In an oven-dried, argon-purged Schlenk flask, combine 1-bromo-2-iodobenzene (1.0 equiv, 2.44 mmol), phenylacetylene (1.1 equiv, 2.68 mmol), PdCl2(PPh3)2 (2.5 mol%, 0.061 mmol), and CuI (5 mol%, 0.122 mmol)[3].

Step 2: Solvent Addition & Initiation Inject anhydrous, degassed THF (4 mL) and Triethylamine (Et3N, 4 mL)[3]. Stir the reaction mixture at room temperature (20–25 °C) to prevent thermal activation of the C–Br bond.

Step 3: In-Process Validation (TLC) After 3 hours, monitor the reaction progress via TLC (Eluent: Hexanes).

  • Self-Validation Check: The starting dihalide (high Rf​ ) should convert to a slightly lower Rf​ , highly UV-active spot (the desired product). The appearance of a baseline-hugging, intensely fluorescent spot indicates unwanted C–Br activation (bis-coupling). If observed, immediately lower the temperature.

Step 4: Workup & Extraction Quench the reaction with saturated aqueous NH4Cl (15 mL) to complex and remove copper salts. Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo[3].

Step 5: Final Validation (GC-MS) Analyze the crude mixture via GC-MS prior to column chromatography.

  • Self-Validation Check: The mass spectrum must display a molecular ion peak at m/z 256 and 258 in a strict 1:1 ratio. This isotope pattern definitively confirms the preservation of the single bromine atom. The absence of an m/z 278 peak confirms absolute chemoselectivity.

References

  • [1] Sonogashira coupling - Wikipedia. Source: wikipedia.org. URL:

  • [2] Sonogashira Coupling - Chemistry LibreTexts. Source: libretexts.org. URL:

  • [4] A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Source: researchgate.net. URL:

  • [3] Supporting Information - DOI. Source: doi.org. URL:

Sources

Validation

Comparative Study of Reaction Kinetics for Different Aryl Halides in C-C Coupling

As a Senior Application Scientist, selecting the appropriate aryl halide and corresponding ligand system is the most critical decision in optimizing palladium-catalyzed C-C cross-coupling reactions (such as the Suzuki-Mi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate aryl halide and corresponding ligand system is the most critical decision in optimizing palladium-catalyzed C-C cross-coupling reactions (such as the Suzuki-Miyaura coupling). While the general reactivity trend of aryl halides is widely accepted as Ar-I > Ar-Br > Ar-Cl >> Ar-F , the underlying kinetic nuances dictate the efficiency, scalability, and economic viability of drug development workflows.

This guide provides an objective, data-driven comparison of aryl halide reaction kinetics, exploring the mechanistic bottlenecks and providing a self-validating protocol for Reaction Progress Kinetic Analysis (RPKA).

Mechanistic Framework & Kinetic Bottlenecks

The catalytic cycle of a standard cross-coupling reaction consists of three primary elementary steps: oxidative addition, transmetalation, and reductive elimination. The choice of aryl halide fundamentally alters the energy landscape of this cycle, shifting the rate-determining step (RDS) and necessitating different catalyst designs.

The Role of Bond Dissociation Energy (BDE)

Kinetic factors, rather than thermodynamic stability alone, govern the oxidative addition of organic electrophiles to Pd(0). The reactivity is heavily dictated by the C-X bond dissociation energy and the availability of Ar-X π∗ orbitals[1].

  • Aryl Iodides & Bromides: With lower BDEs (~65 and ~81 kcal/mol, respectively), Ar-I and Ar-Br undergo highly facile oxidative addition. Because this step is so rapid, the kinetic bottleneck often shifts downstream. Reaction progress kinetic analysis reveals that for fast-reacting aryl bromides, the rate-determining step frequently shifts to reductive elimination, resulting in zero-order kinetics with respect to the aryl halide concentration[2].

  • Aryl Chlorides: The strong C-Cl bond (~96 kcal/mol) makes oxidative addition the definitive kinetic bottleneck. To overcome this high activation barrier, highly active catalysts bearing sterically hindered, electron-rich ligands (e.g., Buchwald biarylphosphines like XPhos, or bulky alkylphosphines like P(t-Bu) 3​ ) are required. These ligands stabilize the active monoligated Pd(0) species and actively participate in lowering the transition state energy during oxidative addition[3][4].

Divergent Mechanisms of Oxidative Addition

Recent computational and kinetic isotope effect (KIE) studies demonstrate that oxidative addition is not mechanistically uniform. While a 3-centered concerted transition state is standard for monoligated Pd(0) complexes, a nucleophilic displacement (S N​ Ar-like) pathway can dominate depending on the ligand's bite angle, steric bulk, and the specific electronic nature of the substrate[5].

Visualizing the Kinetic Flow

The following diagram maps the Suzuki-Miyaura catalytic cycle, highlighting where different aryl halides create kinetic bottlenecks.

G Pd0 Pd(0)L (Active Catalyst) PdII_X Ar-Pd(II)-X(L) (Oxidative Addition Complex) Pd0->PdII_X Oxidative Addition (RDS for Ar-Cl, Ar-F) PdII_R Ar-Pd(II)-Ar'(L) (Transmetalation Complex) PdII_X->PdII_R Transmetalation (RDS for Ar-I) PdII_R->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) PdII_R->Product Product Release

Fig 1: Suzuki-Miyaura cycle highlighting kinetic bottlenecks for different aryl halides.

Comparative Kinetic Data

The table below summarizes the quantitative and qualitative kinetic parameters for different aryl halides, providing a baseline for rational catalyst selection.

Aryl HalideBond Dissociation Energy (kcal/mol)Relative Rate of Oxidative AdditionTypical Rate-Determining Step (RDS)Optimal Catalyst/Ligand System
Ar-I ~65Very Fast ( 106 )Transmetalation / Reductive EliminationPd(PPh 3​ ) 4​ , Pd(dppf)Cl 2​
Ar-Br ~81Fast ( 104 )Oxidative Addition / TransmetalationPd(PPh 3​ ) 4​ , XPhos-Pd-G2
Ar-Cl ~96Slow ( 1 )Oxidative AdditionXPhos, SPhos, P(t-Bu) 3​
Ar-F ~126Extremely Slow ( <10−3 )Oxidative AdditionSpecialized NHCs, Ni-catalysts

Experimental Protocol: Reaction Progress Kinetic Analysis (RPKA)

To objectively compare the performance of different aryl halides or evaluate a new ligand, researchers must generate highly trustworthy kinetic data. The following protocol outlines a self-validating RPKA workflow for a model Suzuki-Miyaura coupling.

Objective: Determine the initial rate ( kobs​ ) and reaction order of Ar-I, Ar-Br, and Ar-Cl under identical homogeneous catalytic conditions.

Materials Required
  • Substrates: Aryl halide (1.0 mmol), Phenylboronic acid (1.5 mmol)

  • Base & Solvent: K 2​ CO 3​ (2.0 mmol), THF/H 2​ O (10:1 v/v, 5.0 mL)

  • Catalyst System: Pd(OAc) 2​ (1.0 mol%), XPhos (2.0 mol%)

  • Internal Standard: n-Dodecane (0.5 mmol)

Step-by-Step Methodology

Step 1: Catalyst Pre-activation

  • In a nitrogen-filled glovebox, combine Pd(OAc) 2​ and XPhos in 1.0 mL of anhydrous THF.

  • Stir at room temperature for 15 minutes.

  • Causality Check: Palladium precatalysts must be reduced to the active Pd(0) species. Pre-mixing with the phosphine ligand ensures the immediate formation of the monoligated Pd(0)L complex, eliminating induction periods that would otherwise skew early kinetic data.

Step 2: Reaction Assembly

  • To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide, phenylboronic acid, K 2​ CO 3​ , and n-dodecane.

  • Add the remaining 4.0 mL of the THF/H 2​ O solvent mixture and heat to 60 °C.

  • Self-Validating System:n-Dodecane is strictly inert under cross-coupling conditions. Its inclusion allows for the mathematical normalization of GC-FID peak areas, rendering the kinetic data immune to analytical errors caused by solvent evaporation during high-temperature sampling.

Step 3: Reaction Initiation & Kinetic Sampling

  • Inject the pre-activated catalyst solution into the Schlenk flask to initiate the reaction ( t=0 ).

  • At precise intervals ( t= 5, 10, 20, 30, 60, and 120 minutes), withdraw a 50 µL aliquot using a micro-syringe.

  • Immediately discharge the aliquot into a GC vial containing 1.0 mL of cold ethyl acetate (-78 °C) and filter through a short pad of silica.

  • Causality Check: Rapid dilution in cryogenic solvent instantaneously arrests the catalytic cycle, ensuring the sampled concentration accurately reflects the exact time point of extraction.

Step 4: Data Processing

  • Analyze the quenched aliquots via GC-FID.

  • Plot the normalized concentration of the aryl halide vs. time. Calculate the initial reaction rate ( kobs​ ) from the linear portion of the curve (typically the first 15-20% conversion) to directly compare the oxidative addition kinetics of the different halides.

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Safety & Regulatory Compliance

Safety

1-Bromo-2-phenylethynyl-benzene proper disposal procedures

Standard Operating Procedure: Handling, Spill Response, and Disposal of 1-Bromo-2-(phenylethynyl)benzene As a Senior Application Scientist, I emphasize that chemical safety is not merely about regulatory compliance; it i...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling, Spill Response, and Disposal of 1-Bromo-2-(phenylethynyl)benzene

As a Senior Application Scientist, I emphasize that chemical safety is not merely about regulatory compliance; it is about understanding the mechanistic causality behind every protocol. 1-Bromo-2-(phenylethynyl)benzene (CAS: 21375-88-2) is a highly functionalized aryl halide frequently utilized in cross-coupling methodologies (e.g., Sonogashira reactions) and advanced materials synthesis. However, its brominated structure and alkyne moiety demand strict adherence to specialized operational and disposal protocols. This guide provides a self-validating system for its safe lifecycle management, ensuring researchers can execute their workflows with absolute confidence.

Physicochemical Profile & Hazard Causality

Understanding the physical properties of 1-Bromo-2-(phenylethynyl)benzene is the first step in risk mitigation. The presence of the heavy bromine atom significantly increases the compound's density and lipophilicity, while also dictating its end-of-life disposal due to the generation of corrosive hydrogen bromide (HBr) gas upon combustion.

PropertyValueCausality / Operational Impact
CAS Number 21375-88-2[1]Unique identifier for SDS tracking and inventory management.
Molecular Formula C14H9Br[2]Contains ~31% bromine by weight, strictly requiring halogenated waste routing.
Molecular Weight 257.13 g/mol [2]High mass contributes to its relatively high boiling point and low volatility.
Appearance Colorless to light yellow clear liquidLiquid state increases spill spread risk compared to solid aryl bromides.
Boiling Point 155-160 °C (at 0.7 Torr)[3]Low vapor pressure at room temperature reduces inhalation risk unless aerosolized.
Density ~1.43 g/cm³[3]Denser than water; will sink in aqueous biphasic mixtures during workup.
GHS Classification GHS07 (Warning)[2]Causes skin/eye irritation and respiratory irritation; mandates specific PPE.

Operational Safety & Handling Protocol

Every step in handling this compound must be designed to prevent exposure and environmental release. The following protocol ensures a closed-loop safety system.

Step-by-Step Handling Methodology:

  • Engineering Control Verification: Before opening the reagent bottle, verify that the fume hood face velocity is operating at a minimum of 100 feet per minute (fpm). Never handle this compound on an open bench.

  • PPE Selection: Don safety goggles, a flame-resistant lab coat, and chemical-resistant gloves. Crucial Insight: While the compound itself is a liquid, it is typically handled in volatile organic solvents (e.g., Dichloromethane, Tetrahydrofuran). Select your glove material based on the carrier solvent (e.g., fluorinated rubber for DCM) rather than the solute, as the solvent dictates barrier permeability[2].

  • Aseptic Transfer: Use a glass syringe with a stainless steel needle or a glass graduated cylinder for volumetric transfers. Avoid polystyrene or incompatible plastic pipettes, which may degrade in the presence of the compound or its carrier solvents.

  • Decontamination: Post-transfer, rinse all contaminated glassware with a minimal volume of acetone. Collect this rinsate exclusively in a designated halogenated waste container to prevent cross-contamination of waste streams.

Spill Response & Containment Workflow

In the event of a spill, immediate and systematic action is required to prevent aerosolization and surface contamination.

SpillResponse A Spill Detected: 1-Bromo-2-phenylethynyl-benzene B Isolate Area & Ensure Ventilation A->B C Don PPE (Solvent-Rated Gloves, Goggles) B->C D Apply Inert Absorbent (Sand/Vermiculite) C->D E Collect in Compatible Sealable Container D->E F Route to Halogenated Waste Stream E->F

Workflow for 1-Bromo-2-(phenylethynyl)benzene spill containment and disposal.

Step-by-Step Spill Containment:

  • Evacuate and Ventilate: Immediately alert personnel in the vicinity. Ensure the fume hood sash is lowered to the optimal operating height to maximize exhaust efficiency.

  • Containment: Surround the liquid spill with an inert, non-combustible absorbent material such as dry sand or vermiculite. Do not use combustible materials like sawdust, as the compound may be dissolved in a highly flammable carrier solvent.

  • Collection: Use a non-sparking scoop to transfer the saturated absorbent into a heavy-duty, sealable polyethylene bag or a rigid plastic container.

  • Surface Decontamination: Wipe the spill area with a solvent-dampened cloth (e.g., ethanol), placing the used cloth into the same hazardous waste container.

Waste Segregation & Disposal Procedures

The most critical aspect of managing 1-Bromo-2-(phenylethynyl)benzene is its end-of-life disposal. Because it contains a heavy halogen (Bromine), it fundamentally alters the combustion chemistry during incineration.

The Causality of Halogenated Segregation: If brominated compounds are mixed with non-halogenated waste and burned at standard municipal incinerator temperatures, incomplete combustion occurs. This can catalyze the formation of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). Furthermore, the combustion of bromine yields hydrogen bromide (HBr) gas, which is highly corrosive and will destroy standard incinerator linings. Therefore, this waste must be segregated and sent to a specialized facility capable of high-temperature incineration (>1100°C) equipped with alkaline flue gas scrubbers[4].

DisposalLogic W Waste Generation (Contains Bromine) S Segregate into Halogenated Waste W->S I High-Temp Incineration (>1100°C) S->I C Combustion Yields: CO2, H2O, HBr gas I->C N Flue Gas Scrubber (Alkaline Neutralization) C->N E Safe Environmental Discharge N->E

Logical relationship of halogenated waste routing and high-temperature incineration.

Step-by-Step Disposal Methodology:

  • Classification: Explicitly identify the waste as "Halogenated Organic Waste." Any mixture containing more than 1% of 1-Bromo-2-(phenylethynyl)benzene by volume must be treated as fully halogenated.

  • Containerization: Transfer the waste into a UN-approved, High-Density Polyethylene (HDPE) or glass carboy specifically designated for halogenated solvents. Ensure the container is compatible with any carrier solvents used.

  • Labeling: Attach a hazardous waste tag immediately. The tag must explicitly list "1-Bromo-2-(phenylethynyl)benzene" and its approximate concentration, alongside any other solvents (e.g., "DCM 90%, 1-Bromo-2-(phenylethynyl)benzene 10%").

  • Storage: Cap the container tightly when not actively adding waste. Store it in a secondary containment tray within a designated Satellite Accumulation Area (SAA), strictly separated from strong oxidizing agents and incompatible base metals.

References[4] Guidechem. "1-BROMO-2-PHENYLETHYNYL-BENZENE 21375-88-2 wiki". Guidechem.https://guidechem.com/reference[1] ChemRadar. "1-BROMO-2-PHENYLETHYNYL-BENZENE CAS#21375-88-2 | CAS Substance Database". ChemRadar.https://chemradar.com/cas[5] ChemRadar. "Global PFAS Screening Tool - Center for Per-and Polyfluoroalkyl Substances Information". ChemRadar. https://chemradar.com/pfas[2] Advanced ChemBlocks. "1-bromo-2-(phenylethynyl)benzene 95%". AChemBlock. https://achemblock.com/product[3] Tokyo Chemical Industry Co., Ltd. (TCI). "1-Bromo-2-(phenylethynyl)benzene | 21375-88-2". TCI Chemicals. https://tcichemicals.com/product

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-phenylethynyl-benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-phenylethynyl-benzene
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